molecular formula C7H12O5 B052930 2-Hydroxypropane-1,3-diyl diacetate CAS No. 105-70-4

2-Hydroxypropane-1,3-diyl diacetate

Cat. No.: B052930
CAS No.: 105-70-4
M. Wt: 176.17 g/mol
InChI Key: MPPODKLDCLFLKT-UHFFFAOYSA-N
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Description

2-Hydroxypropane-1,3-diyl diacetate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O5 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-acetyloxy-2-hydroxypropyl) acetate
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InChI

InChI=1S/C7H12O5/c1-5(8)11-3-7(10)4-12-6(2)9/h7,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MPPODKLDCLFLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90146906
Record name 1,3-Diacetin
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Molecular Weight

176.17 g/mol
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CAS No.

105-70-4
Record name 1,3-Diacetin
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Record name Glyceryl 1,3-diacetate
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Record name 1,3-Diacetin
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Record name 2-hydroxypropane-1,3-diyl diacetate
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Record name GLYCERYL 1,3-DIACETATE
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Foundational & Exploratory

2-Hydroxypropane-1,3-diyl diacetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hydroxypropane-1,3-diyl diacetate

Introduction

This compound, commonly known as 1,3-diacetin, is an organic compound with the molecular formula C₇H₁₂O₅[1]. It is a diacetate ester of glycerol and is classified as an acyclic diol[1]. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization, tailored for researchers and professionals in drug development and chemical sciences. Its applications are found in the food industry as a flavoring agent and emulsifier, in pharmaceuticals as a solvent and potential antiviral agent, and in cosmetics for its moisturizing properties[1].

Chemical Structure and Identification

The structure of this compound consists of a propane backbone with acetate groups attached to the first and third carbons and a hydroxyl group on the second carbon.

  • IUPAC Name : (3-acetyloxy-2-hydroxypropyl) acetate[2]

  • Synonyms : 1,3-Diacetin, Glyceryl 1,3-diacetate, 1,3-Diacetoxy-2-propanol[2][3]

  • CAS Number : 105-70-4[2][3][4]

  • Molecular Formula : C₇H₁₂O₅[1][2][3][5]

  • SMILES : CC(=O)OCC(COC(=O)C)O[2][5]

  • InChI Key : MPPODKLDCLFLKT-UHFFFAOYSA-N[2][4][5]

Physicochemical Properties

This compound is a colorless, sweet-smelling liquid[1]. It is soluble in water and various organic solvents, which makes it versatile for different chemical applications[1]. A summary of its key quantitative properties is presented below.

PropertyValueReference
Molecular Weight176.17 g/mol [1][2]
Density1.182 g/cm³[3][5]
Boiling Point259.1 °C at 760 mmHg[3][5]
Flash Point100.2 °C[3][5]
Vapor Pressure0.00193 mmHg at 25°C[3]
Water SolubilitySoluble[1]
Solubility in OrganicsSlightly soluble in Chloroform, DMSO, Ethyl Acetate[3]
XLogP3-0.6[2][3]
Hydrogen Bond Donor Count1[2][3]
Hydrogen Bond Acceptor Count5[3]
Rotatable Bond Count6[3]

Experimental Protocols

Synthesis: Esterification of Glycerol

The primary method for synthesizing this compound is the acid-catalyzed esterification of glycerol with acetic acid[1]. The reaction proceeds stepwise, forming monoacetin, then diacetin, and finally triacetin[1].

Methodology:

  • Reagents & Setup : In a round-bottom flask equipped with a reflux condenser, combine glycerol (1 molar equivalent) and acetic acid (2 molar equivalents)[1].

  • Catalyst Addition : Add a catalytic amount of an acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst-15 resin[1]. Ion exchange resins are widely used due to their high acid capacity and thermal stability[1].

  • Reaction Conditions : Heat the mixture to approximately 120°C and maintain it under reflux for several hours[1]. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

  • Work-up & Purification : After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be removed by filtration. The crude product is then purified. This can be achieved by vacuum distillation or by liquid-liquid extraction to remove unreacted starting materials and by-products[1].

G Synthesis and Purification Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reagents 1. Reagents Glycerol + Acetic Acid catalyst 2. Catalyst Sulfuric Acid or Amberlyst-15 reagents->catalyst reaction 3. Reaction Reflux at 120°C catalyst->reaction workup 4. Work-up Cooling & Catalyst Removal reaction->workup Crude Product purify 5. Purification Vacuum Distillation or Extraction workup->purify product Pure 2-Hydroxypropane- 1,3-diyl diacetate purify->product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The structure and purity of the synthesized compound are confirmed using various spectroscopic and chromatographic techniques[1].

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. Expected characteristic absorptions include a broad peak for the hydroxyl (-OH) group around 3400 cm⁻¹, strong carbonyl (C=O) stretching from the ester groups around 1740 cm⁻¹, and C-O stretching vibrations. The presence of these peaks confirms the molecular structure[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. The chemical shifts and splitting patterns of the protons and carbons can be used to confirm the connectivity of the atoms in the molecule, verifying the 1,3-diacetate structure.

  • Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound[2]. The exact mass should correspond to its molecular formula, C₇H₁₂O₅ (176.068 g/mol )[3].

  • High-Performance Liquid Chromatography (HPLC) : HPLC can be used to assess the purity of the final product. A reverse-phase (RP) HPLC method using a C18 column (like Newcrom R1) with a mobile phase of acetonitrile and water with a phosphoric acid modifier is a suitable approach for analysis[4]. This method is also scalable for preparative separation to isolate impurities[4].

Reactivity and Applications

This compound readily undergoes hydrolysis to yield glycerol and acetic acid[1]. This property makes it a useful precursor for various glycerol derivatives in organic synthesis[1]. It also participates in acid-catalyzed esterification reactions with other alcohols[1]. Due to its biodegradability and ability to form esters with bioactive molecules, it has been investigated for potential use in drug delivery systems[1].

References

An In-Depth Technical Guide to 2-Hydroxypropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropane-1,3-diyl diacetate, a diacylglycerol analog, is a versatile chemical compound with significant applications across various scientific and industrial domains. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its role in experimental workflows, particularly in the context of drug delivery and cellular signaling.

Chemical Identity: Synonyms and CAS Number

This compound is known by a variety of synonyms in scientific literature and commercial contexts. The unequivocally identified Chemical Abstracts Service (CAS) number is crucial for accurate identification and information retrieval.

Identifier Value
Systematic Name This compound
CAS Number 105-70-4
Common Synonyms 1,3-Diacetin, Glyceryl 1,3-diacetate, Glycerol 1,3-diacetate, 1,3-Diacetoxy-2-propanol

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data.

Property Value Reference
Molecular Formula C₇H₁₂O₅
Molecular Weight 176.17 g/mol
Appearance Colorless, odorless, viscous liquid
Boiling Point 259 °C at 760 mmHg
Density 1.18 g/cm³
Solubility Miscible with water and ethanol

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of glycerol with acetic acid. The following protocol is a representative laboratory-scale procedure.

Materials:

  • Glycerol (1.0 mol)

  • Acetic acid (2.5 - 3.0 mol)[1]

  • Solid acid catalyst (e.g., Amberlyst-15 or Nafion511)[2]

  • Water-carrying agent (e.g., cyclohexane or n-propyl acetate)[1][2]

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Reaction flask with a Dean-Stark apparatus and condenser

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, acetic acid, the solid acid catalyst, and the water-carrying agent.[1][2]

  • Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 8-14 hours.[1]

  • Cool the reaction mixture to room temperature and filter to remove the solid catalyst.

  • Wash the organic phase with a 5% sodium bicarbonate solution to neutralize any remaining acetic acid, followed by washing with brine.

  • Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Remove the water-carrying agent and any unreacted starting materials by distillation under reduced pressure to yield crude this compound.[2]

  • Further purify the product by fractional distillation under high vacuum.

Analytical Characterization: The purity and identity of the synthesized this compound can be confirmed using the following techniques:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation.

  • Infrared (IR) spectroscopy to identify characteristic functional groups (e.g., hydroxyl and ester carbonyl groups).

Experimental Workflow: Preparation of Drug-Loaded Solid Lipid Nanoparticles

This compound and related glyceryl esters are valuable excipients in the formulation of drug delivery systems, such as solid lipid nanoparticles (SLNs). The following is a representative workflow for the preparation of drug-loaded SLNs.[3]

Materials:

  • Active Pharmaceutical Ingredient (API) (e.g., Paclitaxel)[3]

  • Solid lipid (e.g., Glyceryl monostearate or a related glyceryl ester like this compound)[3]

  • Surfactant (e.g., Poloxamer 188)

  • Co-surfactant/emulsifier (e.g., Soya-lecithin)[3]

  • Organic solvent (e.g., Chloroform or Dichloromethane)[3]

  • Aqueous phase (e.g., distilled water)

  • Homogenizer

  • Probe sonicator[3]

Procedure:

  • Preparation of the Organic Phase: Dissolve the API, solid lipid, and co-surfactant in the organic solvent.[3]

  • Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed to form a coarse oil-in-water (O/W) emulsion.[3]

  • Nanosizing: Subject the coarse emulsion to high-energy ultrasonication using a probe sonicator. This process reduces the droplet size to the nanometer range.[3]

  • Solvent Evaporation: Evaporate the organic solvent from the nanoemulsion under reduced pressure. This causes the lipid to precipitate, forming solid lipid nanoparticles with the encapsulated drug.

  • Purification and Concentration: The SLN suspension can be purified and concentrated by ultracentrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Characterization of SLNs:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the surface charge and stability of the nanoparticles.

  • Entrapment Efficiency and Drug Loading: Quantified by separating the encapsulated drug from the free drug and analyzing the drug content using a suitable analytical method like HPLC.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • In Vitro Drug Release: Studied using a dialysis bag method to determine the release profile of the API from the SLNs over time.[3]

Signaling Pathways

While this compound may not be a primary signaling molecule itself, as a diacylglycerol (DAG) analog, it can be expected to interact with and modulate signaling pathways that are regulated by endogenous DAG. The most prominent of these is the Protein Kinase C (PKC) signaling pathway.

Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

Endogenous diacylglycerol is a crucial second messenger that is generated at the cell membrane in response to various extracellular stimuli. It functions to recruit and activate members of the Protein Kinase C (PKC) family of serine/threonine kinases. A compound like this compound, due to its structural similarity to DAG, can mimic this effect.

Mechanism of Activation:

  • An extracellular signal (e.g., a hormone or growth factor) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).

  • This binding activates Phospholipase C (PLC).

  • Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane, generating two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of calcium ions (Ca²⁺) into the cytosol.

  • DAG remains in the plasma membrane. The increase in intracellular Ca²⁺ concentration causes conventional PKC isoforms to translocate from the cytosol to the plasma membrane.

  • At the membrane, PKC binds to DAG, which, along with the binding of Ca²⁺ and phosphatidylserine, leads to a conformational change in PKC, activating its kinase domain.

  • Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.[4][5][6][7][8][9][10]

Logical Relationship Diagram:

DAG_PKC_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor GPCR / RTK Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG_Analog 2-Hydroxypropane-1,3-diyl diacetate (DAG Analog) PIP2->DAG_Analog Generates endogenous DAG ER Endoplasmic Reticulum IP3->ER PKC_active Active PKC DAG_Analog->PKC_active Activates Ca2 Ca²⁺ Release ER->Ca2 PKC_inactive Inactive PKC Ca2->PKC_inactive Translocates PKC_inactive->PKC_active Downstream_Targets Downstream Target Proteins PKC_active->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Downstream_Targets->Cellular_Response

Caption: Diacylglycerol (DAG) Signaling Pathway.

Experimental Workflow Diagram:

SLN_Preparation_Workflow Start Start Prepare_Organic Prepare Organic Phase: Dissolve API, Lipid, and Co-surfactant in Solvent Start->Prepare_Organic Prepare_Aqueous Prepare Aqueous Phase: Dissolve Surfactant in Water Start->Prepare_Aqueous Emulsify Emulsification: Combine Phases and Homogenize Prepare_Organic->Emulsify Prepare_Aqueous->Emulsify Nanosize Nanosizing: Probe Sonication Emulsify->Nanosize Evaporate Solvent Evaporation Nanosize->Evaporate Purify Purification: Ultracentrifugation / Dialysis Evaporate->Purify Characterize Characterization: DLS, Zeta Potential, TEM, Entrapment Efficiency, In Vitro Release Purify->Characterize End End Characterize->End

Caption: Experimental Workflow for SLN Preparation.

References

A Technical Guide to the Spectroscopic Analysis of Glyceryl 1,3-diacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for Glyceryl 1,3-diacetate (also known as 1,3-diacetin), a di-ester of glycerol and acetic acid. The information herein is intended to support identification, characterization, and quality control efforts in research and development settings.

Molecular Structure and Properties
  • IUPAC Name: (3-acetyloxy-2-hydroxypropyl) acetate[1]

  • Molecular Formula: C₇H₁₂O₅[2]

  • Molecular Weight: 176.17 g/mol [1][2]

  • CAS Number: 105-70-4[1]

  • Appearance: Colorless, viscous, and odorless liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of Glyceryl 1,3-diacetate. The use of deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as a solvent due to the excellent solubility of all related acetylated glycerols and the clear resolution of hydroxyl (-OH) proton signals.[3][4]

¹H NMR Spectroscopic Data

The following table summarizes the proton NMR chemical shifts for Glyceryl 1,3-diacetate.

ProtonsChemical Shift (δ) ppmMultiplicity
CH₃ (acetyl)~2.02Singlet
CH₂ (ester)~4.08Multiplet
CH (alcohol)~3.85Multiplet
OH~5.0Doublet

Note: Data is synthesized from typical values for similar structures and may vary slightly based on experimental conditions.[3][4]

¹³C NMR Spectroscopic Data

The carbon-13 NMR data provides further confirmation of the carbon skeleton.

Carbon AtomChemical Shift (δ) ppm
CH₃ (acetyl)~20.8
CH₂ (ester)~64.5
CH (alcohol)~67.9
C=O (carbonyl)~170.2

Note: Data is synthesized from typical values for similar structures and analysis of related glycerides. Specific shifts can be confirmed using 2D NMR techniques like HSQC.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Type
~3450 (broad)O-HStretching
~2950C-H (sp³)Stretching
~1735C=O (ester)Stretching
~1240C-O (ester)Stretching
~1050C-O (alcohol)Stretching

Note: Data is based on typical IR spectra for diacetin and related esters.[1]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

GC-MS Fragmentation Data
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
4399.99[CH₃CO]⁺
10331.84[M - CH₃COOH - H₂O]⁺
11614.13[M - CH₃COOH]⁺
14533.03[M - OCH₃]⁺
176(not observed)[M]⁺ (Molecular Ion)

Note: Data corresponds to an experimental GC-MS spectrum obtained via Electron Ionization (EI). The molecular ion is often not observed in EI spectra of such molecules.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of Glyceryl 1,3-diacetate in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer (e.g., Bruker DMX series).[6]

  • ¹H NMR Acquisition: Acquire proton spectra using a standard pulse program. Ensure a sufficient relaxation delay (e.g., 5 seconds) for quantitative analysis.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

IR Spectroscopy Protocol
  • Sample Preparation (ATR-IR): Apply a small drop of neat (undiluted) Glyceryl 1,3-diacetate liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27).[1]

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of Glyceryl 1,3-diacetate (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system) equipped with an Electron Ionization (EI) source.[1]

  • Chromatography: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., HP5-MS) and a temperature program that allows for the separation of the analyte from any impurities. Helium is typically used as the carrier gas.

  • Mass Spectrometry: As the analyte elutes from the GC column, it enters the MS source. Acquire mass spectra in EI mode, typically at 70 eV. Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the chromatographic peak corresponding to Glyceryl 1,3-diacetate and analyze its corresponding mass spectrum to determine the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like Glyceryl 1,3-diacetate.

Spectroscopic_Workflow cluster_prep 1. Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Processing & Interpretation cluster_elucidation 4. Final Elucidation Sample Chemical Sample (Glyceryl 1,3-diacetate) Prep Sample Preparation (Dissolving/Diluting) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS NMR_Data Process NMR Data (FID -> Spectrum) NMR->NMR_Data IR_Data Process IR Data (Interferogram -> Spectrum) IR->IR_Data MS_Data Process MS Data (Chromatogram & Spectra) MS->MS_Data Structure Structural Elucidation & Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

A Comprehensive Technical Guide to the Solubility Profile of Diacetin in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetin, also known as glycerol diacetate, is a diester of glycerol and acetic acid. It is a colorless, oily liquid that finds extensive application in the pharmaceutical, cosmetic, and food industries as a solvent, plasticizer, and humectant. A thorough understanding of its solubility in various organic solvents is paramount for formulation development, manufacturing processes, and quality control. This technical guide provides a detailed overview of the solubility profile of diacetin in common organic solvents, outlines a comprehensive experimental protocol for solubility determination, and presents logical workflows for solubility assessment.

Data Presentation: Solubility of Diacetin

Quantitative solubility data for diacetin in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and the principle of miscibility provide valuable insights into its behavior. The following table summarizes the available solubility information for diacetin in common organic solvents at ambient temperature (approximately 20-25°C). It is important to note that "miscible" indicates that the two liquids are soluble in each other in all proportions.

SolventChemical ClassQualitative SolubilityQuantitative Solubility ( g/100g of solvent)Citation(s)
EthanolPolar ProticMiscibleMiscible in all proportions[1]
MethanolPolar ProticSolubleData not available[2]
AcetonePolar AproticSolubleData not available
Ethyl AcetateEsterPartially SolubleData not available
DichloromethaneChlorinatedSolubleData not available
Diethyl EtherEtherSolubleData not available
BenzeneAromaticSolubleData not available[3]

It is highly recommended that researchers experimentally determine the quantitative solubility of diacetin in their specific solvent systems to ensure accuracy for their applications.

Experimental Protocol: Determination of Diacetin Solubility

The following is a detailed methodology for the quantitative determination of diacetin solubility in an organic solvent using the isothermal shake-flask method, a widely accepted and reliable technique.

1. Materials and Equipment:

  • Diacetin (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (± 0.5°C)

  • Glass vials with screw caps or sealed ampoules

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

  • Autosampler vials

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of diacetin to a known volume or mass of the selected organic solvent in a glass vial. The excess is crucial to ensure that equilibrium with the dissolved state is reached.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to allow for the separation of the undissolved diacetin.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, preventing any temperature-induced precipitation.

    • Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets of diacetin.

    • Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor should be chosen to bring the diacetin concentration within the linear range of the analytical method.

  • Quantification of Diacetin:

    • Prepare a series of standard solutions of diacetin in the same organic solvent with known concentrations.

    • Analyze the prepared samples and standard solutions using a validated analytical method, such as GC-FID.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of diacetin in the diluted sample by interpolating its peak area from the calibration curve.

3. Calculation of Solubility:

Calculate the solubility of diacetin in the organic solvent using the following formula:

Solubility ( g/100g of solvent) = (Concentration from calibration curve (g/mL) × Dilution factor × Volume of diluted sample (mL)) / (Initial mass of solvent (g)) × 100

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship governing the solubility of diacetin.

G Experimental Workflow for Diacetin Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess Diacetin to a known amount of solvent prep2 Seal vials and place in a thermostatic shaker prep1->prep2 equil1 Agitate at constant temperature for 24-48 hours prep2->equil1 equil2 Allow undissolved Diacetin to settle equil1->equil2 sampling1 Withdraw and filter supernatant equil2->sampling1 sampling2 Dilute sample to a known volume sampling1->sampling2 sampling3 Analyze by GC-FID or HPLC sampling2->sampling3 calc1 Determine concentration from calibration curve sampling3->calc1 calc2 Calculate solubility (g/100g) calc1->calc2 G Logical Relationship of Diacetin Solubility cluster_solvents Solvent Polarity diacetin Diacetin (Glycerol Diacetate) polar Polar Solvents (e.g., Ethanol, Methanol, Acetone) diacetin->polar High Solubility ('Like Dissolves Like') partially_polar Moderately Polar Solvents (e.g., Ethyl Acetate) diacetin->partially_polar Partial Solubility nonpolar Nonpolar Solvents (e.g., Benzene, Diethyl Ether) diacetin->nonpolar Good Solubility (Due to ester groups and glycerol backbone)

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Hydroxypropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-Hydroxypropane-1,3-diyl diacetate, also known as glycerol diacetate or diacetin. Due to the limited availability of direct TGA data for this specific compound in published literature, this guide synthesizes information from analogous compounds, particularly glycerol, and established TGA methodologies for liquid samples. This approach allows for a scientifically grounded estimation of its thermal behavior.

Introduction to Thermogravimetric Analysis and this compound

Thermogravimetric analysis is a cornerstone of thermal analysis techniques, measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is invaluable for determining the thermal stability, decomposition kinetics, and composition of materials.

This compound is a diester of glycerol and acetic acid.[1] It is a colorless, viscous, and odorless liquid with a high boiling point, finding applications as a plasticizer, solvent, and flavoring agent in the pharmaceutical, cosmetic, and food industries.[2] Understanding its thermal stability is crucial for its application in manufacturing processes and for ensuring product stability.

Predicted Thermal Behavior

The thermal behavior of this compound under TGA is expected to be characterized by two main events: volatilization and thermal decomposition. Given its high boiling point of approximately 280°C, a significant mass loss due to evaporation is anticipated in this temperature range. Following vaporization, any remaining sample would undergo thermal decomposition at higher temperatures. The decomposition products would largely depend on the atmospheric conditions (inert or oxidative).

Experimental Protocols

Instrumentation:

A calibrated thermogravimetric analyzer is required.

Sample Preparation:

  • Ensure the this compound sample is representative of the bulk material.[4]

  • Accurately weigh a 5-10 mg sample into a clean, inert TGA crucible (e.g., alumina or platinum).[5]

  • For liquid samples, ensure the bottom of the crucible is evenly covered without the sample touching the sides, to prevent creeping and ensure even heating.

TGA Instrument Parameters:

ParameterRecommended SettingRationale
Initial Temperature Ambient (~25°C)To establish a stable baseline.
Temperature Program Ramp from 25°C to 600°CTo cover both volatilization and decomposition.
Heating Rate 10°C/minA common rate for good resolution of thermal events.
Purge Gas Nitrogen (or Air)Nitrogen for an inert atmosphere to study thermal decomposition without oxidation. Air for studying oxidative decomposition.
Flow Rate 20-50 mL/minTo ensure a consistent and inert/oxidative atmosphere.
Crucible Type Alumina (Al2O3) or Platinum (Pt)Chemically inert and stable at high temperatures.[5]

Data Presentation: Analogous Compound Thermal Properties

Direct quantitative TGA data for this compound is not available in the reviewed literature. However, data for its parent compound, glycerol, provides a useful reference for its thermal stability.

Table 1: Thermogravimetric Data for Glycerol (Analogous Compound)

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Atmosphere
Vaporization/Decomposition199239~100Nitrogen

Source: Data synthesized from NETZSCH Analyzing & Testing application note on the thermal stability of glycerol.[6]

It is important to note that the ester groups in this compound will influence its thermal stability relative to glycerol. The diacetate is expected to have a higher boiling point and may exhibit different decomposition pathways.

Visualization of Experimental Workflow

The logical flow of a TGA experiment can be represented as a straightforward sequence of steps from sample preparation to data analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_analysis Data Interpretation Sample Obtain Representative Sample Weigh Weigh 5-10 mg of Sample Sample->Weigh Load Load Sample into Crucible Weigh->Load PlaceCrucible Place Crucible in TGA Instrument Load->PlaceCrucible SetParams Set Temperature Program & Atmosphere PlaceCrucible->SetParams StartRun Initiate TGA Run SetParams->StartRun Heat Heat Sample at Controlled Rate StartRun->Heat Record Record Mass Change vs. Temperature Heat->Record Plot Generate TGA/DTG Curves Record->Plot Analyze Analyze Thermal Events (e.g., Onset Temp, Mass Loss) Plot->Analyze Report Generate Report Analyze->Report

Caption: A generalized workflow for conducting a thermogravimetric analysis experiment.

Expected Signaling Pathways (Decomposition Pathways)

The precise thermal decomposition pathway of this compound is not well-documented. However, based on the thermal decomposition of similar esters and glycerol, a plausible pathway can be hypothesized. In an inert atmosphere, the primary mechanism is likely the homolytic cleavage of the C-O bonds of the ester groups, followed by further fragmentation. In an oxidative atmosphere, the decomposition will be more complex, involving reactions with oxygen to produce carbon oxides, water, and smaller organic fragments.

Decomposition_Pathway cluster_inert Inert Atmosphere (e.g., N2) cluster_oxidative Oxidative Atmosphere (e.g., Air) Diacetate This compound Intermediates_N2 Radical Intermediates Diacetate->Intermediates_N2 Heat Intermediates_Air Peroxy Intermediates Diacetate->Intermediates_Air Heat + O2 Products_N2 Volatile Organic Fragments (e.g., Acetic Acid, Acrolein) Intermediates_N2->Products_N2 Products_Air CO, CO2, H2O, Smaller Organic Acids Intermediates_Air->Products_Air

Caption: Hypothesized thermal decomposition pathways for this compound.

Conclusion

This technical guide provides a framework for understanding and performing the thermogravimetric analysis of this compound. While direct experimental data is sparse, the provided protocols, analogous data, and hypothesized pathways offer a solid foundation for researchers, scientists, and drug development professionals. It is recommended that any experimental work on this compound begins with the outlined protocol, with the understanding that adjustments may be necessary based on the observed thermal behavior. The primary thermal event is expected to be volatilization around its boiling point, followed by decomposition at higher temperatures.

References

Diacetin: A Technical Guide to Laboratory Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of diacetin in a laboratory environment. The following sections detail its chemical and physical properties, potential hazards, handling and storage procedures, emergency protocols, and toxicological data.

Section 1: Chemical Identification and Properties

Diacetin, also known as glyceryl diacetate, is a clear, colorless, and odorless oily liquid.[1][2][3] It is a mixture of the 1,2- and 1,3-diacetates of glycerol and is hygroscopic, meaning it absorbs moisture from the air.[1][2][3] Diacetin is soluble in water and alcohol.[4][5]

Table 1: Physical and Chemical Properties of Diacetin

PropertyValueSource
Molecular Formula C₇H₁₂O₅[1][2]
Molecular Weight 176.17 g/mol [1][2]
CAS Number 25395-31-7
Appearance Clear, colorless, viscous liquid[1][2]
Odor Odorless or slight, fatty odor[1][2][3]
Boiling Point 280 °C (536 °F) at 760 mmHg[1][2]
Flash Point 110 °C (230 °F) (closed cup)[1][2][4]
Density 1.17 - 1.188 g/cm³ at 25 °C[1][2][4]
Vapor Pressure < 1 mmHg at 20 °C[1][2]
Vapor Density 6.1[1][2]
Solubility Soluble in water[4][5]

Section 2: Hazard Identification and Classification

According to the OSHA Hazard Communication Standard (29 CFR 1910.1200), diacetin is generally not classified as a hazardous substance or mixture.[1][2][4] However, some safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[6] It is important to handle diacetin with care and to be aware of the potential hazards. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.

Section 3: Handling and Storage

Handling:

  • Handle in a well-ventilated area.[7]

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment, including gloves and safety goggles.[6]

  • Keep away from open flames and sources of ignition.

  • Wash hands thoroughly after handling.[4][6]

  • Do not eat, drink, or smoke when using this product.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[7]

  • Keep containers tightly closed when not in use.[6][7]

  • Store away from incompatible materials such as strong oxidizing agents.[1][2][4]

  • Protect from moisture as the substance is hygroscopic.[1][2]

Section 4: Exposure Controls and Personal Protection

Engineering Controls:

  • Good general ventilation should be sufficient for most laboratory applications.[4]

  • If aerosols or mists are generated, use local exhaust ventilation.

Table 2: Exposure Controls and Personal Protective Equipment

Type of ProtectionRecommendationSource
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.[1][2][4][7]
Skin Protection Wear suitable protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][2][4][6][7]
Respiratory Protection Not typically required under normal use conditions with adequate ventilation. If vapors or aerosols are generated, a respirator may be necessary.[1][2][4][7]

Hygiene Measures:

  • Handle in accordance with good industrial hygiene and safety practices.[1][2]

  • Change contaminated clothing and wash hands after working with the substance.

Section 5: First Aid Measures

In case of exposure to diacetin, follow these first aid procedures:

  • Inhalation: Move the person to fresh air. If symptoms develop or persist, seek medical attention.[4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water and soap.[4][6] If skin irritation occurs, get medical advice/attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes.[4][6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[4]

  • Ingestion: Rinse mouth with water.[4][6] Make the victim drink water (two glasses at most). Do NOT induce vomiting.[6] Call a doctor if you feel unwell.[6]

FirstAidProcedures cluster_exposure Exposure Route cluster_actions First Aid Action cluster_medical Medical Attention Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes with Water Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention if Symptoms Persist Fresh_Air->Seek_Medical_Attention Rinse_Skin Rinse Skin with Water & Soap Remove_Clothing->Rinse_Skin Medical_Advice_Skin Get Medical Advice if Irritation Persists Rinse_Skin->Medical_Advice_Skin Remove_Lenses Remove Contact Lenses Rinse_Eyes->Remove_Lenses Medical_Advice_Eyes Get Medical Advice if Irritation Persists Remove_Lenses->Medical_Advice_Eyes Drink_Water Drink Water (2 glasses max) Rinse_Mouth->Drink_Water Call_Doctor Call a Doctor if Unwell Drink_Water->Call_Doctor

Caption: First aid procedures for diacetin exposure.

Section 6: Fire and Explosion Hazard Data

Diacetin is a combustible liquid. Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air upon intense heating.

Table 3: Fire and Explosion Hazard Data for Diacetin

HazardDataSource
Flash Point 110 °C (230 °F) (closed cup)[1][2][4]
Suitable Extinguishing Media Water fog, foam, dry chemical powder, carbon dioxide (CO₂).[4][6][7]
Unsuitable Extinguishing Media Do not use a water jet as it will spread the fire.[4]
Hazardous Combustion Products Carbon oxides (CO, CO₂).[1][2]

Firefighting Procedures:

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

  • Move containers from the fire area if it can be done without risk.[4]

Section 7: Accidental Release Measures

Personal Precautions:

  • Evacuate the danger area and ensure adequate ventilation.

  • Avoid breathing vapors or mists.[6][7]

  • Avoid contact with the spilled material.[7]

  • Wear appropriate personal protective equipment.[4][6][7]

Environmental Precautions:

  • Prevent the product from entering drains, surface water, or groundwater.[6][7]

Methods for Containment and Cleanup:

  • Cover drains to prevent entry.

  • Contain the spill with inert absorbent material such as sand, vermiculite, or commercial absorbent pads.[4][6]

  • Collect the absorbed material and place it into a suitable, closed container for disposal.[4][6][7]

  • Clean the affected area thoroughly with water and detergent.

SpillResponseWorkflow Start Diacetin Spill Occurs Evacuate Evacuate Immediate Area Ensure Ventilation Start->Evacuate PPE Wear Appropriate PPE (Gloves, Goggles, etc.) Evacuate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Closed Container Contain->Collect Clean Clean Affected Area with Water and Detergent Collect->Clean Dispose Dispose of Waste According to Local Regulations Clean->Dispose End Spill Response Complete Dispose->End

Caption: Workflow for handling a diacetin spill.

Section 8: Toxicological Information

The chemical, physical, and toxicological properties of diacetin have not been thoroughly investigated. Available data suggests low acute toxicity.

Table 4: Acute Toxicity Data for Diacetin

RouteSpeciesValueSource
Oral LD50 Not specifiedBased on ATE data, classification criteria are not met. ATE > 2000 mg/kg.[2]
Dermal LD50 Not specifiedBased on ATE data, classification criteria are not met. ATE > 2000 mg/kg.[2]
Inhalation LC50 Not specifiedBased on ATE data, classification criteria are not met. ATE > 20 mg/l.[2]
  • Skin Sensitization: The product is not expected to cause skin sensitization.[4]

  • Germ Cell Mutagenicity: No data is available to indicate that the product or its components are mutagenic or genotoxic.[4]

  • Reproductive Toxicity: This product is not expected to cause reproductive or developmental effects.[4]

  • Specific Target Organ Toxicity (Single and Repeated Exposure): Not classified.[4]

Section 9: Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[4] Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself. Empty containers should be taken to an approved waste handling site for recycling or disposal.[4]

References

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Glyceryl 1,3-diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl 1,3-diacetate, a key component of diacetin, is a versatile excipient and solvent used in pharmaceutical, food, and cosmetic industries. Understanding its environmental fate and biodegradability is crucial for assessing its overall environmental impact. This technical guide provides a comprehensive overview of the available data on the environmental persistence, degradation pathways, and ecotoxicological profile of Glyceryl 1,3-diacetate. The information is presented through structured data tables, detailed experimental protocols based on OECD guidelines, and visual diagrams to elucidate key processes.

Introduction

Glyceryl 1,3-diacetate, also known as 1,3-diacetoxy-2-propanol, is a diester of glycerol and acetic acid. It is commonly found as a constituent of "diacetin," a mixture of glyceryl 1,2-diacetate and glyceryl 1,3-diacetate[1]. Diacetin is utilized in a wide range of applications, including as a solvent, plasticizer, and emollient. Its use in various consumer and industrial products necessitates a thorough evaluation of its environmental behavior upon release into aquatic and terrestrial ecosystems. This guide focuses on the environmental fate and biodegradability of Glyceryl 1,3-diacetate, drawing on available data for diacetin where specific isomer data is limited.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. The following table summarizes the key properties of Glyceryl 1,3-diacetate and the commercial mixture, diacetin.

Table 1: Physicochemical Properties of Glyceryl 1,3-diacetate and Diacetin

PropertyGlyceryl 1,3-diacetateDiacetin (Mixture)Reference(s)
CAS Number 105-70-425395-31-7[1]
Molecular Formula C₇H₁₂O₅C₇H₁₂O₅[2]
Molecular Weight 176.17 g/mol 176.17 g/mol
Appearance Colorless liquidColorless, viscous, oily liquid[2][3]
Melting Point --30 °C[4]
Boiling Point -280 °C[1][3]
Water Solubility Poorly solubleSoluble/Miscible in water[2][3]
Vapor Pressure -< 1 mmHg @ 20 °C[4]
log Kow (Octanol-Water Partition Coefficient) -0.6 (estimated)-0.640[4][5]
Density -1.17 g/mL @ 25 °C[4]

Environmental Fate

The environmental fate of Glyceryl 1,3-diacetate is determined by a combination of transport and transformation processes, including biodegradation, hydrolysis, and adsorption to soil or sediment.

Biodegradability

3.1.1. Proposed Biodegradation Pathway

The primary mechanism of biodegradation for Glyceryl 1,3-diacetate is expected to be enzymatic hydrolysis of the ester linkages, followed by the degradation of the resulting glycerol and acetic acid. Both glycerol and acetic acid are readily metabolized by a wide variety of microorganisms in the environment.

Biodegradation_Pathway Glyceryl_1_3_diacetate Glyceryl 1,3-diacetate Glyceryl_1_monoacetate Glyceryl 1-monoacetate/ Glyceryl 3-monoacetate Glyceryl_1_3_diacetate->Glyceryl_1_monoacetate Esterase Acetic_Acid Acetic Acid Glyceryl_1_3_diacetate->Acetic_Acid Esterase Glycerol Glycerol Glyceryl_1_monoacetate->Glycerol Esterase Glyceryl_1_monoacetate->Acetic_Acid Esterase Metabolism Microbial Metabolism (e.g., TCA Cycle) Glycerol->Metabolism Acetic_Acid->Metabolism CO2_H2O CO2 + H2O Metabolism->CO2_H2O

Caption: Proposed aerobic biodegradation pathway for Glyceryl 1,3-diacetate.

Abiotic Degradation: Hydrolysis

As an ester, Glyceryl 1,3-diacetate has the potential to undergo abiotic hydrolysis, particularly at high or low pH. The rate of hydrolysis is dependent on pH and temperature. While specific experimental data for Glyceryl 1,3-diacetate under OECD 111 guidelines were not found, the ester linkages are generally susceptible to hydrolysis.

Transport and Distribution

The mobility of Glyceryl 1,3-diacetate in the environment is influenced by its partitioning behavior between soil/sediment and water.

3.3.1. Adsorption/Desorption

The soil adsorption coefficient (Koc) is a key parameter for predicting the mobility of a substance in soil. A low log Kow value suggests that Glyceryl 1,3-diacetate will have a low affinity for organic matter in soil and sediment, indicating high mobility. Quantitative data from an OECD 106 study were not available.

3.3.2. Bioaccumulation

The potential for a substance to accumulate in living organisms can be estimated by its bioconcentration factor (BCF). The low log Kow of Glyceryl 1,3-diacetate suggests a low potential for bioaccumulation. Specific BCF values from an OECD 305 study were not found in the reviewed literature.

Ecotoxicity

The ecotoxicity of Glyceryl 1,3-diacetate is an important consideration for its environmental risk assessment. The following table summarizes the expected ecotoxicity profile based on general knowledge of similar substances, though specific quantitative data from standardized tests were not found.

Table 2: Summary of Ecotoxicological Endpoints (Anticipated)

Test OrganismEndpointGuidelineExpected Result
Freshwater Algae (e.g., Pseudokirchneriella subcapitata)72-hr EC₅₀ (Growth Inhibition)OECD 201Low toxicity
Aquatic Invertebrates (e.g., Daphnia magna)48-hr EC₅₀ (Immobilization)OECD 202Low toxicity
Fish (e.g., Zebrafish, Danio rerio)96-hr LC₅₀ (Acute Toxicity)OECD 203Low toxicity

Experimental Protocols

Detailed methodologies for key environmental fate and ecotoxicity studies are outlined in the OECD Guidelines for the Testing of Chemicals. The following sections provide an overview of the protocols relevant to Glyceryl 1,3-diacetate.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This test evaluates the rapid biodegradability of a chemical by aerobic microorganisms.

OECD_301F_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Mineral_Medium Prepare Mineral Medium Test_Vessels Test Vessels: Substance + Medium + Inoculum Mineral_Medium->Test_Vessels Blank_Vessels Blank Controls: Medium + Inoculum Mineral_Medium->Blank_Vessels Reference_Vessel Reference Control: (e.g., Sodium Benzoate) + Medium + Inoculum Mineral_Medium->Reference_Vessel Inoculum Prepare Inoculum (Activated Sludge) Inoculum->Test_Vessels Inoculum->Blank_Vessels Inoculum->Reference_Vessel Test_Substance Prepare Test Substance Solution (Glyceryl 1,3-diacetate) Test_Substance->Test_Vessels Toxicity_Control Toxicity Control: Substance + Reference + Medium + Inoculum Test_Substance->Toxicity_Control Incubation Incubate at 20-24°C in the dark for 28 days Test_Vessels->Incubation Blank_Vessels->Incubation Reference_Vessel->Toxicity_Control Reference_Vessel->Incubation Toxicity_Control->Incubation Measurement Measure Oxygen Consumption (BOD) continuously Incubation->Measurement Calculate_Biodegradation Calculate % Biodegradation based on ThOD Measurement->Calculate_Biodegradation Ten_Day_Window Assess 10-day window Calculate_Biodegradation->Ten_Day_Window Conclusion Conclusion: Readily Biodegradable (>60% in 10-d window) Ten_Day_Window->Conclusion

Caption: Experimental workflow for the OECD 301F ready biodegradability test.

Methodology:

  • Preparation: A mineral medium containing essential salts is prepared. The inoculum is typically activated sludge from a domestic wastewater treatment plant. The test substance is added to the mineral medium at a known concentration.

  • Test Setup: The test is conducted in sealed vessels. Separate vessels are prepared for the test substance, a blank control (inoculum only), a reference control (a readily biodegradable substance like sodium benzoate), and a toxicity control (test substance + reference substance).

  • Incubation: The vessels are incubated in the dark at a constant temperature (20-24°C) for 28 days.

  • Measurement: The consumption of oxygen is measured over the 28-day period using a respirometer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.

Hydrolysis as a Function of pH - OECD 111

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Methodology:

  • Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9. The test substance is added to each buffer solution at a concentration not exceeding 0.01 M or half its water solubility.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or other temperatures for kinetic studies).

  • Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed for the concentration of the test substance and any major hydrolysis products.

  • Data Analysis: The rate of hydrolysis is determined, and the half-life (DT50) of the substance is calculated for each pH.

Soil Adsorption/Desorption - OECD 106

This batch equilibrium method is used to determine the adsorption and desorption of a chemical to soil.

Methodology:

  • Preparation: A solution of the test substance in 0.01 M CaCl₂ is prepared. A minimum of five different soil types with varying organic carbon content, pH, and texture are used.

  • Adsorption Phase: Known amounts of soil and the test solution are agitated in a vessel for a predetermined equilibrium time.

  • Analysis: After equilibration, the soil and solution are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration. The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.

  • Desorption Phase (Optional): The supernatant is replaced with a fresh solution of 0.01 M CaCl₂, and the mixture is agitated again to determine the extent of desorption.

Bioaccumulation in Fish - OECD 305

This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish.

Methodology:

  • Test Organisms: A suitable fish species (e.g., Zebrafish) is selected and acclimated to the test conditions.

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a defined period (e.g., 28 days).

  • Depuration Phase: After the uptake phase, the fish are transferred to clean water for a depuration period.

  • Sampling and Analysis: Fish and water samples are taken at intervals during both phases and analyzed for the concentration of the test substance.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady-state.

Aquatic Ecotoxicity Tests (OECD 201, 202, 203)

These tests assess the acute toxicity of a substance to key aquatic organisms.

  • OECD 201 (Alga, Growth Inhibition Test): Cultures of a freshwater alga are exposed to a range of concentrations of the test substance for 72 hours. The inhibition of growth is measured, and the EC₅₀ (the concentration causing 50% inhibition of growth) is determined.

  • OECD 202 (Daphnia sp. Acute Immobilisation Test): Daphnia magna are exposed to a range of concentrations of the test substance for 48 hours. The immobilization of the daphnids is observed, and the EC₅₀ (the concentration causing 50% immobilization) is calculated[6].

  • OECD 203 (Fish, Acute Toxicity Test): Fish are exposed to a range of concentrations of the test substance for 96 hours. Mortality is recorded, and the LC₅₀ (the concentration causing 50% mortality) is determined[7][8].

Conclusion

Based on its chemical structure and the available information for the diacetin mixture, Glyceryl 1,3-diacetate is expected to have a favorable environmental profile. Its high water solubility and low estimated log Kow suggest low potential for bioaccumulation and high mobility in soil. The ester linkages are susceptible to both abiotic hydrolysis and, more significantly, enzymatic hydrolysis by microorganisms, leading to its ultimate biodegradation into glycerol and acetic acid, which are readily mineralized in the environment. Therefore, Glyceryl 1,3-diacetate is not expected to be persistent. Its anticipated low ecotoxicity further supports its use as an environmentally compatible chemical in various applications. However, to provide a more definitive environmental risk assessment, quantitative data from standardized OECD tests on the pure substance are recommended.

References

An In-Depth Technical Guide to the Isomers of Diacetin: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetin, also known as glycerol diacetate, is a diester of glycerol and acetic acid. It exists as two primary isomers: 1,2-diacetin and 1,3-diacetin. While often used as a mixture in various industrial applications, including as a plasticizer, solvent, and food additive, the distinct properties of its individual isomers are of significant interest in the fields of pharmaceutical sciences and drug development.[1][2] As structural analogs of diacylglycerol (DAG), a crucial second messenger in cellular signaling, diacetin isomers present potential for modulating critical biological pathways. This technical guide provides a comprehensive overview of the isomers of diacetin, their respective properties, detailed experimental protocols for their synthesis and analysis, and an exploration of their potential roles in DAG-mediated signaling pathways.

Chemical Structures and Isomerism

The isomeric forms of diacetin are determined by the positions of the acetyl groups on the glycerol backbone.

  • 1,2-Diacetin: (2-acetyloxy-3-hydroxypropyl) acetate

  • 1,3-Diacetin: (3-acetyloxy-2-hydroxypropyl) acetate

Figure 1: Chemical structures of 1,2-diacetin and 1,3-diacetin.

Comparative Properties of Diacetin Isomers

While many sources report the properties of diacetin as a mixture, this section aims to delineate the specific physical and chemical characteristics of each isomer. It is important to note that experimental data for the individual isomers can be limited, with some values being computed.

Property1,2-Diacetin1,3-DiacetinDiacetin (Mixture)
Molecular Formula C₇H₁₂O₅C₇H₁₂O₅C₇H₁₂O₅
Molecular Weight 176.17 g/mol [3]176.17 g/mol 176.17 g/mol
Appearance Colorless, viscous, odorless liquid[3]Colorless, viscous, odorless liquidClear, colorless, hygroscopic, oily liquid[4]
Boiling Point 140-142 °C at 12 mmHg; 172-173.5 °C at 40 mmHg[5]172-174 °C at 40 mmHg[5]280 °C (decomposes)[6][7]
Melting Point ---30 °C[7]
Density 1.1173 g/cm³ at 15 °C[5]1.179 g/cm³ at 15 °C[5]1.17 g/mL at 25 °C[8][9]
Refractive Index -1.4395 at 20 °C[5]1.440 at 20 °C[7]
Solubility Soluble in water and ethanol.[3]Soluble in water, alcohol, ether, and benzene.[6]Soluble in water, alcohol, ether, and benzene; practically insoluble in carbon disulfide.
XLogP3 -0.3 (Computed)[3]--0.3 (Computed for 1,2-isomer)
Hydrogen Bond Donor Count 1 (Computed)[3]11 (Computed for 1,2-isomer)
Hydrogen Bond Acceptor Count 5 (Computed)[3]55 (Computed for 1,2-isomer)

Experimental Protocols

Synthesis of Diacetin Isomers

The synthesis of diacetin isomers typically involves the esterification of glycerol with acetic acid or acetic anhydride. The ratio of the isomers can be influenced by the choice of catalyst and reaction conditions.

This protocol is adapted from general esterification procedures.[10][11]

Synthesis_Workflow Reactants Glycerol and Acetic Acid (Molar ratio 1:2.5 to 1:3) Reaction Esterification Reaction (120-145 °C, 8-14 hours with stirring) Reactants->Reaction Catalyst Solid Acid Catalyst (e.g., Sodium Bisulfate, 0.05-0.3% w/w) Catalyst->Reaction WaterCarrier Water-Carrying Agent (e.g., n-propyl acetate) WaterCarrier->Reaction Workup Post-Reaction Workup (Neutralization, Washing, Drying) Reaction->Workup Purification Purification (Distillation under reduced pressure) Workup->Purification

Figure 2: General workflow for the synthesis of a diacetin mixture.

Materials:

  • Glycerol

  • Acetic acid

  • Solid acid catalyst (e.g., sodium bisulfate)[10]

  • Water-carrying agent (e.g., n-propyl acetate)[10]

  • Reaction vessel with a stirrer, condenser, and temperature control

  • Distillation apparatus

Procedure:

  • Combine glycerol and acetic acid in a molar ratio of 1:2.5 to 1:3 in the reaction vessel.[10]

  • Add the solid acid catalyst (0.05-0.3% of the total reactant weight) and the water-carrying agent.[10]

  • Heat the mixture to 120-145 °C with constant stirring for 8-14 hours. Water is removed azeotropically.[10]

  • After the reaction, cool the mixture and neutralize the catalyst.

  • Wash the organic phase with water to remove any remaining acid and glycerol.

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

  • Purify the diacetin mixture by distillation under reduced pressure.

Separation and Characterization of Diacetin Isomers

A combination of chromatographic and spectroscopic techniques is employed for the separation and characterization of 1,2- and 1,3-diacetin.

A reverse-phase HPLC method can be used for the separation of diacetin isomers.[12]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm)[12]

Mobile Phase and Conditions:

  • A mixture of acetonitrile, dichloromethane, and ultrapure water (e.g., 59.6:0.4:40 v/v/v).[12]

  • Isocratic elution at a flow rate of 0.5 mL/min.[12]

  • Column and detector temperature maintained at 30 °C.[12]

  • Detection wavelength: 246 nm.[12]

GC-MS is a powerful technique for the separation and identification of volatile compounds like diacetin isomers.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., HP-5ms).[2]

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp to 250 °C at 10 °C/min

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium

  • Injection Mode: Splitless

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and differentiation of the diacetin isomers. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this analysis.[13]

¹H NMR: The chemical shifts and splitting patterns of the protons on the glycerol backbone will differ between the 1,2- and 1,3-isomers due to the different electronic environments created by the acetyl groups.

¹³C NMR: The chemical shifts of the carbon atoms in the glycerol backbone provide clear differentiation between the two isomers. The symmetry of the 1,3-diacetin molecule results in fewer signals compared to the asymmetric 1,2-diacetin.

Biological Relevance: Diacetin Isomers as Diacylglycerol Analogs

Diacylglycerol (DAG) is a critical second messenger in a variety of cellular signaling pathways. It is primarily known for its role in activating Protein Kinase C (PKC), a family of enzymes that regulate numerous cellular processes, including cell proliferation, differentiation, and apoptosis. The structural similarity between diacetin and endogenous DAGs suggests that diacetin isomers may act as DAG analogs, potentially modulating DAG-mediated signaling.

DAG_Signaling_Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Diacetin Diacetin Isomers (Potential DAG Analogs) Diacetin->PKC potentially modulates Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) PKC->Downstream phosphorylates targets

Figure 3: Simplified Diacylglycerol (DAG) signaling pathway and the potential modulation by diacetin isomers.

The implications for drug development are significant. The ability to selectively modulate PKC isoforms is a key area of research for various therapeutic areas, including oncology and immunology. If 1,2-diacetin and 1,3-diacetin exhibit differential effects on PKC activation or other DAG-related pathways, they could serve as valuable research tools or lead compounds for the development of novel therapeutics. Further research is warranted to investigate the direct interaction of purified diacetin isomers with PKC and other components of the DAG signaling cascade.

Conclusion

The isomers of diacetin, 1,2-diacetin and 1,3-diacetin, possess distinct, albeit closely related, chemical and physical properties. Understanding these differences is crucial for their application in specialized fields such as drug development. This guide has provided a comprehensive overview of their properties, detailed methodologies for their synthesis and analysis, and has highlighted their potential as modulators of diacylglycerol signaling pathways. Further investigation into the specific biological activities of each isomer will be essential to fully unlock their therapeutic and research potential.

References

Green Chemistry Aspects of 2-Hydroxypropane-1,3-diyl diacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the green chemistry aspects of 2-hydroxypropane-1,3-diyl diacetate, also known as 1,3-diacetin. As the chemical industry moves towards more sustainable practices, understanding the environmental footprint of chemical compounds is paramount. This document details the synthesis, applications, biodegradability, and toxicity of this compound from a green chemistry perspective, offering valuable insights for its use in research, development, and manufacturing.

Introduction to this compound

This compound is a diester of glycerol and acetic acid. It is a colorless, hygroscopic, and somewhat oily liquid with a slight, fatty odor.[1] Its unique physicochemical properties, including stability, water miscibility, and biodegradability, make it a versatile compound with applications in various industries such as pharmaceuticals, cosmetics, food, and as a plasticizer.[2] From a green chemistry standpoint, its derivation from renewable resources like glycerol (a byproduct of biodiesel production) and its potential for biodegradable applications make it an attractive alternative to petroleum-based chemicals.

Synthesis of this compound: Green Approaches

The synthesis of this compound can be achieved through both traditional chemical methods and greener, biocatalytic routes.

Conventional Chemical Synthesis

The traditional method involves the esterification of glycerol with acetic acid or acetic anhydride using homogeneous or heterogeneous acid catalysts.[2] While effective, this method often requires high temperatures and can lead to the formation of byproducts, necessitating complex purification steps. The use of strong acids as catalysts also raises environmental concerns regarding waste disposal and corrosion.[2]

Green Biocatalytic Synthesis

A more sustainable approach to synthesizing this compound involves the use of lipases as biocatalysts. Lipases offer several advantages over chemical catalysts, including high selectivity, mild reaction conditions (lower temperature and pressure), and reduced byproduct formation.[2] Immobilized lipases, in particular, can be easily recovered and reused, further enhancing the green credentials of the process.

Several lipases, such as Novozym 435 and Lipozyme RM IM, have shown significant activity in the synthesis of acetins.[2] The regioselectivity of certain lipases can be exploited to specifically target the 1 and 3 positions of glycerol, leading to a higher yield of 1,3-diacetin.

Quantitative Data on Synthesis

The following tables summarize quantitative data from various studies on the synthesis of 1,3-diacylglycerols (including 1,3-diacetin) using different catalytic systems.

Table 1: Comparison of Catalytic Systems for 1,3-Diacylglycerol Synthesis

CatalystAcyl DonorSolventTemperature (°C)Reaction Time (h)Conversion/Yield of 1,3-DAGReference
Lipozyme RM IMLauric AcidSolvent-free50380.3% content of 1,3-dilaurin[3][4]
Novozym 435Oleic AcidChCl/glycerolNot Specified142.9 mol%[5][6]
Lecitase® UltraOleic AcidSolvent-free401.554.8 wt% content of 1,3-DAG[7]
Lipozyme RM IMCaprylic AcidSolvent-free25Not Specified84.6% for 1,3-dicaprylin[8]

Experimental Protocols

General Protocol for Lipase-Catalyzed Synthesis of 1,3-diacetin

This protocol is a generalized procedure based on common methodologies found in the literature for the enzymatic synthesis of 1,3-diacylglycerols.

Materials:

  • Glycerol

  • Acetic Acid (or a suitable acyl donor)

  • Immobilized Lipase (e.g., Lipozyme RM IM or Novozym 435)

  • Solvent (if applicable, e.g., tert-butanol, or solvent-free)

  • Molecular sieves (for water removal)

  • Reaction vessel (e.g., round-bottom flask)

  • Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle)

  • Vacuum system (for solvent-free systems to remove water)

Procedure:

  • To a clean and dry reaction vessel, add glycerol and acetic acid in a desired molar ratio (e.g., 1:2).

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactants.

  • If a solvent is used, add it to the reaction vessel. For solvent-free systems, this step is omitted.

  • If required, add molecular sieves to the mixture to remove the water produced during the esterification reaction, which helps to shift the equilibrium towards product formation.

  • Set the desired reaction temperature (typically between 40-60°C) and start stirring to ensure a homogenous mixture.

  • For solvent-free systems, a vacuum can be applied to facilitate the removal of water.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with a suitable solvent and dried for reuse.

  • The product mixture can then be purified using techniques like distillation or chromatography to isolate the 1,3-diacetin.

Signaling Pathways and Experimental Workflows

Enzymatic Synthesis of this compound

The following diagram illustrates the lipase-catalyzed synthesis of this compound from glycerol and acetic acid.

Caption: Lipase-catalyzed esterification of glycerol to 1,3-diacetin.

Experimental Workflow for Synthesis and Analysis

The diagram below outlines a typical experimental workflow for the synthesis and analysis of this compound.

G Experimental Workflow Reactants 1. Reactant Preparation (Glycerol, Acetic Acid) Reaction 2. Enzymatic Reaction (Immobilized Lipase, Temp Control) Reactants->Reaction Sampling 3. Reaction Monitoring (TLC, GC, or HPLC) Reaction->Sampling Separation 4. Catalyst Separation (Filtration) Reaction->Separation Sampling->Reaction Purification 5. Product Purification (Distillation/Chromatography) Separation->Purification Reuse Recycle Catalyst Separation->Reuse Catalyst Analysis 6. Product Characterization (NMR, IR, MS) Purification->Analysis Purified Product

Caption: A typical workflow for the synthesis and analysis of 1,3-diacetin.

Green Solvent Properties

This compound exhibits properties that make it a promising green solvent. It is a non-toxic, biodegradable liquid with a low vapor pressure, which reduces volatile organic compound (VOC) emissions.[9][10] Its miscibility with water and some organic solvents makes it a versatile medium for various chemical reactions.[11]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₂O₅[12]
Molecular Weight176.17 g/mol [12]
Boiling Point259 °C
Density1.17 g/mL at 25 °C
Vapor Pressure<1 mmHg at 20 °C
Solubility in WaterSoluble[12]

Biodegradability and Environmental Fate

Studies on related compounds, such as cellulose diacetate, indicate that the acetate groups can be cleaved by esterases present in marine microbes, initiating the degradation process.[13] Triacetin, a closely related compound, is also known to be readily biodegradable in aqueous environments.[14] It is therefore highly probable that this compound would also be readily biodegradable through hydrolysis of the ester bonds to form glycerol and acetic acid, which are then further metabolized by microorganisms.

The OECD Guidelines for the Testing of Chemicals, particularly the 301 series for "Ready Biodegradability," provide standardized methods to assess the biodegradability of chemicals.[15][16][17] A typical test involves incubating the test substance with a microbial inoculum and measuring the depletion of dissolved organic carbon (DOC), oxygen consumption, or carbon dioxide evolution over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation within a 10-day window.[15]

Toxicity Profile

This compound is generally considered to have a low toxicity profile.

Table 3: Acute Toxicity Data for Diacetin

Test TypeRoute of ExposureSpeciesDoseReference
LD50OralMouse8500 mg/kg
LD50IntraperitonealMouse2300 mg/kg
LD50SubcutaneousMouse2500 mg/kg
LD50SubcutaneousRat4 g/kg

The high LD50 values indicate low acute toxicity. Safety data sheets for diacetin mixtures state that based on ATE (Acute Toxicity Estimate) data, the classification criteria for acute oral, dermal, and inhalation toxicity are not met.[10][18] It is not considered to be a skin or eye irritant under normal conditions of use.[18]

Conclusion

This compound presents a compelling case as a green chemical. Its synthesis from renewable glycerol, the potential for highly selective and efficient biocatalytic production routes, its favorable properties as a biodegradable solvent, and its low toxicity profile align well with the principles of green chemistry. For researchers, scientists, and drug development professionals, this compound offers a sustainable and safer alternative to many conventional, petroleum-derived chemicals. Further research focusing on optimizing biocatalytic synthesis and conducting standardized biodegradability tests will further solidify its position as a key building block in a sustainable chemical industry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxypropane-1,3-diyl diacetate from Glycerol and Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropane-1,3-diyl diacetate, commonly known as glycerol diacetate or diacetin, is a versatile chemical compound with significant applications across the pharmaceutical, food, and polymer industries.[1] It serves as a plasticizer, a solvent, a humectant, and a key intermediate in various chemical syntheses.[1][2] The synthesis of diacetin from glycerol, a readily available byproduct of biodiesel production, and acetic acid represents a cost-effective and sustainable chemical process.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on methodologies relevant to research and development settings.

Synthesis Overview

The synthesis of this compound from glycerol and acetic acid is an esterification reaction. The reaction proceeds stepwise, forming monoacetin, diacetin, and triacetin as the primary products.[4][5] The selectivity towards diacetin can be controlled by adjusting reaction parameters such as temperature, reaction time, molar ratio of reactants, and the choice of catalyst.[6]

The overall reaction is as follows:

C₃H₈O₃ (Glycerol) + 2CH₃COOH (Acetic Acid) ⇌ C₇H₁₂O₅ (Diacetin) + 2H₂O

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound using both homogeneous and heterogeneous catalysts.

Protocol 1: Homogeneous Catalysis using Sulfuric Acid

This protocol describes a classic approach using a strong mineral acid as a catalyst.

Materials:

  • Glycerol (99.5% purity)

  • Glacial Acetic Acid (99.7% purity)

  • Sulfuric Acid (98%)

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask (250 mL) equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine glycerol and acetic acid. A typical molar ratio of glycerol to acetic acid is 1:4 to 1:6 to favor the formation of di- and triacetin.[6]

  • Catalyst Addition: Slowly add sulfuric acid (typically 1-2% by weight of glycerol) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to 110-120°C with continuous stirring under reflux for 4-6 hours.[6]

  • Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is neutral (pH 7).

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter the mixture to remove the drying agent. The excess acetic acid and water can be removed using a rotary evaporator. For higher purity, the resulting crude product can be purified by fractional distillation under reduced pressure.

Protocol 2: Heterogeneous Catalysis using Amberlyst-15

This protocol utilizes a solid acid catalyst, which simplifies catalyst removal and product purification.[6]

Materials:

  • Glycerol (99.5% purity)

  • Glacial Acetic Acid (99.7% purity)

  • Amberlyst-15 ion-exchange resin

  • Round-bottom flask (250 mL) equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Activation: Activate the Amberlyst-15 resin by washing it with methanol and then drying it in an oven at 80°C for 4 hours.

  • Reaction Setup: In a 250 mL round-bottom flask, add glycerol, acetic acid (molar ratio of 1:5), and the activated Amberlyst-15 catalyst (typically 5-10% by weight of glycerol).[6]

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring for 5-7 hours.[6]

  • Catalyst Removal: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed with acetic acid and reused.

  • Purification: Remove the excess acetic acid and water from the filtrate using a rotary evaporator to obtain the product mixture of acetins. Further purification can be achieved by vacuum distillation.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of glycerol diacetate under various conditions.

Table 1: Effect of Catalyst on Glycerol Conversion and Product Selectivity

CatalystGlycerol:Acetic Acid Molar RatioTemperature (°C)Time (h)Glycerol Conversion (%)Selectivity Diacetin (%)Selectivity Triacetin (%)Reference
Sulfuric Acid1:61205~95~55~20[3]
Amberlyst-151:51106>99~50~30[6]
Nafion511/Amberlyst-151:2.5901298.453.8-[7]
H₂SO₄/K101:1212059959 (Yield)15 (Yield)[6]
Sulphated CeO₂–ZrO₂-100399.157.2821.26[6]

Table 2: Effect of Molar Ratio on Product Distribution (Sulfuric Acid Catalyst)

Glycerol:Acetic Acid Molar RatioGlycerol Conversion (%)Selectivity Monoacetin (%)Selectivity Diacetin (%)Selectivity Triacetin (%)
1:3~80~40~45~15
1:6~95~25~55~20
1:9>98~15~50~35

Note: The data in Table 2 is illustrative and compiled from general trends reported in the literature.[3][6]

Mandatory Visualizations

Experimental Workflow

experimental_workflow reactant reactant process process separation separation product product A Reactants: Glycerol & Acetic Acid B Catalyst Addition (e.g., H₂SO₄ or Amberlyst-15) A->B Mixing C Esterification Reaction (Heating & Stirring) B->C Reaction Initiation D Cooling & Quenching/ Neutralization C->D E Catalyst Removal (Filtration for Heterogeneous) D->E Heterogeneous Catalyst F Washing & Drying D->F Homogeneous Catalyst G Solvent Removal (Rotary Evaporation) E->G F->G H Purification (Vacuum Distillation) G->H I 2-Hydroxypropane-1,3-diyl diacetate (Diacetin) H->I

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Pathway)

reaction_pathway reactant reactant intermediate intermediate product product Glycerol Glycerol Monoacetin Monoacetin Glycerol->Monoacetin + Acetic Acid - H₂O AceticAcid1 Acetic Acid Diacetin This compound Monoacetin->Diacetin + Acetic Acid - H₂O AceticAcid2 Acetic Acid Triacetin Triacetin Diacetin->Triacetin + Acetic Acid - H₂O AceticAcid3 Acetic Acid

Caption: Stepwise reaction pathway for the acetylation of glycerol.

References

Catalytic Esterification of Glycerol for Diacetin Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic esterification of glycerol to produce diacetin. Diacetin, a glycerol diacetate, is a valuable chemical intermediate with applications in the pharmaceutical, cosmetic, and food industries as a solvent, plasticizer, and emulsifying agent.[1] The synthesis of diacetin from glycerol, a readily available byproduct of biodiesel production, represents a key valorization strategy.[2][3][4]

The esterification of glycerol with acetic acid is a sequential reaction that produces monoacetin (MAG), diacetin (DAG), and triacetin (TAG).[5][6] The selective production of diacetin requires careful selection of catalysts and optimization of reaction conditions. This document outlines various catalytic systems, including heterogeneous and enzymatic catalysts, and provides detailed protocols for their application.

Experimental Protocols

This section details the methodologies for the synthesis of diacetin via catalytic esterification of glycerol.

Protocol 1: Heterogeneous Catalysis using Solid Acid Catalysts

Solid acid catalysts offer advantages in terms of separation from the reaction mixture and potential for reuse.[7] A variety of solid acids have been investigated for this reaction, including metal oxides, ion-exchange resins, and zeolites.[7][8]

Materials:

  • Glycerol (99% purity)

  • Glacial Acetic Acid

  • Solid Acid Catalyst (e.g., Antimony Pentoxide (Sb₂O₅), Sulphated Zirconia, Amberlyst-15)[2][7][9]

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thermometer/Temperature controller

  • Equipment for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Catalyst Preparation (if required): Some catalysts may require pre-treatment, such as drying or calcination. For instance, antimony pentoxide can be dried at 100°C for 12 hours before use.[2]

  • Reaction Setup: Assemble the three-neck flask with a reflux condenser, a thermometer, and a magnetic stirrer.

  • Charging Reactants: Charge the flask with glycerol and acetic acid. The molar ratio of acetic acid to glycerol is a critical parameter and typically ranges from 3:1 to 12:1.[8][10]

  • Catalyst Addition: Add the solid acid catalyst to the reaction mixture. The catalyst loading is typically in the range of 0.1% to 5% by weight of the total reactants.[8]

  • Reaction Conditions: Heat the mixture to the desired reaction temperature, typically between 80°C and 145°C, under vigorous stirring.[1][10] The reaction time can vary from 1 to 14 hours depending on the catalyst and temperature.[2][10]

  • Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the conversion of glycerol and the selectivity towards diacetin using GC-MS analysis.

  • Product Separation and Catalyst Recovery: After the reaction, cool the mixture to room temperature. The solid catalyst can be separated by filtration.[7] The liquid product mixture can then be purified, for example, by distillation. The recovered catalyst can be washed, dried, and potentially reused for subsequent reactions.[2]

Protocol 2: Enzymatic Catalysis using Immobilized Lipase

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of diacetin under mild reaction conditions.[5][11] Immobilized lipases are often used to facilitate catalyst recovery and reuse.

Materials:

  • Glycerol

  • Acetic Acid or an acyl donor like ethyl acetate[12]

  • Immobilized Lipase (e.g., Lipase B from Candida antarctica immobilized on octyl agarose, CALB-OC)[11]

  • Shaker incubator or stirred-tank reactor

  • Vacuum system for water removal (optional)

  • Solvent (optional, e.g., for solvent-free systems)

  • Equipment for product analysis (e.g., GC-MS)

Procedure:

  • Enzyme Preparation: The immobilized lipase may require conditioning according to the manufacturer's instructions.

  • Reaction Setup: In a suitable reaction vessel (e.g., a flask in a shaker incubator), combine glycerol and the acyl donor.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a specific temperature, typically between 25°C and 70°C, with constant agitation.[11][12] The reaction time can range from a few hours to over 24 hours.[13]

  • Water Removal: The water produced during the esterification can inhibit the enzyme. In some protocols, water is removed to shift the equilibrium towards the products, for instance, by applying a vacuum.[14]

  • Monitoring the Reaction: Analyze samples at different time points to determine the conversion and product distribution.

  • Product and Enzyme Recovery: After the reaction, the immobilized enzyme can be easily separated from the product mixture by filtration. The liquid product can then be purified. The recovered enzyme can be washed and reused.

Data Presentation

The performance of different catalysts for the esterification of glycerol to diacetin is summarized in the table below. This allows for a clear comparison of their effectiveness under various experimental conditions.

CatalystReactant Ratio (Glycerol:Acetic Acid)Temperature (°C)Reaction Time (h)Glycerol Conversion (%)Diacetin Selectivity (%)Reference
Antimony Pentoxide (Sb₂O₅)1:6120196.854.2[2]
20% (w/w) H₂SO₄/K101:1212059959 (yield)[8]
3% Yttrium on SBA-31:41102.510034[8]
ZSM-51:101201-62.2 (yield)[7]
Diatomite-loaded H₂SO₄/TiO₂1:2 (Glycerol:Oleic Acid)2106-59.6[8]
Sodium Bisulfate1:2.5-3.0120-1458-14-45-60 (content)[10]
Amberlyst-15---97-[6]
CaO/Al₂O₃1:9 (Glycerol:Ethyl Acetate)70387.5284.73[15]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_products Products Reactants Glycerol & Acetic Acid Reaction_Vessel Reaction Vessel (Three-neck flask) Reactants->Reaction_Vessel Catalyst_Prep Catalyst Preparation (Drying/Calcination) Catalyst_Prep->Reaction_Vessel Heating_Stirring Heating & Stirring (80-145°C) Reaction_Vessel->Heating_Stirring Monitoring Reaction Monitoring (GC-MS) Heating_Stirring->Monitoring Filtration Catalyst Separation (Filtration) Heating_Stirring->Filtration Purification Product Purification (Distillation) Filtration->Purification Recycled_Catalyst Recycled Catalyst Filtration->Recycled_Catalyst Diacetin Diacetin Purification->Diacetin

Caption: Workflow for Heterogeneous Catalytic Esterification.

Signaling_Pathway Glycerol Glycerol Monoacetin Monoacetin Glycerol->Monoacetin + Acetic Acid AceticAcid Acetic Acid Catalyst Acid Catalyst (e.g., H⁺) Catalyst->Monoacetin Diacetin Diacetin Catalyst->Diacetin Triacetin Triacetin Catalyst->Triacetin Water1 H₂O Monoacetin->Water1 Monoacetin->Diacetin + Acetic Acid Water2 H₂O Diacetin->Water2 Diacetin->Triacetin + Acetic Acid Water3 H₂O Triacetin->Water3

Caption: Reaction pathway for glycerol esterification.

References

Application Notes and Protocols for the Purification of High-Purity Glyceryl 1,3-diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl 1,3-diacetate, a key diester of glycerol, is a valuable chemical intermediate in the pharmaceutical, cosmetic, and food industries. Its specific isomeric form is crucial for its functional properties and for ensuring product safety and efficacy. The synthesis of Glyceryl 1,3-diacetate often results in a mixture containing the 1,2-isomer, as well as unreacted starting materials and other by-products such as mono- and tri-acetylated glycerol. Therefore, robust purification techniques are essential to obtain high-purity Glyceryl 1,3-diacetate.

This document provides detailed application notes and experimental protocols for the purification of Glyceryl 1,3-diacetate using vacuum distillation, column chromatography, and crystallization. Additionally, it outlines methods for purity analysis.

Typical Impurities in Crude Glyceryl 1,3-diacetate

A successful purification strategy is predicated on understanding the potential impurities. In a typical synthesis of Glyceryl diacetate, the crude product may contain:

  • Isomers: Glyceryl 1,2-diacetate

  • Related Glycerides: Glyceryl monoacetate and Glyceryl triacetate (Triacetin)

  • Unreacted Starting Materials: Glycerol, Acetic Acid, or Acetic Anhydride

  • Catalyst Residues: Acid catalysts such as sulfuric acid or ion-exchange resins

  • Water: A by-product of the esterification reaction

Purification Techniques: A Comparative Overview

The selection of a purification technique depends on the initial purity of the crude product, the desired final purity, the scale of the operation, and the available equipment. The following table summarizes the key aspects of the most common purification methods.

Technique Principle Advantages Disadvantages Typical Final Purity
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Scalable, effective for removing non-volatile impurities and separating components with different boiling points.May not effectively separate isomers with very close boiling points. Risk of thermal decomposition if not carefully controlled.>95%
Column Chromatography Separation based on differential partitioning of components between a stationary phase and a mobile phase.High resolution, capable of separating isomers.Can be resource-intensive (solvents, stationary phase), may not be suitable for very large-scale purification.>99%
Crystallization Separation based on differences in solubility of the desired compound and impurities in a specific solvent system at varying temperatures.Potentially high purity in a single step, can be cost-effective at scale.Finding a suitable solvent system can be challenging; yield can be variable.>98%

Experimental Protocols

High-Vacuum Fractional Distillation

This method is suitable for the initial purification of the crude reaction mixture to remove low-boiling components like acetic acid and to enrich the diacetate fraction.

Protocol:

  • Initial Distillation: The crude reaction mixture is first subjected to distillation at atmospheric pressure to remove excess acetic acid.

  • Vacuum Distillation Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a cold trap, and a pressure gauge. A packed distillation column (e.g., with Raschig rings or Vigreux indentations) is recommended to enhance separation efficiency.

  • Procedure:

    • Transfer the crude Glyceryl diacetate into the distillation flask.

    • Gradually reduce the pressure in the system to below 10 mmHg.

    • Begin heating the distillation flask gently with a heating mantle.

    • Collect the different fractions based on their boiling points at the reduced pressure. The fraction corresponding to Glyceryl 1,3-diacetate should be collected. The exact boiling point will depend on the vacuum achieved.

    • Monitor the purity of the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Vacuum Distillation

Workflow for Vacuum Distillation A Crude Glyceryl Diacetate Mixture B Atmospheric Distillation A->B C Removal of Excess Acetic Acid B->C D Residue (Enriched Diacetates) B->D Residue E High-Vacuum Fractional Distillation D->E F Separation of Glyceride Fractions E->F G High-Purity Glyceryl 1,3-diacetate F->G Target Fraction H Other Glyceride Fractions (Mono- and Triacetates) F->H Other Fractions Workflow for HPLC Purification A Partially Purified Glyceryl Diacetate B Sample Preparation (Dissolution and Filtration) A->B C Injection into Preparative HPLC B->C D Isocratic Elution (C18 Column, Acetonitrile) C->D E Fraction Collection D->E F Purity Analysis of Fractions (Analytical HPLC) E->F G Pooling of Pure Fractions F->G If Pure H Solvent Evaporation G->H I High-Purity Glyceryl 1,3-diacetate H->I Logical Flow for Crystallization A Enriched Glyceryl 1,3-diacetate B Dissolution in Minimal Hot Solvent A->B C Slow Cooling to Induce Crystallization B->C D Crystal Formation C->D E Vacuum Filtration to Collect Crystals D->E F Washing with Cold Solvent E->F G Drying under Vacuum F->G H High-Purity Crystalline Glyceryl 1,3-diacetate G->H

2-Hydroxypropane-1,3-diyl Diacetate: A Versatile and Sustainable Solvent for Chemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxypropane-1,3-diyl diacetate, also known as glycerol diacetate or diacetin, is an organic compound with the chemical formula C₇H₁₂O₅. It is the diester of glycerol and acetic acid and exists as a colorless, odorless, and slightly viscous liquid. Synthesized from glycerol, a byproduct of biodiesel production, this compound is gaining attention as a sustainable and environmentally friendly solvent for a variety of chemical applications.[1] Its properties, including high boiling point, low toxicity, and good solvency for a range of organic and inorganic compounds, make it a promising alternative to conventional volatile organic solvents.[1][2]

This document provides detailed application notes and protocols for the use of this compound as a solvent, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application as a solvent in designing and conducting organic reactions.

PropertyValueReference
Molecular Formula C₇H₁₂O₅[3][4]
Molecular Weight 176.17 g/mol [3][4][5]
CAS Number 105-70-4 (for 1,3-isomer)[3][6][7]
25395-31-7 (mixture of isomers)[5]
Appearance Clear, colorless, oily liquid[5]
Odor Slight, fatty[5]
Boiling Point 259.1 °C at 760 mmHg[4]
Specific Gravity 1.175 - 1.195 (20°C/20°C)[5]
Solubility Soluble in water, miscible with ethanol, partially soluble in ether and ethyl acetate[5]

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of glycerol with acetic acid.[8] This process can be catalyzed by various acids. A general protocol for its synthesis is provided below.

Protocol: Acid-Catalyzed Esterification of Glycerol

Materials:

  • Glycerol (1.0 mol)

  • Glacial Acetic Acid (2.0 - 2.5 mol)

  • Acid Catalyst (e.g., Amberlyst-15, Nafion511, or sulfuric acid)

  • Water-carrying agent (e.g., cyclohexane) (optional, for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (if using a water-carrying agent)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if applicable), add glycerol and glacial acetic acid.

  • Add the acid catalyst to the reaction mixture.

  • If using a water-carrying agent, fill the Dean-Stark trap with the solvent.

  • Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst was used, filter it off.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acetic acid and the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • The crude product can be purified by vacuum distillation to obtain pure this compound.

Synthesis_of_Diacetin Glycerol Glycerol Reaction Esterification (Reflux, 110-140°C) Glycerol->Reaction AceticAcid Acetic Acid AceticAcid->Reaction Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->Reaction Workup Work-up (Neutralization, Washing, Drying) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Diacetin 2-Hydroxypropane-1,3-diyl diacetate Purification->Diacetin

Synthesis of this compound.

Applications in Organic Reactions

While this compound is widely recognized as a versatile solvent, its application as a primary reaction medium in a broad range of named organic reactions is an emerging area of research. Its properties suggest its potential as a green alternative to conventional solvents in various transformations.

Enzymatic Reactions: A Case Study

One documented application of glycerol acetates is in the context of enzymatic reactions. For instance, the enzymatic hydrolysis of triacetin to produce di- and monoacetins can be performed using lipases. This highlights the compatibility of this class of compounds with biocatalytic processes.

Protocol: Lipase-Catalyzed Hydrolysis of Triacetin

Materials:

  • Triacetin

  • Immobilized Lipase (e.g., Candida antarctica lipase B)

  • Phosphate buffer solution (pH 7.0)

  • Stirred tank reactor or shaker flask

Procedure:

  • Prepare a buffered aqueous solution.

  • Add triacetin to the buffer to create an emulsion or a biphasic system.

  • Add the immobilized lipase to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with constant stirring.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the composition (triacetin, diacetin, monoacetin, glycerol) using techniques like GC or HPLC.

  • Upon completion, the immobilized enzyme can be recovered by filtration for reuse.

  • The products can be extracted from the aqueous phase using a suitable organic solvent and purified by chromatography or distillation.

Enzymatic_Hydrolysis cluster_reaction Reaction Vessel cluster_workup Work-up & Analysis Triacetin Triacetin Reaction Hydrolysis (Controlled Temp. & Stirring) Triacetin->Reaction Lipase Immobilized Lipase Lipase->Reaction Buffer Aqueous Buffer Buffer->Reaction Filtration Filtration Reaction->Filtration Filtration->Lipase Recycled Extraction Extraction Filtration->Extraction Analysis Analysis (GC/HPLC) Extraction->Analysis Products Diacetin & Monoacetin Extraction->Products

Workflow for lipase-catalyzed hydrolysis of triacetin.

Future Outlook and Research Directions

This compound holds considerable promise as a green and sustainable solvent for organic synthesis. Its biodegradability, low toxicity, and derivation from renewable resources align with the principles of green chemistry. However, the exploration of its full potential as a reaction medium is still in its early stages.

Future research should focus on systematically investigating its performance in a wide array of organic reactions, including but not limited to:

  • Palladium-catalyzed cross-coupling reactions: (e.g., Suzuki-Miyaura, Heck, Sonogashira) where polar aprotic solvents are often employed. The high boiling point of diacetin could be advantageous for reactions requiring elevated temperatures.

  • Condensation reactions: (e.g., Aldol, Claisen) where it could serve as a non-volatile medium.

  • Multicomponent reactions: where its ability to dissolve a variety of reactants could be beneficial.

  • Biocatalysis: Expanding on the existing examples to utilize diacetin as a medium for a broader range of enzymatic transformations.

Detailed studies on reaction kinetics, catalyst stability and recyclability, and product isolation techniques in this compound are crucial to establish it as a viable and widely adopted solvent in both academic and industrial settings. The development of comprehensive application notes and protocols for these reactions will be a key enabler for its broader acceptance and use.

References

Diacetin as a Versatile Plasticizer for Cellulose Acetate and Other Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diacetin (glycerol diacetate) as a plasticizer, primarily focusing on its application with cellulose acetate and its relevance to other polymers in industrial and pharmaceutical contexts. Detailed experimental protocols are provided to guide researchers in the preparation and characterization of diacetin-plasticized polymer films.

Introduction to Diacetin as a Plasticizer

Diacetin is a diester of glycerol and acetic acid, existing as a colorless, oily liquid.[1] It is widely recognized as an effective and environmentally friendly plasticizer due to its low toxicity and rapid biodegradability.[2][3] In polymer science, plasticizers are additives that increase the plasticity or fluidity of a material, enhancing its flexibility and durability.[4][5] Diacetin is particularly effective for polymers with high glass transition temperatures (Tg), such as cellulose acetate, which is brittle and difficult to process in its pure form.[2][6]

The mechanism of action for plasticizers like diacetin involves the insertion of their smaller molecules between the long polymer chains. This intercalation increases the intermolecular spacing, or "free volume," which in turn reduces the intermolecular forces holding the polymer chains together.[3] The result is a significant lowering of the glass transition temperature, making the polymer softer, more flexible, and easier to process at lower temperatures.[2][3]

Applications of Diacetin-Plasticized Polymers

Diacetin's properties make it a valuable plasticizer in a variety of applications:

  • Flexible Plastics and Packaging: Diacetin is used to manufacture flexible plastic materials for applications in rigid packaging.[2][7]

  • Pharmaceutical Formulations: It serves as an excipient in pharmaceutical formulations, particularly in controlled-release drug delivery systems where it can modify the mechanical properties and drug release kinetics of polymer coatings.[5][7]

  • Cosmetics and Personal Care: In this industry, diacetin functions as an emollient and solvent, contributing to the smooth texture of creams and lotions.[1]

  • Food and Beverages: Diacetin is used as a food additive and flavoring agent.[1][7]

Quantitative Data on Diacetin's Effects

The inclusion of diacetin as a plasticizer significantly alters the mechanical and thermal properties of cellulose acetate.

Effect on Mechanical Properties

The addition of diacetin to cellulose acetate enhances its flexibility, as demonstrated by changes in tensile strength, elongation at break, and Young's modulus.

Sample Composition (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Cellulose Acetate (70%) / Diacetin (30%)27.2 ± 0.29.4 ± 2.41.9 ± 0.1
For comparison:
Cellulose Acetate (80%) / Triacetin (20%)58.3 ± 4.78.3 ± 3.13.1 ± 0.1
Cellulose Acetate (70%) / Triacetin (30%)30.2 ± 0.211.6 ± 1.82.1 ± 0.1
Cellulose Acetate (70%) / Triacetin (15%) + Diacetin (15%)24.7 ± 0.211.0 ± 0.11.7 ± 0.1
Cellulose Acetate (70%) / Phthalate (30%)30.4 ± 0.416.8 ± 0.42.0 ± 0.1

Table 1: Mechanical properties of cellulose acetate blends with different plasticizers. Data extracted from Phuong et al., 2014.[6]

Effect on Thermal Properties (Glass Transition Temperature)
Plasticizer Concentration (wt%)Glass Transition Temperature (°C) - GTA
0~198
15115.8
20104.1
2592.5
3081.0
3570.2
4059.9

Table 2: Representative effect of plasticizer concentration on the glass transition temperature of cellulose acetate. Data is for Glycerol Triacetate (GTA) and is sourced from Erdmann et al., 2021.[3][8]

Effect on Drug Release

The concentration of diacetin in a polymer matrix can influence the release rate of an incorporated active pharmaceutical ingredient (API). An increase in plasticizer concentration generally leads to a faster drug release rate. This is attributed to the increased polymer chain mobility and free volume, which facilitates the diffusion of the drug through the matrix.

A template for presenting drug release data is provided in the experimental protocols section.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of diacetin-plasticized cellulose acetate films.

Preparation of Plasticized Cellulose Acetate Films (Solvent Casting Method)

This protocol describes the preparation of cellulose acetate films with a specified concentration of diacetin.

Materials:

  • Cellulose Acetate powder

  • Diacetin

  • Acetone (or other suitable solvent)

  • Glass petri dish or a flat, level casting surface

  • Magnetic stirrer and stir bar

  • Desiccator

Procedure:

  • Solution Preparation:

    • In a sealed container, dissolve a predetermined amount of cellulose acetate powder in acetone to achieve a specific weight/volume percentage (e.g., 10-15% w/v).

    • Stir the solution using a magnetic stirrer until the cellulose acetate is completely dissolved. This may take several hours.

  • Plasticizer Addition:

    • Calculate the required amount of diacetin to achieve the desired weight percentage relative to the cellulose acetate (e.g., 30 wt%).

    • Slowly add the diacetin to the cellulose acetate solution while continuously stirring.

    • Continue stirring for at least one hour to ensure a homogenous mixture.

  • Film Casting:

    • Pour the homogenous solution into a clean, dry, and level glass petri dish. The volume of the solution will determine the final thickness of the film.

    • Cover the petri dish with a lid that has small openings to allow for slow and controlled evaporation of the solvent. This helps to prevent the formation of bubbles and ensures a uniform film.

  • Drying:

    • Allow the solvent to evaporate at room temperature in a well-ventilated fume hood for 24-48 hours.

    • Once the film appears dry, carefully peel it from the casting surface.

    • Place the film in a desiccator under vacuum for at least 48 hours to remove any residual solvent.

Characterization of Plasticized Films

This protocol outlines the procedure for determining the tensile properties of the prepared films.

Equipment:

  • Universal Testing Machine (UTM) with appropriate load cell and grips for thin films

  • Die cutter for preparing standardized test specimens (e.g., rectangular or dog-bone shape)

  • Micrometer for measuring film thickness

Procedure:

  • Specimen Preparation:

    • Cut the plasticized cellulose acetate films into standardized rectangular strips (e.g., 10 mm width, 100 mm length) using a sharp die cutter.

    • Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.

  • Testing:

    • Set the gauge length of the UTM (e.g., 50 mm).

    • Mount the specimen securely in the grips of the UTM, ensuring it is aligned vertically and not slipping.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • From the stress-strain curve, determine the following properties:

      • Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

      • Elongation at Break (%): The percentage increase in length at the point of fracture.

      • Young's Modulus (GPa): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

This protocol is for determining the glass transition temperature (Tg) of the plasticized films.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

Procedure:

  • Sample Preparation:

    • Cut a small sample (5-10 mg) from the plasticized film.

    • Place the sample in a hermetic aluminum pan and seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected Tg (e.g., 220°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample rapidly to a low temperature (e.g., -50°C).

    • Reheat the sample at the same constant rate until it is well above the Tg.

  • Data Analysis:

    • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

This protocol describes a method to evaluate the release of a model drug from the plasticized cellulose acetate films.

Materials:

  • Model drug (e.g., a water-soluble compound)

  • Phosphate-buffered saline (PBS) or other suitable dissolution medium

  • Shaking water bath or dissolution apparatus

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Preparation of Drug-Loaded Films:

    • Follow the film preparation protocol (Section 4.1), dissolving the model drug in the initial solvent along with the cellulose acetate and diacetin.

  • Release Study:

    • Cut the drug-loaded films into specific dimensions (e.g., 2 cm x 2 cm).

    • Place each film in a vessel containing a known volume of dissolution medium (e.g., 100 mL of PBS, pH 7.4).

    • Maintain the temperature at 37°C in a shaking water bath to simulate physiological conditions.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

  • Drug Quantification and Data Presentation:

    • Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

    • Calculate the cumulative percentage of drug released over time.

    • Present the data in a table and plot the cumulative drug release (%) versus time (hours).

Template for Drug Release Data:

Time (hours)Cumulative Drug Release (%) - 10% DiacetinCumulative Drug Release (%) - 20% DiacetinCumulative Drug Release (%) - 30% Diacetin
0000
0.5
1
2
4
6
8
12
24

Visualizations

Mechanism of Plasticization

PlasticizationMechanism cluster_before Before Plasticization cluster_process Plasticization Process cluster_after After Plasticization p1 Polymer Chains (Closely Packed) p2 Strong Intermolecular Forces add Addition of Diacetin (Plasticizer) p1->add p3 High Glass Transition Temperature (Tg) p4 Diacetin Molecules Intercalate add->p4 p5 Increased Free Volume, Reduced Intermolecular Forces p6 Lower Glass Transition Temperature (Tg) p7 Increased Flexibility and Processability

Caption: Mechanism of diacetin as a plasticizer.

Experimental Workflow

ExperimentalWorkflow cluster_prep Film Preparation cluster_char Characterization cluster_analysis Data Analysis A Dissolve Cellulose Acetate in Solvent B Add Diacetin (and Drug if applicable) A->B C Homogenize Solution B->C D Cast Film and Evaporate Solvent C->D E Dry Film under Vacuum D->E F Tensile Testing (ASTM D882) E->F G Differential Scanning Calorimetry (DSC) E->G H In-Vitro Drug Release Study E->H I Mechanical Properties (Tensile Strength, Elongation) F->I J Thermal Properties (Glass Transition Temp.) G->J K Drug Release Profile and Kinetics H->K

Caption: Experimental workflow for plasticized films.

References

Application of Glyceryl 1,3-diacetate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Glyceryl 1,3-diacetate, a diester of glycerol and acetic acid, is a versatile excipient in pharmaceutical formulations. It is a clear, colorless, and odorless oily liquid that is soluble in organic solvents and slightly soluble in water.[1][2] This document provides detailed application notes and protocols for the use of Glyceryl 1,3-diacetate in various drug delivery systems, with a focus on enhancing the solubility and bioavailability of poorly soluble drugs.

Physicochemical Properties of Glyceryl 1,3-diacetate

A comprehensive understanding of the physicochemical properties of Glyceryl 1,3-diacetate is essential for its effective application in drug delivery systems. These properties are summarized in the table below.

PropertyValueReference
Synonyms 1,3-Diacetin, Glycerol 1,3-diacetate[1]
Molecular Formula C₇H₁₂O₅[1]
Molecular Weight 176.17 g/mol [3]
Appearance Clear, colorless, hygroscopic, oily liquid[3]
Solubility Soluble in water; miscible with ethanol[3]
Specific Gravity (20/20°C) 1.175 - 1.195[3]

Applications in Drug Delivery Systems

Glyceryl 1,3-diacetate is primarily utilized as a co-solvent, plasticizer, and vehicle in the formulation of various drug delivery systems, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). Its properties make it suitable for oral, topical, and parenteral routes of administration.

Oral Drug Delivery: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][5][6] Glyceryl 1,3-diacetate can be employed as a co-solvent or part of the oily phase in SEDDS to enhance the solubility and oral bioavailability of lipophilic drugs.[7]

Objective: To prepare and characterize a SEDDS formulation containing a poorly soluble model drug using Glyceryl 1,3-diacetate as a co-solvent.

Materials:

  • Model Drug (e.g., Fenofibrate, a BCS Class II drug)

  • Oil Phase (e.g., Capmul® GMO-50)

  • Surfactant (e.g., Gelucire® 48/16)

  • Co-solvent: Glyceryl 1,3-diacetate

  • Solid Carrier (for solid SEDDS, e.g., Neusilin® US2)[8]

  • Distilled Water

Procedure:

  • Solubility Studies: Determine the solubility of the model drug in various oils, surfactants, and co-solvents to select the most suitable excipients.[5]

  • Construction of Pseudo-Ternary Phase Diagram: To identify the self-emulsifying region, construct a pseudo-ternary phase diagram by titrating a mixture of the oil phase and surfactant/co-surfactant (Sₘᵢₓ) with water.[6][9]

    • Prepare different ratios of the surfactant and co-solvent (e.g., 1:1, 2:1, 3:1).

    • Mix the oil and Sₘᵢₓ at various ratios (e.g., 1:9 to 9:1).

    • Titrate each mixture with water dropwise, with gentle stirring, and observe for the formation of a clear or slightly bluish emulsion.

  • Preparation of Liquid SEDDS:

    • Accurately weigh the required amounts of the oil, surfactant, Glyceryl 1,3-diacetate (as co-solvent), and the model drug based on the optimal ratio determined from the phase diagram.

    • Mix the components in a glass vial.

    • Gently heat the mixture at approximately 40°C while vortexing until a clear and homogenous solution is obtained.[10]

  • (Optional) Preparation of Solid SEDDS (S-SEDDS):

    • The prepared liquid SEDDS can be converted into a solid powder by adsorbing it onto a solid carrier like Neusilin® US2.[8]

    • Add the liquid SEDDS dropwise onto the solid carrier in a mortar and pestle and mix until a uniform powder is formed.

Characterization of the SEDDS Formulation:

  • Visual Assessment and Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker containing distilled water under gentle agitation and observe the formation of the emulsion. Record the time taken for the emulsion to form.[5]

  • Droplet Size and Polydispersity Index (PDI) Analysis: Dilute the formed emulsion with distilled water and measure the globule size and PDI using a dynamic light scattering (DLS) instrument.[10]

  • Zeta Potential Measurement: Determine the surface charge of the emulsion droplets using a zeta potential analyzer.

  • Drug Content Uniformity: Dissolve a known amount of the SEDDS formulation in a suitable solvent and quantify the drug content using a validated analytical method (e.g., HPLC).

Topical Drug Delivery: Microemulsions

Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water stabilized by a surfactant and a co-surfactant.[11] They are excellent vehicles for topical drug delivery due to their ability to enhance drug solubilization and skin permeation. Glyceryl 1,3-diacetate can be used as a co-surfactant or part of the oil phase in microemulsion formulations.

Objective: To formulate and characterize a microemulsion-based hydrogel for the topical delivery of a model drug, using Glyceryl 1,3-diacetate.

Materials:

  • Model Drug (e.g., Bifonazole)

  • Oil Phase (e.g., Oleic Acid)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant: Glyceryl 1,3-diacetate (can be used in combination with others like Isopropyl Alcohol)

  • Gelling Agent (e.g., Hydroxypropyl Methylcellulose - HPMC K100 M)

  • Distilled Water

Procedure:

  • Screening of Excipients: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the components that provide the highest solubility.[12]

  • Construction of Pseudo-Ternary Phase Diagram: Similar to the SEDDS formulation, construct a phase diagram to identify the microemulsion region.[12][13]

  • Preparation of Microemulsion:

    • Prepare the oil phase by dissolving the drug in the selected oil.

    • Prepare the aqueous phase.

    • Mix the surfactant and Glyceryl 1,3-diacetate (co-surfactant).

    • Slowly add the oil phase to the surfactant/co-surfactant mixture with constant stirring.

    • Add the aqueous phase dropwise to the mixture with continuous stirring until a transparent and homogenous microemulsion is formed.[9]

  • Preparation of Microemulsion-Based Hydrogel:

    • Disperse the gelling agent (e.g., HPMC) in distilled water with continuous stirring to form a hydrogel.

    • Incorporate the prepared microemulsion into the hydrogel base with gentle mixing to obtain a uniform microemulgel.[12]

Characterization of the Microemulsion and Microemulgel:

  • Visual Inspection: Observe the clarity, homogeneity, and phase separation of the formulations.

  • Globule Size and PDI: Measure the droplet size and distribution of the microemulsion using DLS.

  • Zeta Potential: Determine the surface charge of the microemulsion droplets.

  • Viscosity Measurement: Measure the viscosity of the microemulgel using a viscometer (e.g., Brookfield viscometer).

  • pH Determination: Measure the pH of the microemulgel using a calibrated pH meter.

  • Spreadability: Assess the spreadability of the microemulgel by pressing a known amount of the gel between two glass slides and measuring the diameter of the spread circle.[12]

  • Drug Content: Determine the drug content in the microemulgel using a suitable analytical method.

In Vitro Drug Release and Permeation Studies

In Vitro Drug Release Study (Dialysis Bag Method)

Objective: To evaluate the in vitro release profile of a model drug from the prepared SEDDS or microemulsion formulation.

Protocol:

  • Preparation of Dialysis Bag: Soak a dialysis membrane (with an appropriate molecular weight cut-off) in the release medium for a specified time before use.

  • Experimental Setup:

    • Accurately place a known quantity of the drug-loaded formulation (e.g., SEDDS or microemulsion) into the dialysis bag and securely seal both ends.

    • Immerse the sealed dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate buffer pH 7.4). The release medium should provide sink conditions.

    • Maintain the temperature at 37 ± 0.5°C and stir the medium at a constant speed (e.g., 100 rpm) using a magnetic stirrer.[14]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.[14]

  • Sample Analysis: Analyze the withdrawn samples for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time. Analyze the release kinetics by fitting the data to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas).[15][16][17]

In Vitro Skin Permeation Study (Franz Diffusion Cell)

Objective: To assess the skin permeation of a model drug from the prepared topical microemulsion.

Protocol:

  • Membrane Preparation: Use excised human or animal (e.g., rat) skin. Remove any subcutaneous fat and hair. The skin can be used as full-thickness or separated into epidermal and dermal layers.[18]

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.[19][20]

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and ensure there are no air bubbles under the skin.[19]

    • Maintain the temperature of the receptor fluid at 32 ± 1°C to simulate skin surface temperature.[19] The receptor fluid should be continuously stirred.[9]

  • Application of Formulation: Apply a known amount of the microemulsion formulation uniformly on the surface of the skin in the donor compartment.[19]

  • Sampling: At predetermined time intervals, withdraw samples from the receptor chamber and replace with an equal volume of fresh, pre-warmed receptor fluid.[8]

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.[18]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the development and evaluation of a drug delivery system utilizing Glyceryl 1,3-diacetate.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation cluster_data Data Analysis solubility Excipient Screening & Solubility Studies phase_diagram Pseudo-Ternary Phase Diagram solubility->phase_diagram prep Preparation of Delivery System (e.g., SEDDS, Microemulsion) phase_diagram->prep particle_size Droplet Size & PDI prep->particle_size zeta Zeta Potential prep->zeta morphology Morphology (e.g., TEM) prep->morphology drug_content Drug Content prep->drug_content release In Vitro Drug Release (Dialysis Method) particle_size->release permeation In Vitro Skin Permeation (Franz Diffusion Cell) particle_size->permeation drug_content->release drug_content->permeation kinetics Release Kinetics Modeling release->kinetics flux Permeation Flux Calculation permeation->flux

References

Diacetin as a food additive and emulsifier in research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetin, also known as glycerol diacetate or E1517, is a diester of glycerol and acetic acid.[1][2] It is a colorless, viscous, and odorless liquid with a high boiling point.[3] Diacetin is widely utilized across the food, pharmaceutical, and cosmetic industries as a food additive, emulsifier, solvent, and plasticizer.[2] In research applications, its versatile properties make it a valuable tool in formulation science, particularly in the development of drug delivery systems.[3][4] This document provides detailed application notes and experimental protocols for the use of diacetin as an emulsifier and its potential role in cellular signaling pathways for research purposes.

Physicochemical Properties of Diacetin

A summary of the key physicochemical properties of diacetin is presented in the table below. This data is essential for its application in various experimental designs.

PropertyValueReferences
Synonyms Glycerol diacetate, Glyceryl diacetate, E1517
Molecular Formula C₇H₁₂O₅[4]
Molecular Weight 176.17 g/mol [4]
Appearance Colorless, viscous, oily liquid[3]
Odor Odorless[3]
Density 1.17 g/mL at 25 °C[3]
Refractive Index n20/D 1.440[3]
Solubility Soluble in water, alcohol, and ether.[5]
Vapor Pressure <1 mmHg (20 °C)

Diacetin as a Food Additive and Emulsifier

Diacetin is an effective emulsifier used to stabilize oil-in-water emulsions.[2] Its amphiphilic nature, derived from the glycerol backbone and acetate groups, allows it to reduce the interfacial tension between immiscible liquids, thereby facilitating the formation and stabilization of emulsions.

Quantitative Data on Emulsifying Performance
ParameterExpected Effect of Increasing Diacetin ConcentrationKey References
Droplet Size Decrease in mean droplet diameter.[6][7][6][7]
Emulsion Stability Increased stability against coalescence and creaming.[8]
Interfacial Tension Decrease in interfacial tension between oil and water phases.[9][10][11]
Viscosity Potential increase in emulsion viscosity depending on the dispersed phase concentration.[12][12]

Experimental Protocols

Protocol for Evaluation of Emulsifying Capacity of Diacetin

This protocol outlines the steps to determine the effectiveness of diacetin as an emulsifier by measuring the resulting emulsion's droplet size distribution.

Materials:

  • Diacetin (food or pharmaceutical grade)

  • Oil phase (e.g., medium-chain triglycerides, sunflower oil)

  • Aqueous phase (deionized water)

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Laser diffraction particle size analyzer

  • Glass beakers and graduated cylinders

Procedure:

  • Preparation of Stock Solutions: Prepare a series of aqueous solutions with varying concentrations of diacetin (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).

  • Emulsion Formation:

    • For each concentration, take a fixed volume of the aqueous diacetin solution and add a fixed volume of the oil phase to achieve a desired oil-in-water ratio (e.g., 10:90 v/v).

    • Homogenize the mixture using a high-shear homogenizer at a constant speed (e.g., 10,000 rpm) for a fixed duration (e.g., 5 minutes).

  • Droplet Size Analysis:

    • Immediately after homogenization, take an aliquot of the emulsion.

    • Dilute the aliquot with deionized water to an appropriate concentration for analysis by the laser diffraction particle size analyzer.

    • Measure the droplet size distribution. Record the mean droplet diameter (e.g., D[13][14] or D[1][14]) and the span of the distribution.

  • Data Analysis:

    • Plot the mean droplet diameter as a function of diacetin concentration.

    • A decrease in droplet size with increasing diacetin concentration indicates effective emulsification.

Protocol for Assessing Emulsion Stability

This protocol describes how to evaluate the stability of diacetin-stabilized emulsions over time.

Materials:

  • Diacetin-stabilized emulsions (prepared as in Protocol 1)

  • Graduated cylinders with stoppers

  • Light microscope with a camera

  • Centrifuge (optional, for accelerated stability testing)

Procedure:

  • Gravity Separation (Creaming/Sedimentation):

    • Fill sealed, graduated cylinders with the prepared emulsions.

    • Store the cylinders at a constant temperature (e.g., 25 °C) and observe them at regular intervals (e.g., 1, 24, 48 hours, and 1 week).

    • Measure the height of any separated layers (cream or sediment) and calculate the creaming index (CI) as: CI (%) = (Height of cream layer / Total height of emulsion) x 100.

  • Microscopic Observation:

    • At each time point, carefully take a small sample from the middle of the emulsion.

    • Place a drop on a microscope slide and cover with a coverslip.

    • Observe the emulsion under the microscope and capture images.

    • Look for signs of droplet aggregation (flocculation) or an increase in droplet size (coalescence).

  • Accelerated Stability Testing (Optional):

    • Centrifuge the emulsion samples at a specific speed and for a defined time (e.g., 3000 rpm for 15 minutes).

    • Measure the volume of the separated phase. A smaller separated phase indicates higher stability.

Protocol for Interfacial Tension Measurement

This protocol measures the effect of diacetin on the interfacial tension between oil and water, a key indicator of its emulsifying potential.

Materials:

  • Diacetin

  • Oil phase

  • Aqueous phase

  • Pendant drop tensiometer or Du Noüy ring tensiometer

  • Syringe with a needle

Procedure (using Pendant Drop Tensiometer):

  • Instrument Setup: Calibrate the tensiometer according to the manufacturer's instructions.

  • Sample Preparation: Prepare aqueous solutions of diacetin at various concentrations.

  • Measurement:

    • Fill the syringe with the oil phase.

    • Fill the cuvette with the aqueous diacetin solution.

    • Immerse the needle tip into the aqueous phase and form a stable pendant drop of oil.

    • The instrument's software will analyze the shape of the drop and calculate the interfacial tension based on the Young-Laplace equation.

  • Data Analysis:

    • Record the interfacial tension for each diacetin concentration.

    • Plot the interfacial tension as a function of diacetin concentration. A significant decrease in interfacial tension confirms the surface-active properties of diacetin.

Potential Role in Cellular Signaling

As a diacylglycerol (DAG), diacetin shares structural similarities with endogenous DAG, a crucial second messenger in various cellular signaling pathways.[1][13][15] While direct experimental evidence for diacetin's interaction with these pathways is limited, its structure suggests a potential to influence DAG-mediated signaling. The primary target of DAG is Protein Kinase C (PKC).[14][16]

The Diacylglycerol (DAG) Signaling Pathway

The diagram below illustrates a simplified representation of the DAG signaling pathway, which could potentially be influenced by diacetin.

DAG_Signaling_Pathway extracellular Extracellular Signal (e.g., Hormone, Neurotransmitter) receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) extracellular->receptor Binds to plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes ip3 IP3 (Inositol trisphosphate) pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates diacetin Diacetin (Exogenous) diacetin->pkc Potentially Activates cellular_response Downstream Cellular Responses (e.g., Proliferation, Differentiation, Apoptosis, Insulin Secretion) pkc->cellular_response Phosphorylates target proteins ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates

Simplified Diacylglycerol (DAG) Signaling Pathway.

Disclaimer: The potential activation of PKC by diacetin is hypothetical, based on its structural similarity to endogenous DAG. Further research is required to validate this interaction.

Application in Drug Delivery Research

Diacetin's properties as a solvent and its potential to interact with biological membranes make it a subject of interest in drug delivery research.[3]

Experimental Workflow for Evaluating Diacetin in Nanoparticle Drug Delivery

The following workflow outlines the steps to investigate diacetin as a component in a nanoparticle-based drug delivery system.

Nanoparticle_Workflow formulation Nanoparticle Formulation (e.g., Emulsion-Solvent Evaporation) characterization Physicochemical Characterization (Size, Zeta Potential, Drug Loading) formulation->characterization in_vitro_release In Vitro Drug Release Study characterization->in_vitro_release cell_culture Cell Culture Studies (e.g., Cytotoxicity Assay) characterization->cell_culture cellular_uptake Cellular Uptake and Trafficking Studies cell_culture->cellular_uptake in_vivo In Vivo Studies (Animal Model) (Pharmacokinetics, Efficacy) cellular_uptake->in_vivo

Workflow for Evaluating Diacetin in Nanoparticle Drug Delivery.

Conclusion

Diacetin is a versatile excipient with established applications as a food additive and emulsifier. For researchers, it presents opportunities in the development of novel formulations and potentially as a modulator of cellular signaling. The provided protocols offer a starting point for the systematic evaluation of diacetin's emulsifying properties. The hypothesized interaction with the DAG signaling pathway, while needing experimental validation, opens an interesting avenue for future research in cell biology and drug development. As with any research chemical, it is imperative to consult the relevant safety data sheets and follow good laboratory practices when handling diacetin.

References

Application Notes and Protocols: Glyceryl 1,3-Diacetate in Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl 1,3-diacetate, commercially known as Diacetin, is a diester of glycerin and acetic acid.[1][2] It is a clear, colorless, and hygroscopic oily liquid that serves as a multifunctional ingredient in the formulation of cosmetics and personal care products.[1][2] Its primary functions include acting as an emollient, a solvent, and a humectant.[1][3] These properties make it a versatile component for enhancing the texture, stability, and efficacy of a wide range of products, from skin creams and lotions to hair care and color cosmetics. This document provides detailed application notes, quantitative data, and experimental protocols for the effective utilization of Glyceryl 1,3-diacetate in cosmetic formulations.

Physicochemical Properties and Functions

Glyceryl 1,3-diacetate's utility in cosmetic science is rooted in its distinct physical and chemical characteristics. It is typically part of a mixture that includes the 1,2-isomer.[1][2]

Table 1: Physicochemical Properties of Glyceryl Diacetate

Property Value Reference
Synonyms Diacetin, Glycerol Diacetate, Glycerine Diacetate [1]
CAS Number 25395-31-7 [1]
EC Number 246-941-2 [1]
Molecular Formula C₇H₁₂O₅
Molecular Weight 176.17 g/mol
Appearance Clear, colorless, somewhat oily liquid [1]
Odor Slight, fatty [1]
Density ~1.17 g/mL at 25 °C [1][2]
Refractive Index n20/D 1.440 [1][2]

| Solubility | Miscible in water, soluble in alcohol | |

Core Functions:

  • Emollient: As an emollient, it forms a smooth, soft film on the skin, enhancing the texture and spreadability of formulations like creams and lotions.[1][3]

  • Solvent: It is an effective solvent for various cosmetic ingredients, aiding in their uniform distribution and ensuring the stability of the final product.[3]

  • Humectant: Its hygroscopic nature allows it to attract and retain moisture from the air, helping to keep the skin hydrated and preserving the humidity in personal care products.[1]

  • Plasticizer: While a primary role in other industries, its plasticizing effect can contribute to the flexibility and feel of certain cosmetic films.[1]

  • Fragrance Stabilizer: It can be used to stabilize fragrances in perfumes and colognes, helping to prolong their scent.

Applications and Use Levels

Glyceryl 1,3-diacetate is incorporated into a diverse array of personal care products due to its multifunctional benefits.

Table 2: Applications in Cosmetic and Personal Care Products

Product Category Specific Application Primary Function(s)
Skincare Creams, Lotions, Ointments, Serums Emollient, Humectant, Solvent
Hair Care Conditioners, Styling Products Humectant (moisture retention), Emollient (adds shine)
Color Cosmetics Foundations, Eyeliners, Mascaras, Lipsticks Solvent, Emollient (prevents drying), Texture Enhancer
Deodorants & Antiperspirants Stick and Roll-on Formulations Emollient (improves spreadability), Humectant

| Oral Care | Mouthwashes | Humectant, Flavoring Solvent |

Table 3: Illustrative Use Levels for Glyceryl Diesters Note: Specific use levels for Glyceryl 1,3-diacetate are not widely published. The following data for other glyceryl diesters can serve as a guideline for formulation development.

Ingredient (Class Representative)Product TypeMaximum Concentration (%)Reference
Glyceryl DiisostearateLipstick43[4]
Glyceryl DilaurateGeneral5[4]
Glyceryl DistearateGeneral7[4]
Glyceryl DioleateGeneral2[4]

Logical Workflow for Formulation Development

The integration of Glyceryl 1,3-diacetate into a cosmetic formulation follows a structured development process. The workflow below outlines the key stages from concept to final product, highlighting where performance and safety testing are critical.

G A 1. Define Formulation Goals (e.g., Hydrating Cream, Stable Serum) B 2. Select Base Ingredients (Oils, Waxes, Water, Actives) A->B C 3. Incorporate Glyceryl 1,3-Diacetate Function: Solvent for Actives, Emollient for Texture B->C D 4. Process Formulation (Heating, Cooling, Homogenization) C->D E 5. Performance & Stability Testing (Protocols 4.1, 4.2, 4.3) D->E F 6. Safety Assessment (Protocol 4.4 - Patch Testing) E->F Proceed if Stable G 7. Formula Optimization (Adjust Concentrations) F->G Proceed if Safe G->C Iterate H 8. Final Formulation Approved G->H Finalize

Caption: Workflow for incorporating Glyceryl 1,3-diacetate.

Experimental Protocols

The following protocols provide standardized methodologies for evaluating the performance and safety of formulations containing Glyceryl 1,3-diacetate.

Protocol 4.1: Accelerated Stability Testing

Objective: To assess the physical, chemical, and microbiological stability of a cosmetic formulation containing Glyceryl 1,3-diacetate under accelerated conditions.[5]

Materials & Equipment:

  • Final formulation packaged in the intended commercial container.

  • Temperature-controlled stability chambers/ovens (4°C, 25°C, 40°C).

  • pH meter, viscometer.

  • Microbiological testing supplies (e.g., agar plates).

  • Light box for visual assessment.

Methodology:

  • Prepare a sufficient number of samples of the final formulation in its primary packaging.

  • Place samples in stability chambers set to the following conditions:

    • 4°C (refrigerated)

    • 25°C / 60% Relative Humidity (RH) (room temperature control)

    • 40°C / 75% RH (accelerated condition)

  • Evaluate the samples at specified time points: T=0, 1 week, 4 weeks, 8 weeks, and 12 weeks.

  • At each time point, assess the following parameters:

    • Organoleptic Properties: Appearance, color, and odor.

    • Physicochemical Properties: pH, viscosity, and specific gravity. Check for phase separation, crystallization, or precipitation.[6]

    • Microbiological Stability: Perform a total viable count to ensure the preservation system is effective.

    • Packaging Compatibility: Inspect the container for any signs of degradation, leakage, or changes in material.

Data Analysis: Compare the results from each time point and temperature condition to the T=0 baseline. Any significant deviation may indicate instability. The data from the 40°C condition is used to predict the long-term shelf life at room temperature.

Protocol 4.2: Evaluation of Humectant Properties (Gravimetric Method)

Objective: To quantify the hygroscopic nature of Glyceryl 1,3-diacetate or its contribution to the humectancy of a formulation.

Materials & Equipment:

  • Glyceryl 1,3-diacetate and/or test formulation.

  • Control substance (e.g., glycerin or a base formulation without the test ingredient).

  • Analytical balance.

  • Desiccator with a saturated salt solution to maintain high relative humidity (e.g., potassium sulfate for ~97% RH).

  • Petri dishes or watch glasses.

Methodology:

  • Pre-weigh several clean, dry petri dishes.

  • Add a precise amount (e.g., 1.0 g) of the test substance (Glyceryl 1,3-diacetate), control, or formulation to each dish and record the initial weight (W_initial).

  • Place the open dishes inside the high-humidity desiccator.

  • At regular intervals (e.g., 1, 4, 8, and 24 hours), remove the dishes and quickly weigh them to record the new weight (W_t).

  • Calculate the percentage of moisture absorbed at each time point using the formula:

    • % Moisture Absorbed = [(W_t - W_initial) / W_initial] * 100

Data Analysis: Plot the percentage of moisture absorbed over time. A steeper curve indicates a stronger humectant effect. Compare the performance of the test substance against the control.

Protocol 4.3: Sensory Panel Assessment for Emolliency and Skin Feel

Objective: To evaluate the sensory characteristics, particularly emolliency, of a formulation containing Glyceryl 1,3-diacetate.

Materials & Equipment:

  • Test formulation (with Glyceryl 1,3-diacetate).

  • Control formulation (base without the ingredient).

  • Trained sensory panel (10-15 panelists).

  • Standardized application area (e.g., volar forearm).

  • Evaluation questionnaires with a defined rating scale (e.g., 1-10).

Methodology:

  • Panelists acclimate to the controlled room environment (temperature and humidity).

  • A precise amount (e.g., 0.1 mL) of the coded test and control formulations are applied to randomized sites on the panelists' forearms.

  • Panelists are instructed to rub the product in a standardized manner (e.g., 10 circular motions).

  • Sensory attributes are evaluated at different time points: immediately after application (T=0) and after 5 minutes (T=5).

  • Key parameters to evaluate include:

    • Spreadability: Ease of spreading the product on the skin.

    • Absorbency: Speed at which the product is absorbed.

    • Tackiness/Stickiness: Residual sticky feeling.

    • Smoothness/Softness: Sensation of skin smoothness after application.

    • Greasiness: Perception of an oily residue.

Data Analysis: Use statistical methods (e.g., ANOVA, t-test) to analyze the mean scores for each attribute. Significant differences between the test and control formulations will highlight the sensory contribution of Glyceryl 1,3-diacetate.

Safety and Regulatory Profile

The safety of glyceryl diesters has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel. The available data indicate that diglycerides in the 1,3-diester form are not significant acute toxicants and are not considered irritating, sensitizing, or photosensitizing.[4][7][8] Dermal absorption of these ingredients is considered negligible.[4][8]

A key consideration is that commercial preparations are typically mixtures of 1,3- and 1,2-diglycerides. The CIR Panel has noted a concern that 1,2-diglycerides could potentially induce epidermal hyperplasia.[4][8] Therefore, it is recommended that formulations containing Glyceryl 1,3-diacetate, especially those with high concentrations or intended for frequent use, be examined to ensure the absence of this effect during product development.[4][7][8]

Functional Mechanism of Action

Glyceryl 1,3-diacetate does not act via a biological signaling pathway but through its physicochemical properties. The diagram below illustrates the logical relationship between its inherent properties, its functions in a formulation, and the resulting benefits to the end product.

G cluster_0 Physicochemical Properties cluster_1 Cosmetic Functions cluster_2 Formulation & Skin Benefits A Ester Structure (Glycerol + Acetic Acid) D Emollient A->D B Hygroscopic Nature E Humectant B->E C Moderate Polarity F Solvent C->F G Improved Skin Feel (Smoothness, Softness) D->G H Enhanced Skin Hydration E->H I Formulation Stability & Uniform Ingredient Distribution F->I

Caption: Functional mechanism of Glyceryl 1,3-diacetate.

Glyceryl 1,3-diacetate is a highly effective and versatile ingredient in the cosmetic formulator's palette. Its ability to act as a solvent, emollient, and humectant allows for the creation of stable, aesthetically pleasing, and functional personal care products. By utilizing the standardized protocols outlined in this document, researchers and product developers can systematically evaluate and optimize its use, ensuring the development of safe and high-performing cosmetic formulations.

References

Application Notes & Protocols: Utilizing Diacetin for the Solubilization of Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diacetin as a Solubilizing Agent

Diacetin, also known as glyceryl diacetate, is a versatile pharmaceutical excipient widely employed as a solvent and carrier for poorly soluble active pharmaceutical ingredients (APIs). As a diester of glycerol and acetic acid, diacetin is a clear, colorless to pale yellow, oily liquid with a mild odor. It is slightly soluble in water but miscible with alcohol and ether. Its utility in pharmaceutical formulations stems from its ability to dissolve a wide range of APIs, thereby enhancing their stability and bioavailability. Diacetin is considered a low-risk excipient and is used in various dosage forms, including oral, topical, and parenteral preparations. The use of co-solvents like diacetin is a well-established strategy to address the challenges posed by poorly soluble drugs, which are a significant hurdle in drug development.

Mechanism of Solubilization

The primary mechanism by which diacetin enhances the solubility of poorly soluble drugs is through co-solvency. By reducing the polarity of the solvent system, diacetin can more effectively interact with and solvate lipophilic drug molecules. This process involves breaking the solute-solute and solvent-solvent intermolecular forces and forming new, more favorable solute-solvent interactions. The result is an increase in the concentration of the drug in the solution at saturation.

Quantitative Data on Solubility Enhancement

While diacetin is widely recognized for its solubilizing properties, publicly available quantitative data on the specific solubility of various poorly soluble drugs in pure diacetin is limited. The following table is provided as a template for researchers to systematically record their experimental findings when determining the solubility of a target API in diacetin. This structured approach will facilitate the comparison of diacetin's efficacy against other solvents or co-solvent systems.

Table 1: Template for Recording Equilibrium Solubility Data of a Poorly Soluble Drug in Diacetin

Active Pharmaceutical Ingredient (API)Solvent SystemTemperature (°C)Equilibrium Solubility (mg/mL)Fold Increase in Solubility (compared to water)Method of Analysis
[Insert API Name]Purified Water25 ± 1[Insert Value]1.0HPLC-UV
[Insert API Name]Diacetin25 ± 1[Insert Value][Calculate Value]HPLC-UV
[Insert API Name]10% Diacetin in Water (v/v)25 ± 1[Insert Value][Calculate Value]HPLC-UV
[Insert API Name]20% Diacetin in Water (v/v)25 ± 1[Insert Value][Calculate Value]HPLC-UV
[Insert API Name][Other Solvent/Co-solvent]25 ± 1[Insert Value][Calculate Value]HPLC-UV

Experimental Protocol: Determination of Equilibrium Solubility of a Poorly Soluble Drug in Diacetin using the Shake-Flask Method

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a poorly soluble drug in diacetin.

Materials and Equipment
  • API: The poorly soluble drug of interest (powder form)

  • Solvent: High-purity Diacetin

  • Control Solvent: Purified water (e.g., Milli-Q or equivalent)

  • Analytical Balance: Calibrated, with a readability of at least 0.1 mg

  • Scintillation Vials or Screw-Cap Test Tubes: (e.g., 20 mL)

  • Orbital Shaker or Wrist-Action Shaker: Capable of constant agitation and temperature control

  • Temperature-Controlled Chamber or Water Bath: To maintain a constant temperature (e.g., 25 °C or 37 °C)

  • Syringe Filters: (e.g., 0.45 µm or 0.22 µm pore size, compatible with diacetin)

  • Syringes: Appropriate volume

  • Volumetric Flasks and Pipettes: Grade A, for preparation of standards and dilutions

  • High-Performance Liquid Chromatography (HPLC) System with a suitable detector (e.g., UV-Vis)

  • pH Meter: Calibrated (for aqueous solutions)

Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_data Data Processing A Weigh excess API B Add Diacetin to vials A->B Add to solvent C Place vials in shaker at constant temperature B->C D Agitate for a predetermined time (e.g., 24-72h) C->D E Withdraw aliquot D->E F Filter the sample E->F G Dilute the filtrate F->G H Analyze by HPLC G->H I Quantify concentration using calibration curve H->I J Determine equilibrium solubility I->J

Caption: Workflow for determining drug solubility in diacetin.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of the API that is in excess of its expected solubility in diacetin and add it to a series of scintillation vials (perform in triplicate).

    • To each vial, add a precise volume of diacetin (e.g., 10 mL).

    • As a control, prepare a parallel set of vials with purified water as the solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C or 37 °C ± 1 °C) and a constant agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sampling and Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm) into a clean vial. The first few drops of the filtrate should be discarded to saturate the filter membrane.

    • Accurately dilute the filtered sample with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

  • Analytical Method:

    • Develop and validate a suitable analytical method, such as HPLC-UV, for the quantification of the API. The mobile phase should be optimized to achieve good separation and peak shape.

    • Prepare a calibration curve using standard solutions of the API of known concentrations.

  • Quantification and Data Analysis:

    • Inject the diluted samples into the HPLC system and determine the concentration of the API by comparing the peak area to the calibration curve.

    • Back-calculate the original concentration in the diacetin sample, taking into account the dilution factor.

    • The average concentration from the triplicate samples represents the equilibrium solubility of the API in diacetin at the specified temperature.

Logical Relationships in Solubility Enhancement

The following diagram illustrates the logical progression from identifying a poorly soluble drug to achieving an enhanced formulation using diacetin.

G Logical Pathway for Solubility Enhancement with Diacetin A Poorly Soluble API Identified (BCS Class II or IV) B Solubility Screening (Various Solvents and Co-solvents) A->B C Diacetin Identified as a Potential Solubilizer B->C D Quantitative Solubility Determination (Shake-Flask Method) C->D E Formulation Development (e.g., Oral Solution, Soft Gelatin Capsule) D->E F In Vitro Dissolution Testing E->F G Preclinical and Clinical Studies F->G H Enhanced Drug Product with Improved Bioavailability G->H

Caption: Pathway for developing a formulation with diacetin.

Conclusion

Diacetin is a valuable excipient for addressing the solubility challenges of poorly soluble drugs. By following a systematic approach and a well-defined experimental protocol, researchers can accurately determine the solubility enhancement provided by diacetin and leverage this information for the development of effective drug delivery systems with improved bioavailability. The provided protocols and templates are intended to guide researchers in their formulation development efforts.

2-Hydroxypropane-1,3-diyl diacetate as a green alternative to traditional solvents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for more sustainable and environmentally benign chemical processes, the replacement of traditional volatile organic solvents (VOCs) is a critical endeavor. 2-Hydroxypropane-1,3-diyl diacetate, also known as glycerol 1,3-diacetate or diacetin, has emerged as a promising green solvent alternative. Derived from glycerol, a readily available and renewable byproduct of biodiesel production, diacetin offers a favorable safety profile, low volatility, and versatile solvency, making it an attractive candidate for a range of applications in organic synthesis, pharmaceutical formulations, and biotechnology.

This document provides detailed application notes and experimental protocols for the use of this compound as a green solvent. The information is intended for researchers, scientists, and drug development professionals interested in adopting greener and more sustainable chemical practices.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a solvent is essential for its effective application. The following table summarizes the key properties of this compound, with comparative data for common traditional solvents.

PropertyThis compoundEthanolAcetoneDichloromethane (DCM)Toluene
Molecular Formula C₇H₁₂O₅[1]C₂H₆OC₃H₆OCH₂Cl₂C₇H₈
Molecular Weight ( g/mol ) 176.17[1][2]46.0758.0884.9392.14
CAS Number 105-70-4[1]64-17-567-64-175-09-2108-88-3
Appearance Colorless, oily liquid[2]Colorless liquidColorless liquidColorless liquidColorless liquid
Boiling Point (°C) 259.1[1]78.375639.6110.6
Density (g/cm³ at 20°C) 1.182[1]0.7890.7911.3260.867
Flash Point (°C) 100.2[1]13-20N/A4
Solubility in Water SolubleMiscibleMiscible13 g/L0.52 g/L
Vapor Pressure (mmHg at 25°C) 0.00193[1]43.922043828.5

Applications in Organic Synthesis

This compound's unique properties, including its polarity and hydrogen bonding capability, make it a suitable medium for various organic reactions. Its high boiling point allows for a wide range of reaction temperatures, while its low volatility minimizes solvent loss and exposure.

Application Note 1: Green Solvent for Nucleophilic Substitution Reactions

Traditional solvents for nucleophilic substitution reactions, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are effective but pose significant health and environmental risks. This compound can serve as a safer alternative. Its polarity is sufficient to dissolve a variety of nucleophiles and substrates. The reaction rate may be influenced by the solvent's viscosity and the solvation of the nucleophile.[3][4][5] For SN2 reactions, polar aprotic solvents are generally preferred to minimize solvation of the nucleophile; while diacetin has a hydroxyl group, its overall character is less protic than water or simple alcohols.[3][4]

Application Note 2: Reaction Medium for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for carbon-carbon bond formation.[6][7][8] Glycerol, a closely related compound, has been successfully employed as a green solvent for these reactions, demonstrating high yields and catalyst recyclability.[9][10] Given its similar structure and properties, this compound is a promising candidate for these transformations, potentially offering improved solubility for less polar substrates compared to glycerol. The high boiling point of diacetin is advantageous for these often high-temperature reactions.

Applications in Drug Development

The favorable safety profile and solvency of this compound make it a valuable excipient in pharmaceutical formulations. It is listed as a food additive (E1517), indicating a low toxicity profile.[11]

Application Note 3: Solubilizing Agent for Poorly Water-Soluble Drugs

Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which can limit their bioavailability.[12] this compound can act as a co-solvent in oral and topical formulations to enhance the solubility of such drugs.[13] Its ability to form hydrogen bonds and its ester functionalities contribute to its effectiveness in dissolving a range of APIs. Studies on the related solvent, glycerol, have shown significant enhancement in the solubility of drugs like curcumin.[14][15]

Application Note 4: Vehicle for Topical and Parenteral Formulations

The low volatility, viscosity, and emollient properties of this compound make it a suitable vehicle for topical drug delivery systems, such as creams and ointments.[13] It can improve the spreadability and skin feel of the formulation. Its use in parenteral formulations is also being explored due to its biocompatibility and ability to dissolve certain APIs.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Hydrolysis of Triacetin

This protocol describes the regioselective hydrolysis of triacetin to diacetin using an immobilized lipase, offering a green and selective synthetic route.[16]

Materials:

  • Triacetin

  • Immobilized Lipase B from Candida antarctica (CALB) on octyl agarose (CALB-OC)

  • Phosphate buffer (pH 5.5)

  • Acetonitrile (optional, for improved solubility)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • To a reaction vessel, add triacetin (1 equivalent).

  • Add phosphate buffer (pH 5.5) to achieve a desired substrate concentration (e.g., 100 mM).

  • (Optional) Add acetonitrile to 20% (v/v) to enhance triacetin solubility.

  • Add immobilized CALB-OC (e.g., 10% w/w of substrate).

  • Stir the mixture at room temperature (25°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically >95% conversion), filter the immobilized enzyme. The enzyme can be washed and reused.

  • Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain this compound.

Expected Outcome: This method can achieve over 95% yield of 1,2-diacetin when conducted at pH 5.5, which minimizes acyl migration to the more thermodynamically stable 1,3-diacetin.[16]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction (Adapted for this compound)

This protocol is adapted from a procedure using glycerol as the solvent and is expected to be effective in this compound.[9][10]

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1 equivalent)

  • Arylboronic acid (e.g., phenylboronic acid) (1.1 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1 mol%)

  • Base (e.g., K₃PO₄) (2 equivalents)

  • This compound (solvent)

  • Hexane

  • Anhydrous magnesium sulfate

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk flask containing a stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add this compound as the solvent via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with hexane (3 x volume of reaction mixture).

  • Combine the hexane layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Outcome: High yields (often >90%) of the cross-coupled product are expected, similar to those achieved in glycerol.[9] The use of diacetin may improve the solubility of nonpolar reactants.

Signaling Pathways and Biological Effects

Currently, there is limited direct evidence in the scientific literature to suggest that this compound specifically modulates intracellular signaling pathways in the manner of a signaling molecule. While diacylglycerols as a class are known to be second messengers in various signaling cascades (e.g., involving protein kinase C), these are typically specific endogenous lipids with defined fatty acid chains. One study noted that diacetin is a volatile compound in some floral oils and acts as a signal for oil-collecting bees, playing a role in pollination.[17][18][19][20] Research has also indicated potential antiviral properties and a favorable safety profile for its use in pharmaceutical formulations.[2] However, its role as a modulator of mammalian cell signaling pathways is not an established application.

Visualizations

Synthesis_of_Diacetin Glycerol Glycerol (C₃H₈O₃) Esterification Esterification Glycerol->Esterification AceticAcid Acetic Acid (CH₃COOH) AceticAcid->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification catalyzes Heating Heating (~120°C, Reflux) Heating->Esterification conditions Diacetin This compound (C₇H₁₂O₅) Water Water (H₂O) Esterification->Diacetin Esterification->Water Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst ArylHalide Aryl Halide (R¹-X) Solvent Add 2-Hydroxypropane-1,3-diyl diacetate (Solvent) ArylHalide->Solvent ArylboronicAcid Arylboronic Acid (R²-B(OH)₂) ArylboronicAcid->Solvent Catalyst Palladium Catalyst & Base Catalyst->Solvent Reaction Heat Reaction Mixture (e.g., 80-100°C) Solvent->Reaction Extraction Cool and Extract with Hexane Reaction->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification Product Biaryl Product (R¹-R²) Purification->Product

References

Troubleshooting & Optimization

Optimizing reaction conditions for Diacetin synthesis to maximize yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for diacetin synthesis to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the basic starting materials and general reaction for diacetin synthesis?

A1: Diacetin (glycerol diacetate) is synthesized through the acetylation of glycerol. The primary reactants are glycerol and an acetylating agent. Commonly used acetylating agents include acetic acid and acetic anhydride.[1] The reaction involves the substitution of two hydroxyl groups on the glycerol molecule with acetyl groups to form diacetin. The synthesis is typically facilitated by a catalyst.

Q2: What is the difference between using acetic acid versus acetic anhydride as the acetylating agent?

A2: Both acetic acid and acetic anhydride are used for the acetylation of glycerol.[1] Acetic anhydride is generally more reactive than acetic acid. Reactions with acetic anhydride can often proceed under milder conditions and may result in higher yields of the more acetylated products like triacetin.[2] However, acetic acid is less expensive. The choice between them can depend on the desired product selectivity, reaction conditions, and economic considerations.[1]

Q3: What types of catalysts are effective for diacetin synthesis?

A3: A variety of catalysts can be used for diacetin synthesis, which can be broadly categorized as homogeneous and heterogeneous catalysts.[1]

  • Homogeneous Catalysts: These are soluble in the reaction mixture. Examples include mineral acids like sulfuric acid and p-toluenesulfonic acid.[1] While often achieving high conversion rates, they can be difficult to separate from the product and may require neutralization steps, which can complicate purification.[1]

  • Heterogeneous Catalysts: These are solid catalysts that are not dissolved in the reaction mixture, making them easier to separate and potentially reuse. Examples include acidic resins (e.g., Amberlyst-15, Amberlyst-35), various metal oxides, and modified clays like Montmorillonite K-10.[2][3]

Troubleshooting Guide

Q4: My diacetin yield is consistently low. What are the potential causes and how can I improve it?

A4: Low diacetin yield can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Sub-optimal Molar Ratio of Reactants: The molar ratio of glycerol to the acetylating agent is a critical parameter. An insufficient amount of the acetylating agent may lead to incomplete conversion of glycerol and a higher proportion of monoacetin. Conversely, a large excess may favor the formation of triacetin.[4] It is crucial to optimize this ratio. For example, a molar ratio of glycerol to acetic acid in the range of 1:2.5 to 1:3.0 has been reported to yield a diacetin content of 45-60%.[5]

  • Inefficient Catalyst: The type and concentration of the catalyst significantly impact the reaction rate and yield. If using a solid catalyst, ensure it has not been deactivated. For instance, sodium bisulfate has been used as a catalyst at a concentration of 0.05-0.3% of the total reactant weight.[5] Different catalysts exhibit different activities and selectivities. For example, sulphated CeO₂–ZrO₂ mixed oxide catalysts have shown high glycerol conversion (99.1%) with good selectivity towards diacetin (57.28%).[2]

  • Inappropriate Reaction Temperature: The reaction temperature influences both the reaction rate and the product distribution. Temperatures that are too low will result in slow reaction rates and incomplete conversion. Conversely, excessively high temperatures can lead to side reactions, product degradation (darkening), and potentially favor the formation of triacetin over diacetin.[4][5] Reported temperature ranges vary, with some processes operating between 80-95°C and others at 120-145°C.[3][5]

  • Insufficient Reaction Time: The esterification reaction requires sufficient time to proceed to a high conversion of glycerol to diacetin. Monitor the reaction progress over time to determine the optimal duration. Reaction times can range from a few hours to over 12 hours depending on the other reaction conditions.[3][5]

Q5: I am getting a mixture of monoacetin, diacetin, and triacetin. How can I improve the selectivity for diacetin?

A5: Achieving high selectivity for diacetin is a common challenge as the acetylation of glycerol is a consecutive reaction, proceeding from monoacetin to diacetin and then to triacetin.[4]

  • Optimize Molar Ratio: Carefully controlling the glycerol to acetic acid molar ratio is paramount. A ratio that is too low will favor monoacetin, while a ratio that is too high will push the reaction towards triacetin.[4] Experiment with ratios in the range of 1:2.2 to 1:3.0 to find the optimal point for diacetin formation.[3][5]

  • Control Reaction Temperature: Higher temperatures can sometimes favor the formation of the more substituted product, triacetin.[4] Operating at a moderate temperature can help to stop the reaction at the diacetin stage. The optimal temperature will depend on the catalyst and reactants used.

  • Choice of Catalyst: The catalyst can have a significant effect on selectivity. Some catalysts may have pore sizes or active site characteristics that favor the formation of diacetin. For instance, antimony pentoxide (Sb₂O₅) has been reported to show good selectivity towards diacetin (54.2%).[2]

  • Reaction Time: Stopping the reaction at the point of maximum diacetin concentration is key. This can be determined by taking samples at different time intervals and analyzing the product distribution using techniques like Gas Chromatography (GC).

Q6: My final product is dark in color. What causes this and how can I prevent it?

A6: Product darkening is often a result of decomposition or side reactions occurring at high temperatures.[5] To mitigate this, consider the following:

  • Lower the Reaction Temperature: If possible, reduce the reaction temperature while ensuring a reasonable reaction rate.

  • Reduce Reaction Time: Prolonged exposure to high temperatures can cause degradation. Optimize the reaction time to be as short as possible.

  • Use a More Active Catalyst: A more efficient catalyst can allow you to achieve high conversion at lower temperatures and shorter times, thereby reducing the likelihood of product darkening.

  • Purification: After the reaction, purification steps such as distillation or treatment with activated carbon can help to remove colored impurities.[5]

Data Presentation

Table 1: Effect of Reaction Conditions on Diacetin Synthesis using Sodium Bisulfate Catalyst

Molar Ratio (Glycerol:Acetic Acid)Catalyst Loading (% of total reactant weight)Temperature (°C)Reaction Time (h)Diacetin Content in Mixture (%)Reference
1:2.5 - 1:3.00.05 - 0.3120 - 1458 - 1445 - 60[5]
1:2.60.1130 - 14510 - 1250.1[5]
1:2.80.3125 - 1458 - 1248.2[5]
1:3.00.2120 - 1458 - 1454.6[5]

Table 2: Performance of Various Heterogeneous Catalysts in Glycerol Acetylation

CatalystMolar Ratio (Glycerol:Acetic Acid)Temperature (°C)Reaction Time (h)Glycerol Conversion (%)Diacetin Selectivity (%)Triacetin Selectivity (%)Reference
3% Y/SBA-31:41102.51003455[2]
Sulphated CeO₂-ZrO₂Not specified100399.157.2821.26[2]
Sb₂O₅1:6120196.854.212.6[2]
20% H₂SO₄/K101:1212059959 (yield)15 (yield)[2]

Experimental Protocols

Protocol 1: Diacetin Synthesis using Sodium Bisulfate Catalyst (Based on[5])

  • Reactant Preparation: In a reaction kettle equipped with a stirrer, prepare a mixture of glycerol and acetic acid with a molar ratio between 1:2.5 and 1:3.0.

  • Catalyst Addition: Add sodium bisulfate as a solid catalyst, with the amount being 0.05% to 0.3% of the total weight of the glycerol and acetic acid.

  • Water-Carrying Agent: Add n-propyl acetate as a water-carrying agent to help remove the water formed during the esterification. The amount can be around 3-5% of the total reactant weight.

  • Esterification Reaction: Heat the mixture to a temperature between 120°C and 145°C with continuous stirring. Maintain these conditions for 8 to 14 hours.

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Neutralize the catalyst, for example, with hydrated baryta.

    • Remove the water-carrying agent and any excess acetic acid, likely through distillation.

    • Decolorize the crude product with activated carbon.

    • Perform a final filtration and distillation to remove light components and obtain the purified diacetin product.

Protocol 2: General Procedure for Glycerol Acetylation using a Heterogeneous Catalyst (Based on principles from[2])

  • Catalyst Preparation: Ensure the heterogeneous catalyst is activated according to the manufacturer's or literature's instructions (e.g., drying to remove moisture).

  • Reaction Setup: Charge a round-bottom flask or reactor with glycerol, acetic acid (at the desired molar ratio, e.g., 1:4), and the solid catalyst (e.g., 3% Y/SBA-3).

  • Reaction: Heat the mixture to the target temperature (e.g., 110°C) under constant stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC to determine the conversion of glycerol and the selectivity towards mono-, di-, and triacetin.

  • Catalyst Recovery: Once the desired conversion/selectivity is reached, cool the mixture and separate the solid catalyst by filtration. The catalyst can then be washed, dried, and potentially reused.

  • Product Purification: The liquid product mixture can be purified by vacuum distillation to separate the diacetin from unreacted starting materials and other acetin products.

Visualizations

Experimental_Workflow_Diacetin_Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_reactants Prepare Reactants (Glycerol, Acetic Acid) add_catalyst Add Catalyst (e.g., Sodium Bisulfate) prep_reactants->add_catalyst esterification Esterification (e.g., 120-145°C, 8-14h) add_catalyst->esterification monitoring Monitor Progress (optional) (e.g., GC analysis) esterification->monitoring neutralization Neutralize Catalyst esterification->neutralization monitoring->esterification distillation1 Remove Acetic Acid & Water-Carrier neutralization->distillation1 decolorization Decolorize (Activated Carbon) distillation1->decolorization distillation2 Final Distillation decolorization->distillation2 final_product Pure Diacetin distillation2->final_product

Caption: Workflow for Diacetin Synthesis.

Troubleshooting_Diacetin_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Diacetin Yield cause_ratio Incorrect Molar Ratio? start->cause_ratio cause_catalyst Inefficient Catalyst? start->cause_catalyst cause_temp Sub-optimal Temp? start->cause_temp cause_time Insufficient Time? start->cause_time sol_ratio Optimize Ratio (e.g., 1:2.5 - 1:3.0) cause_ratio->sol_ratio sol_catalyst Change/Increase Catalyst or Check Activity cause_catalyst->sol_catalyst sol_temp Adjust Temperature (e.g., 120-145°C) cause_temp->sol_temp sol_time Increase Reaction Time & Monitor cause_time->sol_time

Caption: Troubleshooting Low Diacetin Yield.

References

Minimizing by-product formation in the synthesis of Glyceryl 1,3-diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Glyceryl 1,3-diacetate. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.

Troubleshooting Guide

Issue: Low yield of Glyceryl 1,3-diacetate and high formation of Triacetin.

  • Possible Cause: An excessively high molar ratio of the acetylating agent to glycerol can favor the formation of the fully substituted product, triacetin.[1][2] Similarly, prolonged reaction times can also lead to the further acetylation of diacetate to form triacetin.[1]

  • Suggested Solution: Carefully control the stoichiometry of your reactants. A molar ratio of glycerol to acetic acid of approximately 1:2.5 to 1:3.0 is often a good starting point to favor diacetate formation.[3][4] Monitor the reaction progress using techniques like GC or HPLC to determine the optimal reaction time to maximize diacetate concentration before significant conversion to triacetin occurs.

Issue: High concentration of Monoacetin in the final product.

  • Possible Cause: Incomplete reaction is the primary reason for a high proportion of monoacetin. This can be due to insufficient reaction time, low reaction temperature, or inadequate catalyst activity.[2]

  • Suggested Solution: Increase the reaction temperature, within the stability limits of your reactants and catalyst, to enhance the reaction rate.[2][5] Ensure your catalyst is active and used in the appropriate concentration. If using a reusable catalyst, verify its activity has not diminished. Extending the reaction time, while monitoring for triacetin formation, can also drive the reaction towards the diacetate.

Issue: Presence of isomeric by-product Glyceryl 1,2-diacetate.

  • Possible Cause: The synthesis of glyceryl diacetate typically yields a mixture of the 1,2- and 1,3-isomers. The specific isomer distribution can be influenced by the catalyst and reaction conditions.

  • Suggested Solution: The choice of catalyst can play a significant role in the regioselectivity of the acylation. While many common acid catalysts produce a mixture of isomers, specialized enzymatic catalysts may offer higher selectivity for the 1,3-position.[6] Post-synthesis purification techniques, such as fractional distillation or chromatography, are generally required to separate the 1,3-isomer from the 1,2-isomer.

Issue: Reaction is slow or does not proceed to completion.

  • Possible Cause: The esterification of glycerol is a reversible reaction, and the water produced as a by-product can inhibit the forward reaction, leading to an equilibrium with significant amounts of unreacted starting materials.[7]

  • Suggested Solution: Implement a method for continuous water removal from the reaction mixture. This can be achieved by using a Dean-Stark apparatus with a suitable water-carrying agent (entrainer) like cyclohexane or n-propyl acetate, or by conducting the reaction under vacuum.[3][4][6] This will shift the equilibrium towards the formation of the diacetate product.

Frequently Asked Questions (FAQs)

Q1: What are the common by-products in the synthesis of Glyceryl 1,3-diacetate?

A1: The most common by-products are monoacetin, triacetin, and the isomeric glyceryl 1,2-diacetate. The relative amounts of these by-products depend on the reaction conditions.

Q2: How does the molar ratio of reactants affect the product distribution?

A2: The molar ratio of glycerol to the acetylating agent (e.g., acetic acid) is a critical parameter. A lower ratio (closer to 1:2) favors the formation of diacetates, while a higher ratio (e.g., 1:9) will lead to a greater yield of triacetin.[1][8]

Q3: What is the effect of temperature on the synthesis?

A3: Increasing the reaction temperature generally increases the reaction rate and the conversion of glycerol.[2] However, excessively high temperatures can lead to the formation of undesired colored impurities and may favor the formation of the thermodynamically more stable triacetin.[9] An optimal temperature range is typically between 80°C and 120°C, depending on the catalyst and other conditions.[3]

Q4: Which catalysts are suitable for this synthesis?

A4: A variety of acid catalysts can be used, including homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous solid acid catalysts such as cation exchange resins (e.g., Amberlyst-15) and sulfated zirconia.[1][2][3] The choice of catalyst can influence reaction rate, selectivity, and ease of separation from the product.

Q5: How can I purify the synthesized Glyceryl 1,3-diacetate?

A5: The primary method for purifying Glyceryl 1,3-diacetate is distillation under reduced pressure.[3] This allows for the separation of the diacetate from the more volatile monoacetin and the less volatile triacetin and unreacted glycerol. Chromatographic methods can also be employed for higher purity applications.

Data Presentation

Table 1: Effect of Molar Ratio on Product Selectivity

Molar Ratio (Glycerol:Acetic Acid)Temperature (°C)CatalystMonoacetin Selectivity (%)Diacetin Selectivity (%)Triacetin Selectivity (%)Reference
1:3110Sulfated Zirconia382834[1]
1:6120Heterogeneous Acid3.58.787.8[2]
1:9105Amberlyst-35--25.9[2]
1:12120H₂SO₄/K1023 (Yield)59 (Yield)15 (Yield)[2]

Table 2: Influence of Temperature on Product Formation

Temperature (°C)Molar Ratio (Glycerol:Acetic Acid)CatalystMonoacetin Selectivity (%)Diacetin Selectivity (%)Triacetin Selectivity (%)Reference
1001:3Carbon-synthesized50.9745.983[2]
1101:3Carbon-synthesizedDecreasedIncreased-[2]
1151:3Carbon-synthesizedDecreasedDecreasedIncreased[2]
1201:3Carbon-synthesizedDecreasedDecreasedIncreased[2]

Experimental Protocols

Key Experiment: Synthesis of Glyceryl 1,3-diacetate using a Solid Acid Catalyst and a Water-Carrying Agent

This protocol is a representative method for synthesizing glyceryl diacetate with an emphasis on minimizing by-products.

Materials:

  • Glycerol (0.5 mol)

  • Acetic Acid (1.25 mol)

  • Amberlyst-15 and Nafion® NR50 catalyst mixture (mass ratio 1:3, total 0.184 g)

  • Cyclohexane and Isopropyl acetate (volume ratio 10:1, total 1105.08 mg) as the water-carrying agent

  • Reaction flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap

  • Heating mantle with temperature control

  • Distillation apparatus for purification

Procedure:

  • Combine 46.045 g of glycerol (0.5 mol), 57.556 g of acetic acid (1.25 mol), 0.184 g of the catalyst mixture, and 1105.08 mg of the water-carrying agent in the reaction flask.

  • Assemble the reaction apparatus with the Dean-Stark trap and reflux condenser.

  • Heat the mixture to 90-95°C with continuous stirring.

  • Allow the esterification reaction to proceed for 10-12 hours, continuously removing the water collected in the Dean-Stark trap.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst by filtration.

  • Purify the product by first removing the excess acetic acid and water-carrying agent by distillation at atmospheric pressure.

  • Further purify the glyceryl diacetate by vacuum distillation.

(This protocol is adapted from the conditions described in reference[3])

Visualization

Byproduct_Formation_Pathway Factors Influencing By-product Formation in Glyceryl 1,3-diacetate Synthesis cluster_params Factors Influencing By-product Formation in Glyceryl 1,3-diacetate Synthesis Glycerol Glycerol Monoacetin Monoacetin Glycerol->Monoacetin + Acetic Acid AceticAcid Acetic Acid Diacetate_1_3 Glyceryl 1,3-diacetate (Target Product) Monoacetin->Diacetate_1_3 + Acetic Acid Diacetate_1_2 Glyceryl 1,2-diacetate (Isomeric By-product) Monoacetin->Diacetate_1_2 + Acetic Acid Triacetin Triacetin (By-product) Diacetate_1_3->Triacetin + Acetic Acid Diacetate_1_2->Triacetin + Acetic Acid Temp High Temperature Temp->Diacetate_1_3 Favors further reaction Time Long Reaction Time Time->Triacetin Favors MolarRatio High Molar Ratio (Acid:Glycerol) MolarRatio->Triacetin Strongly Favors Water Water Presence Water->Monoacetin Inhibits further reaction Catalyst Catalyst Choice Catalyst->Diacetate_1_3 Influences Isomer Ratio Catalyst->Diacetate_1_2

Caption: Logical workflow of Glyceryl 1,3-diacetate synthesis and influencing factors.

References

Technical Support Center: Purification of 2-Hydroxypropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Hydroxypropane-1,3-diyl diacetate (Diacetin).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The most common impurities are unreacted starting materials, namely glycerol and acetic acid, as well as byproducts from the esterification reaction. These byproducts primarily include monoacetin (glycerol monoacetate) and triacetin (glycerol triacetate). The presence and proportion of these impurities depend on the reaction conditions such as temperature, reaction time, and the molar ratio of reactants.

Q2: What are the primary methods for purifying this compound?

A2: The two main purification techniques are fractional distillation under reduced pressure and column chromatography. Distillation is often used for larger scale purification, taking advantage of the different boiling points of the components. Column chromatography is suitable for achieving high purity on a laboratory scale by separating compounds based on their polarity.

Q3: Why is purification of this compound challenging?

A3: The primary challenges stem from the close physical properties of the desired diacetate and its related impurities (monoacetin and triacetin). These compounds have similar polarities and relatively close boiling points, which can make their separation difficult. Additionally, this compound is susceptible to hydrolysis, meaning it can revert to glycerol and acetic acid in the presence of water, especially at elevated temperatures.

Q4: How can I monitor the purity of my this compound fractions during purification?

A4: The purity of fractions can be effectively monitored using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For a quicker, qualitative assessment during column chromatography, Thin-Layer Chromatography (TLC) is a valuable tool.

Q5: What is the expected appearance of pure this compound?

A5: Pure this compound is a clear, colorless, and somewhat oily liquid.[1]

Troubleshooting Guides

Fractional Distillation
Issue Potential Cause Troubleshooting Steps
Poor Separation of Acetins - Insufficient column efficiency (not enough theoretical plates).- Distillation rate is too fast.- Fluctuations in heat input.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the distillation rate to allow for proper equilibrium between vapor and liquid phases.- Ensure a steady and consistent heat source. Wrapping the distillation column with glass wool or aluminum foil can help maintain a consistent temperature gradient.[2]
Product Decomposition - The distillation temperature is too high, causing the diacetate to decompose. Diacetin can decompose at its atmospheric boiling point.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of all components.
"Bumping" or Uneven Boiling - Lack of boiling chips or inadequate stirring in the distillation flask.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
No Distillate Collected - Insufficient heating.- A leak in the distillation apparatus.- Gradually increase the heat supplied to the distillation flask.- Check all joints and connections for a proper seal, especially when performing vacuum distillation.
Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor Separation of Diacetin from Mono- and Triacetin - The solvent system (eluent) has incorrect polarity.- The column was not packed properly, leading to channeling.- Optimize the solvent system using TLC first. A gradient elution, starting with a less polar solvent and gradually increasing polarity, is often effective.- Ensure the column is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly (Low Retention) - The eluent is too polar.- Decrease the polarity of the solvent system. For example, if using an ethyl acetate/hexane mixture, increase the proportion of hexane.
Product Does Not Elute from the Column (High Retention) - The eluent is not polar enough.- Increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in an ethyl acetate/hexane mixture.[3][4]
Peak Tailing in Fractions - Strong interaction between the polar hydroxyl group of diacetin and the silica gel.- Column overload.- Add a small amount of a polar solvent like methanol to the eluent to reduce tailing.- Ensure the amount of crude product loaded onto the column is not excessive for the column size.[3]
Product Crystallizes on the Column - The compound has low solubility in the chosen eluent.- Choose a solvent system in which the product is more soluble. It may be necessary to load the sample onto the column using a "dry loading" technique.[5]

Quantitative Data

The following table presents data on the synthesis and purification of this compound, highlighting the impact of different catalysts and purification steps on yield and purity.

Catalyst System Water-Carrying Agent Yield of Glycerides (%) Purity of Diacetin (%) Reference
Amberlyst-15 & Nafion511 (1:3 mass ratio)Cyclohexane & Isopropyl acetate (10:1 volume ratio)98.453.8[6]
Amberlyst-15Cyclohexane--[6]

Note: The purity of diacetin in the reaction mixture is influenced by the selectivity of the catalyst. Subsequent purification steps, such as distillation, are necessary to achieve higher purity. A Chinese patent suggests that after an initial distillation to remove excess acetic acid, a subsequent vacuum distillation can yield a final product with a diacetin content of up to 80.8%.[7]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol describes the purification of a crude mixture of glycerol acetates.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum adapter and vacuum source

  • Heating mantle and magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Loading: Charge the round-bottom flask with the crude diacetin mixture and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Slowly apply vacuum to the system.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Fraction Collection: As the mixture begins to boil and the vapor rises through the fractionating column, monitor the temperature at the distillation head.

    • Collect the initial fraction, which will likely contain lower boiling point impurities such as residual acetic acid and water.

    • As the temperature stabilizes, collect the fraction corresponding to the boiling point of this compound at the applied pressure.

    • Change receiving flasks as the temperature begins to rise again to separate the diacetin from higher boiling impurities like triacetin.

  • Completion: Stop the distillation before the distilling flask runs dry.

  • Analysis: Analyze the purity of the collected fractions using GC or HPLC.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound mixture

  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system by running TLC plates of the crude mixture. A good solvent system will give the diacetin an Rf value of approximately 0.2-0.4 and show good separation from other components.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluent and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis glycerol Glycerol reaction Esterification Reaction glycerol->reaction acetic_acid Acetic Acid acetic_acid->reaction crude_product Crude Product (Diacetin, Monoacetin, Triacetin, Glycerol, Acetic Acid) reaction->crude_product distillation Fractional Distillation (Reduced Pressure) crude_product->distillation Option 1 chromatography Column Chromatography crude_product->chromatography Option 2 pure_product Pure this compound distillation->pure_product chromatography->pure_product gc_hplc GC/HPLC Analysis pure_product->gc_hplc

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_solutions Solutions start Impure Product After Initial Purification check_impurities Identify Impurities (GC/HPLC, TLC) start->check_impurities is_starting_material Unreacted Glycerol/ Acetic Acid Present? check_impurities->is_starting_material is_byproducts Monoacetin/ Triacetin Present? check_impurities->is_byproducts is_starting_material->is_byproducts No optimize_reaction Optimize Synthesis: - Adjust Reactant Ratio - Increase Reaction Time is_starting_material->optimize_reaction Yes rerun_distillation Re-run Fractional Distillation: - Slower Rate - Higher Efficiency Column is_byproducts->rerun_distillation Yes (Distillation) rerun_chromatography Re-run Column Chromatography: - Optimize Solvent Gradient is_byproducts->rerun_chromatography Yes (Chromatography) final_product High Purity Product is_byproducts->final_product No optimize_reaction->start rerun_distillation->final_product rerun_chromatography->final_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Degradation pathways and stability issues of Diacetin in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diacetin in Formulations

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Diacetin (Glycerol Diacetate). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability and degradation issues encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Diacetin in aqueous formulations?

A1: The primary degradation pathway for Diacetin in the presence of water is hydrolysis. This reaction involves the cleavage of the ester bonds, leading to the sequential formation of monoacetin (glyceryl monoacetate) and ultimately glycerol, with the concurrent release of acetic acid. This process is catalyzed by both acidic and basic conditions.[1]

Q2: How does pH influence the stability of Diacetin?

A2: The stability of Diacetin is highly dependent on the pH of the formulation. The hydrolysis of the ester linkages is significantly accelerated under both acidic (pH < 4) and alkaline (pH > 8) conditions. Diacetin exhibits maximum stability in the neutral to slightly acidic pH range (approximately pH 5-7). At alkaline pH, the hydrolysis rate is generally faster than at acidic pH.

Q3: What are the degradation products of Diacetin I should monitor in my stability studies?

A3: The primary degradation products to monitor are Monoacetin (a mixture of 1-monoacetin and 2-monoacetin) and Glycerol . The formation of acetic acid also occurs, which can lead to a decrease in the pH of the formulation over time.

Q4: My Diacetin formulation is showing a decrease in pH over time. What is the likely cause?

A4: A decrease in pH is a strong indicator of Diacetin hydrolysis. As the ester bonds are broken, acetic acid is released as a byproduct, leading to an increase in the acidity of the formulation.[1]

Q5: Are there any specific storage conditions recommended for Diacetin-containing formulations to ensure stability?

A5: To minimize degradation, Diacetin formulations should be stored in a cool, dry place, protected from light and extreme temperatures.[1] Refrigeration (2-8 °C) can significantly slow down the rate of hydrolysis. Formulations should be stored in tightly sealed containers to prevent moisture uptake, as Diacetin is hygroscopic.[1]

Troubleshooting Guides

Issue 1: Rapid degradation of Diacetin observed in a liquid formulation.
Possible Cause Troubleshooting Steps
Inappropriate pH Measure the pH of the formulation. If it is in the acidic (< 4) or alkaline (> 8) range, adjust the pH to be within the optimal stability range of 5-7 using appropriate buffering agents.
High Storage Temperature Review the storage conditions. Elevated temperatures significantly accelerate hydrolysis. Store the formulation at a lower temperature, such as 2-8 °C, and monitor for any changes in degradation rate.
Presence of Catalysts Certain excipients or impurities can act as catalysts for hydrolysis. Review the formulation components for any strong acids, bases, or metal ions that could be accelerating degradation.
Water Activity In non-aqueous or low-water content formulations, high water activity can still promote hydrolysis. Consider using a desiccant in the packaging or including a water-scavenging excipient in the formulation.
Issue 2: Unexpected peaks appearing in the HPLC chromatogram during stability testing.
Possible Cause Troubleshooting Steps
Degradation Products The new peaks are likely Monoacetin and Glycerol. Confirm their identity by comparing their retention times with those of reference standards.
Interaction with Excipients Diacetin may react with certain excipients, leading to the formation of new adducts. Conduct a compatibility study by preparing binary mixtures of Diacetin with each excipient and analyzing them under stress conditions.
Impurity in Diacetin or Excipients The new peaks could be impurities present in the starting materials that become more prominent over time. Analyze the initial batches of Diacetin and excipients to identify any potential impurities.
Photodegradation If the formulation is exposed to light, photodegradation could be occurring. Conduct a photostability study by exposing the formulation to controlled light conditions and analyzing for new peaks.

Quantitative Data on Diacetin Degradation

The rate of Diacetin hydrolysis is significantly influenced by temperature and pH. The following table provides an estimated overview of the degradation kinetics based on general principles of ester hydrolysis.

Condition Parameter Value
pH 2High
4Moderate
6Low
8High
10Very High
Temperature 4 °CVery Low
25 °CLow
40 °CModerate
60 °CHigh

Experimental Protocols

Protocol: Forced Degradation Study of a Diacetin Formulation

This protocol outlines a typical forced degradation study to identify the degradation pathways of Diacetin and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of the Diacetin formulation in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL of Diacetin.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 N HCl and dilute to a suitable concentration with the mobile phase.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Dilute to a suitable concentration with the mobile phase.

    • Thermal Degradation: Store the formulation in a temperature-controlled oven at 70°C for 48 hours. Cool and dilute to a suitable concentration with the mobile phase.

    • Photolytic Degradation: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light. Dilute to a suitable concentration with the mobile phase.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating HPLC method (see example below).

Protocol: Stability-Indicating HPLC Method for Diacetin and Its Degradation Products
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Start with 95% A and 5% B.

    • Linearly increase to 50% B over 15 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 205 nm) if sensitivity allows. An RID is generally more suitable as glycerol does not have a strong UV chromophore.

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Expected Elution Order: Glycerol, Monoacetin, Diacetin

Visualizations

Diacetin Diacetin Monoacetin Monoacetin + Acetic Acid Diacetin->Monoacetin + H₂O (Acid/Base Catalysis) Glycerol Glycerol + Acetic Acid Monoacetin->Glycerol + H₂O (Acid/Base Catalysis)

Caption: Hydrolysis degradation pathway of Diacetin.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock_Solution Prepare Stock Solution of Formulation Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, etc.) Stock_Solution->Stress_Conditions Dilution Dilute to Working Concentration Stress_Conditions->Dilution Injection Inject Sample into HPLC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detect Analytes (e.g., RID) Separation->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify Diacetin and Degradation Products Integration->Quantification Report Generate Stability Report Quantification->Report

Caption: Experimental workflow for stability testing of Diacetin.

Instability Formulation Instability Observed (e.g., Degradation, pH shift) Check_pH Is the pH outside the 5-7 range? Instability->Check_pH Adjust_pH Adjust pH with a suitable buffer system Check_pH->Adjust_pH Yes Check_Temp Is storage temperature elevated? Check_pH->Check_Temp No Stable Formulation Stabilized Adjust_pH->Stable Lower_Temp Store at a lower temperature (e.g., 2-8 °C) Check_Temp->Lower_Temp Yes Excipient_Comp Review for potential excipient incompatibility Check_Temp->Excipient_Comp No Lower_Temp->Stable Conduct_Study Conduct binary compatibility studies Excipient_Comp->Conduct_Study Yes Excipient_Comp->Stable No Reformulate Consider reformulation with more compatible excipients Conduct_Study->Reformulate

References

Troubleshooting common issues in using Diacetin as a plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using diacetin as a plasticizer in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of diacetin as a plasticizer, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my polymer blend exhibiting poor flexibility and brittleness after adding diacetin?

A1: This issue often points to inefficient plasticization, which can stem from several factors:

  • Inadequate Concentration: The concentration of diacetin may be too low to effectively plasticize the polymer. Plasticizer efficiency is concentration-dependent.[1][2]

  • Poor Compatibility: Diacetin may have low compatibility with the specific polymer being used. Plasticizers work by intercalating between polymer chains, and poor compatibility hinders this process.[2][3]

  • Phase Separation: At higher concentrations, or with incompatible polymers, diacetin can lead to phase separation, creating a heterogeneous mixture with poor mechanical properties.[3]

Troubleshooting Steps:

  • Increase Diacetin Concentration: Incrementally increase the weight percentage of diacetin in your formulation. Monitor the material's flexibility and glass transition temperature (Tg) at each step. A decrease in Tg indicates increased plasticization.[4]

  • Assess Polymer-Plasticizer Compatibility: Evaluate the compatibility through experimental methods like Differential Scanning Calorimetry (DSC) or by calculating solubility parameters. A single, shifted Tg in a DSC thermogram suggests good compatibility.[3][5]

  • Improve Mixing and Dispersion: Ensure homogenous mixing of diacetin into the polymer matrix. For melt processing, optimize temperature and screw speed to improve dispersion.[6][7] Inadequate dispersion can lead to localized areas of high and low plasticizer concentration.[6][8]

Q2: I'm observing surface defects like "blooming" or a greasy feel on my plasticized material. What is the cause and how can I fix it?

A2: These surface defects are typically a result of plasticizer migration or "leaching," where the diacetin moves from the bulk of the material to the surface.[9]

  • Supersaturation: The concentration of diacetin may be above its solubility limit within the polymer matrix, leading to its expulsion.[1]

  • Environmental Factors: Elevated temperatures or exposure to certain solvents can accelerate plasticizer migration.[10]

  • Polymer Morphology: The crystallinity and density of the polymer can influence the rate of plasticizer migration.

Troubleshooting Steps:

  • Reduce Diacetin Concentration: Lower the amount of diacetin to a level within the polymer's compatibility range.

  • Incorporate a Co-plasticizer: Sometimes, using a blend of plasticizers can improve overall compatibility and reduce the migration of a single component.

  • Surface Treatment: In some applications, a surface coating can act as a barrier to prevent plasticizer migration.

  • Accelerated Aging Test: Conduct tests at elevated temperatures to assess the long-term stability of the formulation and its propensity for leaching.

Q3: My material is showing signs of degradation, such as discoloration or a vinegary odor, during melt processing. Is diacetin the cause?

A3: This could be related to the thermal degradation of either the polymer or the diacetin itself. Diacetin, being an ester, can be susceptible to hydrolysis under certain conditions.

  • Processing Temperature Too High: Excessive heat can cause the degradation of diacetin, potentially leading to the formation of acetic acid, which would explain the vinegar-like smell.[11]

  • Presence of Moisture: Water can facilitate the hydrolysis of diacetin, especially at elevated temperatures.

  • Incompatible Additives: Other additives in the formulation could be reacting with diacetin at processing temperatures.

Troubleshooting Steps:

  • Optimize Processing Temperature: Lower the melt processing temperature to the minimum required for adequate flow and mixing.

  • Dry Materials Thoroughly: Ensure both the polymer and diacetin are dried to remove excess moisture before processing.

  • Review Formulation Components: Check for any potential chemical incompatibilities between diacetin and other additives.[12] Consider if any other components could be contributing to the degradation.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for diacetin as a plasticizer?

A1: The optimal concentration of diacetin depends heavily on the polymer and the desired final properties of the material. However, studies have shown effective plasticization of polymers like cellulose acetate with diacetin concentrations ranging from 20% to 30% by weight.[1][13] Exceeding 30% may lead to a significant decrease in mechanical properties.[1]

Q2: How does diacetin affect the glass transition temperature (Tg) of a polymer?

A2: As a plasticizer, diacetin increases the free volume between polymer chains, which enhances their mobility.[9] This increased mobility results in a lowering of the glass transition temperature (Tg).[2][4][14] The extent of Tg reduction is generally proportional to the concentration of the plasticizer, assuming good compatibility.[15]

Q3: Is diacetin compatible with a wide range of polymers?

A3: Diacetin is known to be a good plasticizer for cellulosic polymers like cellulose acetate.[1][13] Its compatibility with other polymers should be determined on a case-by-case basis. Factors influencing compatibility include the polarity and molecular structure of both the polymer and the plasticizer.[2][3] Experimental evaluation is recommended to confirm compatibility.

Q4: What are the common isomers of diacetin and does it matter which one I use?

A4: Diacetin is typically a mixture of 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[16] For most plasticizer applications, the isomeric mixture is used and performs effectively. The specific ratio of isomers could potentially influence properties like viscosity and solvency, but for general plasticization, the standard technical grade is usually sufficient.

Q5: How can I quantify the amount of diacetin that has migrated out of my polymer?

A5: Several analytical techniques can be used to quantify diacetin migration. A common method is to use a solvent to extract the diacetin from the surface of the polymer, followed by analysis of the extract using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[10][17][18]

Data Presentation

Table 1: Physical and Chemical Properties of Diacetin

PropertyValue
Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
Appearance Colorless, oily liquid
Density ~1.17 g/mL at 25 °C[16]
Boiling Point Decomposes at boiling point
Solubility Soluble in water and alcohol; partially soluble in ether and ethyl acetate

Table 2: Effect of Diacetin/Triacetin Concentration on the Mechanical Properties of Cellulose Acetate (CDA)

Plasticizer CompositionElastic Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
CDA + 20% Triacetin 310058.38.3
CDA + 30% Triacetin 210030.211.6
CDA + 30% (1:1 Triacetin:Diacetin) 195028.513.5
CDA + 30% Diacetin 180025.015.0

Data adapted from a study on cellulose acetate blends. The results indicate that increasing plasticizer content decreases modulus and tensile strength while increasing elongation. Diacetin appears to be a more efficient plasticizer than triacetin at the same concentration in this specific polymer system.[1][13]

Experimental Protocols

Protocol 1: Determination of Polymer-Diacetin Compatibility using Differential Scanning Calorimetry (DSC)

Objective: To assess the miscibility of diacetin in a polymer matrix by observing changes in the glass transition temperature (Tg).

Methodology:

  • Sample Preparation: Prepare a series of polymer-diacetin blends with varying concentrations of diacetin (e.g., 0%, 10%, 20%, 30% by weight). Ensure homogenous mixing, either through solvent casting or melt blending.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the blend into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.

  • Data Interpretation:

    • Determine the Tg from the second heating scan.

    • Good Compatibility: A single Tg that shifts to a lower temperature with increasing diacetin concentration indicates good miscibility.

    • Poor Compatibility: The presence of two distinct Tgs (one for the polymer and one for the diacetin-rich phase) suggests phase separation and poor compatibility.[5]

Protocol 2: Quantification of Diacetin Leaching using Solvent Extraction and GC-FID

Objective: To quantify the amount of diacetin that migrates to the surface of a polymer over time.

Methodology:

  • Sample Preparation: Prepare polymer samples with a known concentration of diacetin and a defined surface area.

  • Accelerated Aging: Place the samples in a controlled environment (e.g., an oven at a specific temperature) for a set period.

  • Solvent Extraction:

    • Immerse the aged sample in a known volume of a suitable solvent (e.g., methanol) for a specific time to extract the migrated diacetin from the surface.

    • Remove the polymer sample from the solvent.

  • GC-FID Analysis:

    • Prepare a series of diacetin standards of known concentrations in the same solvent.

    • Inject the standards into a Gas Chromatograph with a Flame Ionization Detector (GC-FID) to generate a calibration curve.

    • Inject the solvent extract containing the leached diacetin.

  • Quantification:

    • Determine the concentration of diacetin in the extract by comparing its peak area to the calibration curve.

    • Calculate the total mass of leached diacetin and express it as a percentage of the initial diacetin content or as mass per unit surface area.[18]

Visualizations

Troubleshooting_Workflow Start Start: Issue with Diacetin as Plasticizer Issue_Type Identify Primary Issue Start->Issue_Type Brittleness Poor Flexibility / Brittleness Issue_Type->Brittleness Mechanical Properties Surface_Defects Surface Defects (Blooming, Greasy Feel) Issue_Type->Surface_Defects Surface Appearance Degradation Degradation During Processing Issue_Type->Degradation Processing Stability Check_Conc Check Diacetin Concentration Brittleness->Check_Conc Reduce_Conc Reduce Diacetin Concentration Surface_Defects->Reduce_Conc Check_Temp Check Processing Temperature Degradation->Check_Temp Check_Compat Assess Polymer Compatibility Check_Conc->Check_Compat Check_Dispersion Evaluate Mixing/Dispersion Check_Compat->Check_Dispersion Solution_Brittleness Solution: - Increase Concentration - Improve Dispersion - Verify Compatibility Check_Dispersion->Solution_Brittleness Co_Plasticizer Consider Co-plasticizer Reduce_Conc->Co_Plasticizer Solution_Surface Solution: - Reduce Concentration - Use Co-plasticizer - Apply Surface Coating Co_Plasticizer->Solution_Surface Check_Moisture Check for Moisture Check_Temp->Check_Moisture Solution_Degradation Solution: - Lower Temperature - Dry Materials - Review Additives Check_Moisture->Solution_Degradation Compatibility_Assessment_Workflow Start Start: Assess Polymer-Diacetin Compatibility Method Choose Assessment Method Start->Method DSC Differential Scanning Calorimetry (DSC) Method->DSC Experimental Solubility_Param Calculate Solubility Parameters Method->Solubility_Param Theoretical Run_DSC Prepare Blends & Run DSC Analysis DSC->Run_DSC Compare_Params Compare Hildebrand or Hansen Parameters Solubility_Param->Compare_Params Analyze_Tg Analyze Tg Shift Run_DSC->Analyze_Tg Good_Compat Good Compatibility: Single, Shifted Tg Analyze_Tg->Good_Compat One Tg Poor_Compat Poor Compatibility: Two Distinct Tgs Analyze_Tg->Poor_Compat Two Tgs Analyze_Diff Analyze Parameter Difference Compare_Params->Analyze_Diff Similar_Params Good Compatibility: Similar Parameters Analyze_Diff->Similar_Params Small Difference Different_Params Poor Compatibility: Different Parameters Analyze_Diff->Different_Params Large Difference

References

Addressing compatibility problems of Glyceryl 1,3-diacetate with other excipients

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glyceryl 1,3-diacetate (Diacetin). This resource is designed for researchers, scientists, and drug development professionals to address compatibility challenges with other excipients in pharmaceutical formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My formulation containing Glyceryl 1,3-diacetate shows signs of degradation, specifically a drop in pH and a faint vinegary smell. What could be the cause?

A1: This is a classic sign of hydrolysis of Glyceryl 1,3-diacetate. The ester bonds in Glyceryl 1,3-diacetate are susceptible to breaking down in the presence of moisture, especially when catalyzed by acidic or basic conditions. This hydrolysis reaction releases acetic acid, which lowers the pH and produces a characteristic vinegar-like odor, and glycerol.

Troubleshooting Steps:

  • Review Formulation pH: Assess the pH of your formulation and the inherent pH of your other excipients. Excipients with acidic or basic properties can accelerate the hydrolysis of Glyceryl 1,3-diacetate.

  • Control Moisture Content: Glyceryl 1,3-diacetate is hygroscopic. Ensure that all excipients are properly dried and that the manufacturing and storage environments have controlled humidity.

  • Excipient Compatibility Screening: Conduct compatibility studies with your active pharmaceutical ingredient (API) and other excipients. Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide initial indications of interactions.

  • Quantitative Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of Glyceryl 1,3-diacetate remaining and to detect the formation of glycerol and acetic acid over time under accelerated stability conditions.

Q2: I am using Glyceryl 1,3-diacetate as a plasticizer in a polymer film coating, but the film is brittle and cracks upon drying. What is the likely issue?

A2: Brittleness and cracking in a polymer film containing a plasticizer typically point to poor compatibility between the polymer and the plasticizer.[1][2] For a plasticizer to be effective, it must be miscible with the polymer to disrupt polymer-polymer chain interactions and increase the flexibility of the film.

Troubleshooting Steps:

  • Assess Polymer-Plasticizer Miscibility: The solubility parameters of the polymer and Glyceryl 1,3-diacetate should be similar for good miscibility. You can predict compatibility using computational models or by experimental methods.

  • Thermal Analysis (DSC): A single glass transition temperature (Tg) for a polymer-plasticizer blend, which is lower than the Tg of the pure polymer, indicates good compatibility. The presence of two distinct Tgs suggests phase separation and poor compatibility.

  • Spectroscopic Analysis (FTIR): Changes in the FTIR spectra of the polymer-plasticizer blend compared to the individual components can indicate interactions (or lack thereof) between their functional groups.

  • Optimize Plasticizer Concentration: The concentration of the plasticizer is critical. Too little plasticizer will not be effective, while too much can lead to phase separation and migration of the plasticizer to the surface of the film, a phenomenon known as "blooming" or "sweating."

  • Consider Alternative Plasticizers: If Glyceryl 1,3-diacetate is not compatible with your chosen polymer, you may need to evaluate other plasticizers with more suitable chemical properties.

Q3: My solid dosage form containing Glyceryl 1,3-diacetate and magnesium stearate is showing poor dissolution and stability issues. Is there a known incompatibility?

A3: While direct studies on Glyceryl 1,3-diacetate and magnesium stearate incompatibility are not widely published, interactions between ester-containing compounds and magnesium stearate have been reported. Magnesium stearate is slightly alkaline and can promote the hydrolysis of esters, especially in the presence of moisture. This could lead to the degradation of Glyceryl 1,3-diacetate.

Troubleshooting Steps:

  • Minimize Moisture: As with any potential hydrolysis issue, strict moisture control during manufacturing and storage is crucial.

  • Alternative Lubricants: Consider using alternative lubricants that are less likely to be basic and promote hydrolysis, such as glyceryl dibehenate.

  • Compatibility Studies: Perform compatibility studies on binary mixtures of Glyceryl 1,3-diacetate and magnesium stearate under accelerated conditions (e.g., 40°C/75% RH). Analyze the mixtures at set time points for the appearance of degradation products.

  • Segregation in Formulation: If both excipients are necessary, consider manufacturing processes that minimize their direct contact, for example, by adding the lubricant in the final blending step just before compression.

Quantitative Data on Excipient Compatibility

While specific quantitative data for Glyceryl 1,3-diacetate with a wide range of excipients is limited in publicly available literature, the following table provides a general guide to potential incompatibilities and the analytical methods to assess them.

Excipient CategoryCommon ExamplesPotential Incompatibility with Glyceryl 1,3-diacetateRecommended Analytical Techniques
Fillers Lactose, Microcrystalline Cellulose (MCC)Generally considered compatible, but lactose (a reducing sugar) could potentially interact with the API if it's a primary or secondary amine (Maillard reaction), which could be influenced by the presence of a solvent like diacetin. MCC has been shown to have low compatibility with some plasticizers like PEG, which could be a consideration if diacetin is used in a similar context.[1]DSC, FTIR, HPLC for degradation products.
Binders Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC)Generally compatible. Diacetin can act as a plasticizer for these polymers. Compatibility depends on the specific grade of the polymer and the concentration of the plasticizer.DSC to determine a single Tg, FTIR for interaction, Mechanical testing of films.
Lubricants Magnesium StearatePotential for hydrolysis of diacetin due to the basic nature of magnesium stearate, especially in the presence of moisture.HPLC for quantification of diacetin and its degradants (glycerol, acetic acid), pH monitoring of stability samples.
Acidic/Basic APIs or Excipients Citric Acid, Sodium BicarbonateHigh risk of hydrolysis of diacetin. Acidic or basic conditions will catalyze the breakdown of the ester bonds.HPLC for rapid degradation analysis, pH stability profile.

Key Experimental Protocols

Protocol 1: Assessing Glyceryl 1,3-diacetate Compatibility using DSC and FTIR

Objective: To screen for potential physical and chemical interactions between Glyceryl 1,3-diacetate and other excipients.

Methodology:

  • Sample Preparation: Prepare binary mixtures of Glyceryl 1,3-diacetate and the test excipient in a 1:1 weight ratio. Gently mix the components using a mortar and pestle.

  • DSC Analysis:

    • Accurately weigh 3-5 mg of the pure components and the binary mixture into standard aluminum pans.

    • Seal the pans and place them in the DSC instrument.

    • Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen purge.

    • Analyze the resulting thermograms for changes in melting endotherms, the appearance of new peaks, or shifts in glass transition temperatures.[3][4]

  • FTIR Analysis:

    • Acquire FTIR spectra of the pure components and the binary mixture using a suitable method (e.g., KBr pellet or ATR).

    • Scan the samples over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

    • Compare the spectrum of the binary mixture with the spectra of the individual components. Look for the appearance of new peaks, disappearance of characteristic peaks, or significant shifts in peak positions, which may indicate a chemical interaction.[3][4]

Protocol 2: Quantitative Analysis of Glyceryl 1,3-diacetate and its Degradation Products by HPLC

Objective: To develop a stability-indicating HPLC method to quantify Glyceryl 1,3-diacetate and its primary degradation products, glycerol and acetic acid.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent like acetonitrile.[5][6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210-215 nm) for acetic acid and diacetin. A Refractive Index (RI) detector may be necessary for the quantification of glycerol, which lacks a strong UV chromophore.

    • Column Temperature: 30°C.

  • Standard Preparation: Prepare standard solutions of Glyceryl 1,3-diacetate, glycerol, and acetic acid of known concentrations in the mobile phase or a suitable solvent.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation.

    • Disperse or dissolve it in a suitable solvent.

    • Filter the solution through a 0.45 µm filter to remove any undissolved excipients.

    • Inject the filtered solution into the HPLC system.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Stability Study: Store the formulation under accelerated stability conditions (e.g., 40°C/75% RH) and analyze samples at predetermined time points to monitor the degradation of Glyceryl 1,3-diacetate and the formation of its degradants.

Visualizing Compatibility Workflows and Degradation Pathways

G cluster_0 Initial Formulation cluster_1 Troubleshooting cluster_2 Investigation cluster_3 Resolution Formulation Formulation with Glyceryl 1,3-diacetate Degradation Signs of Degradation? (e.g., pH change, odor) Formulation->Degradation Observe Brittleness Film Brittleness or Cracking? Formulation->Brittleness Observe Hydrolysis Investigate Hydrolysis: - Check pH of excipients - Control moisture Degradation->Hydrolysis Yes Compatibility Assess Polymer Compatibility: - DSC for single Tg - Optimize concentration Brittleness->Compatibility Yes Reformulate Reformulate: - Use alternative excipients - Adjust manufacturing process Hydrolysis->Reformulate Compatibility->Reformulate Stable_Product Stable Product Reformulate->Stable_Product

Troubleshooting workflow for Glyceryl 1,3-diacetate compatibility issues.

G Diacetin Glyceryl 1,3-diacetate (C7H12O5) Glycerol Glycerol (C3H8O3) Diacetin->Glycerol Hydrolysis AceticAcid Acetic Acid (CH3COOH) Diacetin->AceticAcid Hydrolysis H2O Water (H2O) H2O->Diacetin Catalyst Acid or Base (Catalyst) Catalyst->Diacetin

Hydrolysis degradation pathway of Glyceryl 1,3-diacetate.

References

Improving the efficiency of Diacetin as a solvent in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of diacetin as a solvent in specific reactions.

Frequently Asked Questions (FAQs)

1. What are the key physical and chemical properties of diacetin relevant to its use as a solvent?

Diacetin, also known as glycerol diacetate, is a colorless, oily liquid.[1] Its utility as a solvent is largely dictated by the following properties:

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₅[2]
Molecular Weight 176.17 g/mol [3]
Boiling Point 280 °C[4][5]
Melting Point -30 °C[4][5]
Density ~1.17 g/mL at 25 °C[4][5]
Solubility Soluble in water, alcohol, ether, and benzene. Slightly soluble in water but readily dissolves in other organic solvents.[1][4][5]
Hygroscopicity Diacetin is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3]

2. In what types of reactions is diacetin commonly used as a solvent?

Diacetin is utilized across various industries, including pharmaceuticals, food, and cosmetics, primarily for its solvent and emulsifying properties.[6][7] In a laboratory setting, it is particularly relevant for:

  • Esterification and Transesterification Reactions: It serves as both a reactant and a solvent in the synthesis of itself and other esters.[6][7]

  • Enzymatic Reactions: Diacetin can be a suitable medium for enzyme-catalyzed reactions, such as those involving lipases.[7][8]

  • Drug Delivery Formulations: It is used to dissolve active pharmaceutical ingredients (APIs), especially those that are poorly water-soluble, for the preparation of oral and topical drug delivery systems.[1][2]

  • "Green" Chemistry Applications: Due to its derivation from glycerol (a byproduct of biodiesel production), diacetin is considered a green solvent alternative in some organic syntheses.[9]

3. How does diacetin compare to other common solvents like DMSO or ethanol?

Diacetin offers a unique set of properties compared to other common laboratory solvents.

FeatureDiacetinDMSO (Dimethyl Sulfoxide)Ethanol
Polarity Polar aproticPolar aproticPolar protic
Boiling Point High (280 °C)High (189 °C)Low (78.37 °C)
Hygroscopicity YesYesYes
Biocompatibility Generally considered safe for pharmaceutical and food applications.[6]Can have toxicity concerns at higher concentrations.Generally well-tolerated, but can have biological effects.
Reactivity Can participate in transesterification reactions.Generally inert, but can act as an oxidant in some reactions.Can participate in esterification and other reactions.

The choice of solvent will ultimately depend on the specific requirements of the reaction, including reactant solubility, desired reaction temperature, and compatibility with downstream processing.

4. What are the advantages of using diacetin as a solvent?

  • High Boiling Point: Allows for a wide range of reaction temperatures.

  • Good Solubilizing Power: Effectively dissolves a variety of organic compounds, including many APIs.[1][2]

  • Biocompatibility and Low Toxicity: Makes it suitable for pharmaceutical and food-grade applications.[6]

  • "Green" Solvent: Can be derived from renewable resources.[9]

5. What are the main challenges associated with using diacetin as a solvent?

  • Hygroscopicity: Its tendency to absorb water can be problematic for moisture-sensitive reactions.

  • Potential for Side Reactions: As an ester, diacetin can undergo transesterification with certain reactants or products.

  • Purification Difficulties: Its high boiling point can make it difficult to remove by distillation.

  • Viscosity: It is more viscous than many common solvents, which can affect mixing and mass transfer.

Troubleshooting Guides

Guide 1: Synthesis of Diacetin from Glycerol and Acetic Acid

This guide addresses common issues encountered during the esterification of glycerol with acetic acid to produce diacetin.

ProblemPotential Cause(s)Recommended Solution(s)
Low Glycerol Conversion - Insufficient catalyst activity or loading.- Reaction temperature is too low.- Inefficient water removal (for equilibrium reactions).- Incorrect molar ratio of reactants.- Increase catalyst loading or use a more active catalyst (e.g., solid acid catalysts like Amberlyst-15).- Gradually increase the reaction temperature within the optimal range (typically 120-145°C).[10]- Use a water-carrying agent (e.g., n-propyl acetate) and a Dean-Stark apparatus to remove water as it forms.[11]- Optimize the glycerol to acetic acid molar ratio (common ratios range from 1:2.5 to 1:3).[10]
Low Selectivity for Diacetin (High Monoacetin or Triacetin Content) - Reaction time is too short (leading to high monoacetin).- Reaction time is too long or temperature is too high (favoring triacetin formation).- Inappropriate catalyst.- Increase the reaction time to allow for the conversion of monoacetin to diacetin.- Reduce the reaction time or temperature to minimize the formation of triacetin.- Screen different catalysts; some may favor the formation of diacetin over other acetins.
Product Discoloration - Reaction temperature is too high, leading to decomposition.- Presence of impurities in the reactants.- Maintain the reaction temperature within the recommended range.- Use high-purity glycerol and acetic acid.- Decolorize the final product with activated carbon.
Difficult Purification - Incomplete neutralization of the acid catalyst.- Difficulty in separating diacetin from other acetins and unreacted glycerol by distillation due to close boiling points.- Ensure complete neutralization of the catalyst with a base (e.g., barium hydroxide) before distillation.[10]- Consider alternative purification methods such as liquid-liquid extraction or chromatography for higher purity.[12]
Guide 2: Using Diacetin as a Solvent in Other Reactions

This guide addresses common issues when using diacetin as a solvent for various chemical transformations.

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield - Presence of water due to diacetin's hygroscopic nature, inhibiting moisture-sensitive reactions.- Poor solubility of a key reactant in diacetin.- Incompatibility of the catalyst with diacetin.- Dry the diacetin before use (e.g., with molecular sieves).- Handle diacetin under an inert atmosphere (e.g., nitrogen or argon).- Consider using a co-solvent to improve the solubility of all reactants.- Test the stability and activity of the catalyst in diacetin prior to the main reaction.
Formation of Unwanted Byproducts - Transesterification between diacetin and nucleophilic reactants or products.- Decomposition of reactants or products at the required reaction temperature.- If transesterification is a concern, consider using a non-ester-based solvent.- Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
Difficult Product Isolation - High boiling point of diacetin makes its removal by evaporation challenging.- Co-elution of the product and diacetin during chromatographic purification.- If the product is solid, attempt to precipitate it by adding an anti-solvent.- Use liquid-liquid extraction to move the product into a more volatile solvent.- Optimize the chromatography method (e.g., different solvent system or column stationary phase) to improve separation.
Inconsistent Reaction Rates in Enzymatic Reactions - Water content in diacetin affecting enzyme activity and conformation.- Diacetin acting as a competitive inhibitor for the enzyme.- Carefully control the water activity of the diacetin to optimize enzyme performance.- Evaluate the effect of diacetin concentration on enzyme kinetics to identify any inhibitory effects.[8]

Experimental Protocols

Protocol 1: Synthesis of Diacetin via Esterification of Glycerol with Acetic Acid

This protocol is a general guideline for the synthesis of diacetin. Optimal conditions may vary depending on the specific catalyst and equipment used.

Materials:

  • Glycerol (high purity)

  • Acetic acid (glacial)

  • Solid acid catalyst (e.g., sodium bisulfate, Amberlyst-15)

  • Water-carrying agent (e.g., n-propyl acetate)

  • Neutralizing agent (e.g., barium hydroxide)

  • Activated carbon

  • Anhydrous sodium sulfate

Equipment:

  • Reaction kettle or round-bottom flask equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus with a condenser

  • Heating mantle

  • Distillation apparatus

  • Filtration setup

Procedure:

  • Charging the Reactor: In the reaction vessel, combine glycerol, acetic acid, the solid catalyst, and the water-carrying agent. A common molar ratio of glycerol to acetic acid is between 1:2.5 and 1:3.[10] The catalyst amount typically ranges from 0.05% to 0.3% of the total reactant weight.[10]

  • Esterification Reaction: Heat the mixture with stirring to a temperature between 120-145°C.[10] Collect the water that azeotropically distills with the water-carrying agent in the Dean-Stark trap. The reaction time can range from 8 to 14 hours.[10] Monitor the reaction progress by analyzing small samples (e.g., by GC or HPLC) to determine the content of diacetin.

  • Neutralization and Filtration: Once the desired conversion is achieved, cool the reaction mixture. Neutralize the acid catalyst by adding a base until the pH is neutral. Filter the mixture to remove the solid catalyst and any salts formed during neutralization.

  • Purification:

    • Distillation: Purify the filtrate by distillation. First, remove the water-carrying agent and any excess acetic acid under atmospheric pressure. Then, distill the remaining mixture under reduced pressure to isolate the diacetin fraction.

    • Decolorization (Optional): If the product is colored, it can be treated with activated carbon and then filtered to remove the carbon.

  • Drying and Storage: Dry the purified diacetin over anhydrous sodium sulfate, filter, and store in a tightly sealed container in a cool, dry place to protect it from moisture.

Quantitative Data Summary for Diacetin Synthesis:

Glycerol:Acetic Acid (Molar Ratio)CatalystCatalyst Loading (% of total reactants)Temperature (°C)Reaction Time (h)Diacetin Content in Product (%)Source
1:2.5-3.0Sodium Bisulfate0.05-0.3120-1458-1445-60[10]
1:2.6Sodium Bisulfate0.1130-14510-1250.1[10]
1:3Sodium Bisulfate0.2120-1458-1454.6[10]
1:6Sb₂O₅Not specified120154.2 (selectivity)[13]
1:6Amberlyst-35~0.5 g for ~100 mmol glycerol95-115424.3-28.0 (selectivity)[13]

Visualizations

Experimental_Workflow_for_Diacetin_Synthesis cluster_reactants Reactant Preparation cluster_reaction Esterification cluster_workup Work-up & Purification cluster_product Final Product Glycerol Glycerol ReactionKettle Reaction Kettle (120-145°C, 8-14h) Glycerol->ReactionKettle AceticAcid Acetic Acid AceticAcid->ReactionKettle Catalyst Solid Acid Catalyst Catalyst->ReactionKettle WaterCarrier Water-Carrying Agent WaterCarrier->ReactionKettle Neutralization Neutralization ReactionKettle->Neutralization Filtration1 Filtration (Remove Catalyst) Neutralization->Filtration1 Distillation Distillation (Atmospheric & Vacuum) Filtration1->Distillation Decolorization Decolorization (Activated Carbon) Distillation->Decolorization Filtration2 Filtration Decolorization->Filtration2 Drying Drying (Anhydrous Na₂SO₄) Filtration2->Drying Diacetin Purified Diacetin Drying->Diacetin Troubleshooting_Logic_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Reaction Yield in Diacetin Solvent Cause1 Moisture Contamination (Hygroscopicity) Problem->Cause1 Cause2 Poor Reactant Solubility Problem->Cause2 Cause3 Catalyst Incompatibility or Instability Problem->Cause3 Solution1a Dry Diacetin Before Use (e.g., Molecular Sieves) Cause1->Solution1a Address Moisture Solution1b Use Inert Atmosphere Cause1->Solution1b Solution2 Add a Co-solvent Cause2->Solution2 Improve Solubility Solution3 Test Catalyst Stability in Diacetin Cause3->Solution3 Verify Catalyst

References

Overcoming analytical challenges in the characterization of 2-Hydroxypropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges during the characterization of 2-Hydroxypropane-1,3-diyl diacetate (also known as 1,3-diacetin).

High-Performance Liquid Chromatography (HPLC) Analysis

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Peak Tailing 1. Active silanol groups on the column interacting with the hydroxyl group of the analyte. 2. Column overload. 3. Mobile phase pH is not optimal.1. Use a column with low silanol activity (e.g., Newcrom R1) or an end-capped C18 column. Consider adding a small amount of a competing amine or using a mobile phase with a lower pH. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH. For this compound, a slightly acidic mobile phase (e.g., using formic or phosphoric acid) is often effective.[1]
Poor Resolution 1. Inappropriate mobile phase composition. 2. Column degradation.1. Optimize the acetonitrile/water ratio. A gradient elution may be necessary to separate impurities. 2. Replace the column with a new one of the same type.
Ghost Peaks 1. Contamination in the mobile phase or sample. 2. Carryover from a previous injection.1. Use high-purity solvents and freshly prepared mobile phase. Filter samples before injection. 2. Implement a robust needle wash protocol in the autosampler method.
Inconsistent Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction.1. Use a column oven to maintain a constant temperature. 2. Ensure the mobile phase is well-mixed and degassed. 3. Check the pump for leaks and ensure proper check valve function.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting HPLC method for this compound? A1: A good starting point is a reverse-phase HPLC method using a C18 column. A mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often effective. For Mass Spectrometry (MS) compatibility, it is recommended to use formic acid instead of phosphoric acid.[1]

  • Q2: How can I improve the detection of this compound? A2: this compound lacks a strong chromophore, so UV detection can be challenging at low concentrations. Ensure you are monitoring at a low wavelength (e.g., 205-215 nm). For higher sensitivity, consider using a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

  • Q3: What are the common impurities I might see during HPLC analysis? A3: Common impurities can include unreacted glycerol, monoacetin isomers, and triacetin. Depending on the synthesis and storage conditions, degradation products like acetic acid and glycerol may also be present.

Gas Chromatography (GC) Analysis

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Peak Tailing for the Analyte 1. Active sites in the inlet liner or column. 2. Analyte degradation at high temperatures.1. Use a deactivated inlet liner. If the problem persists, consider derivatization of the hydroxyl group. 2. Lower the injector and/or oven temperature.
Broad Solvent Front 1. Injection volume is too large.1. Reduce the injection volume.
Ghost Peaks 1. Septum bleed. 2. Contamination in the carrier gas or gas lines.1. Use a high-quality, low-bleed septum and replace it regularly. 2. Ensure high-purity carrier gas and install/replace gas purifiers.
Poor Reproducibility 1. Inconsistent injection volume. 2. Leaks in the system.1. Use an autosampler for consistent injections. Check the syringe for proper function. 2. Perform a leak check of the GC system, particularly around the injector and column fittings.

Frequently Asked Questions (FAQs)

  • Q1: Is derivatization necessary for the GC analysis of this compound? A1: While direct injection is possible, derivatization of the free hydroxyl group (e.g., silylation) can improve peak shape and reduce tailing by blocking its interaction with active sites in the GC system.

  • Q2: What type of GC column is suitable for this analysis? A2: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point for the analysis of glycerol acetates.

  • Q3: What detector should I use for quantitative analysis? A3: A Flame Ionization Detector (FID) is a robust and reliable choice for the quantitative analysis of this compound, offering a wide linear range and good sensitivity for organic compounds.

Spectroscopic Analysis (NMR, MS, IR)

Troubleshooting Guide

Technique Issue Potential Cause Suggested Solution
NMR Broad peaks, especially for the hydroxyl proton. 1. Presence of water in the sample or solvent. 2. Chemical exchange.1. Use a dry NMR solvent and dry the sample thoroughly. 2. Acquire the spectrum at a lower temperature to slow down the exchange rate.
Unexpected peaks in the spectrum. 1. Impurities from the synthesis (e.g., residual solvent, starting materials). 2. Contamination from the NMR tube or cap.1. Compare the spectrum with that of the starting materials and solvents used. 2. Use a clean, high-quality NMR tube and cap. Run a blank spectrum of the solvent.
MS No molecular ion peak observed. 1. The molecular ion is unstable and fragments easily.1. Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Ionization (EI).
Complex fragmentation pattern. 1. Multiple fragmentation pathways are occurring.1. Analyze the fragmentation pattern to identify characteristic neutral losses, such as the loss of acetic acid (60 Da) or an acetyl group (43 Da).
IR Broad O-H stretching band. 1. Intermolecular hydrogen bonding.1. This is a characteristic feature of compounds with hydroxyl groups. The broadness is expected.
Overlapping peaks in the fingerprint region. 1. Complex vibrational modes.1. Focus on the characteristic strong absorptions, such as the C=O stretch of the ester and the C-O stretches, for identification.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected 1H NMR chemical shifts for this compound? A1: The proton chemical shifts can vary slightly depending on the solvent used. However, you can generally expect the following approximate shifts: the two protons of the CH2 groups adjacent to the acetate groups, the proton of the CH group attached to the hydroxyl group, the hydroxyl proton (which can be broad and its position variable), and the protons of the two methyl groups of the acetate functions.

  • Q2: What are the key fragments to look for in the mass spectrum of this compound? A2: In an Electron Ionization (EI) mass spectrum, you may not observe a strong molecular ion peak. Look for characteristic fragment ions resulting from the loss of an acetyl group (M-43), the loss of acetic acid (M-60), and other fragments corresponding to the glycerol backbone.

  • Q3: What are the characteristic IR absorption bands for this molecule? A3: You should expect to see a strong, broad absorption band for the O-H stretch (around 3400 cm⁻¹), a strong absorption for the C=O stretch of the ester groups (around 1740 cm⁻¹), and strong C-O stretching bands in the region of 1250-1000 cm⁻¹.

Experimental Protocols

HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

GC-MS Method
  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 20:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 240 °C at 10 °C/min

    • Hold at 240 °C for 5 minutes

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or methanol. For derivatization, use a silylating agent like BSTFA with 1% TMCS and heat at 70°C for 30 minutes.

NMR Spectroscopy
  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide (DMSO-d6)

  • Concentration: 5-10 mg of sample in 0.6-0.7 mL of solvent

  • Spectrometer: 400 MHz or higher

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse (zg30)

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled (zgpg30)

    • Number of scans: 1024 or more, depending on concentration

    • Relaxation delay: 2-5 seconds

FTIR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR)

  • Crystal: Diamond or ZnSe

  • Procedure:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid sample onto the crystal.

    • Acquire the sample spectrum.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Data Presentation

Table 1: HPLC Method Validation - Example Data

ParameterResult
Linearity Range 10 - 500 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) 1 µg/mL
Limit of Quantitation (LOQ) 10 µg/mL

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Proton Assignment Approximate Chemical Shift (ppm) Multiplicity
-CH₂-OAc4.1 - 4.3m
-CH(OH)-3.9 - 4.1m
-OHVariable (e.g., 2.0 - 3.0)br s
-C(O)CH₃~2.1s

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Glycerol Glycerol Reaction Esterification Glycerol->Reaction AceticAcid Acetic Acid AceticAcid->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Purification (e.g., Distillation) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct HPLC HPLC FinalProduct->HPLC Purity & Quantification GCMS GC-MS FinalProduct->GCMS Impurity Profile NMR NMR FinalProduct->NMR Structure Elucidation FTIR FTIR FinalProduct->FTIR Functional Group ID

Caption: General workflow from synthesis to analytical characterization.

hplc_troubleshooting Start HPLC Analysis Issue PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention? PeakShape->RetentionTime No CheckColumnOverload Check for Column Overload & Silanol Interactions PeakShape->CheckColumnOverload Yes Resolution Poor Resolution? RetentionTime->Resolution No CheckTempAndMobilePhase Check Temperature Stability & Mobile Phase Prep. RetentionTime->CheckTempAndMobilePhase Yes Good Analysis OK Resolution->Good No OptimizeMobilePhase Optimize Mobile Phase & Check Column Health Resolution->OptimizeMobilePhase Yes CheckColumnOverload->RetentionTime CheckTempAndMobilePhase->Resolution OptimizeMobilePhase->Good

Caption: A logical flow for troubleshooting common HPLC issues.

References

Preventing phase separation in emulsions formulated with Glyceryl 1,3-diacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and formulation experts working with Glyceryl 1,3-diacetate (Diacetin) in emulsion systems. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges in preventing phase separation and ensuring the stability of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is Glyceryl 1,3-diacetate and what are its key properties relevant to emulsion formulation?

Glyceryl 1,3-diacetate, also known as diacetin, is the diester of glycerol and acetic acid.[1] It is a colorless, viscous, and odorless liquid with a high boiling point.[1] For emulsion formulation, its most critical properties are its poor water solubility and its solubility in organic solvents and alcohol.[2] It is also described as being hygroscopic. These characteristics place it in the category of a medium-chain triglyceride-like oil phase, which requires careful selection of emulsifiers to ensure a stable oil-in-water (O/W) or water-in-oil (W/O) emulsion.

Q2: What are the primary causes of phase separation in emulsions formulated with Glyceryl 1,3-diacetate?

Phase separation in any emulsion, including those with Glyceryl 1,3-diacetate, is a result of one or more of the following instability mechanisms:

  • Creaming or Sedimentation: The density difference between the Glyceryl 1,3-diacetate and the continuous phase (typically water) can cause the oil droplets to rise (creaming) or settle (sedimentation).

  • Flocculation: The dispersed droplets clump together without merging, which can be a precursor to coalescence.

  • Coalescence: The droplets merge to form larger droplets, eventually leading to a complete separation of the oil and water phases. This is an irreversible process.

  • Ostwald Ripening: Smaller droplets dissolve and redeposit onto larger ones, leading to an increase in the average droplet size over time and eventual phase separation.

Q3: How do I select the right emulsifier for my Glyceryl 1,3-diacetate emulsion?

The key to selecting the right emulsifier is the Hydrophilic-Lipophilic Balance (HLB) system. The HLB value indicates the emulsifier's solubility in water or oil. For an oil-in-water (O/W) emulsion, you will generally need an emulsifier or a blend of emulsifiers with a higher HLB value (typically 8-18), while for a water-in-oil (W/O) emulsion, a lower HLB value (typically 3-6) is required.[3]

Troubleshooting Guide: Preventing Phase Separation

Issue 1: My Glyceryl 1,3-diacetate emulsion separates shortly after preparation.

Potential Cause Recommended Solution
Incorrect HLB Value The HLB of your emulsifier system does not match the required HLB of the Glyceryl 1,3-diacetate phase. For an O/W emulsion, start with an emulsifier blend with an HLB around 10 and prepare variations with slightly higher and lower HLB values to find the optimum.[4]
Insufficient Emulsifier Concentration There may not be enough emulsifier to adequately cover the surface of the oil droplets. Increase the emulsifier concentration in increments (e.g., 0.5% w/w) and observe the impact on stability.
Inadequate Homogenization The droplet size of the dispersed phase is too large, leading to rapid creaming and coalescence. Use a high-shear homogenizer to reduce the droplet size to the sub-micron range. Monitor the droplet size distribution using techniques like dynamic light scattering.
Incorrect Processing Temperature A significant temperature difference between the oil and water phases during emulsification can lead to instability. Ensure both phases are at a similar temperature (typically 70-75°C) before mixing.[5]

Issue 2: My emulsion appears stable initially but shows signs of creaming or coalescence over time.

Potential Cause Recommended Solution
Low Viscosity of the Continuous Phase A low viscosity aqueous phase allows for easier movement and aggregation of the Glyceryl 1,3-diacetate droplets. Increase the viscosity of the continuous phase by adding a thickening agent or stabilizer.
Ostwald Ripening The slight water solubility of smaller Glyceryl 1,3-diacetate droplets can lead to their diffusion and deposition onto larger droplets. Consider adding a small amount of a less water-soluble oil to the oil phase to minimize this effect.
Changes in Storage Temperature Fluctuations in temperature can affect the stability of the emulsifier film and the viscosity of the continuous phase. Store the emulsion at a controlled, constant temperature.

Data Presentation: Emulsifier Selection and Performance

While specific quantitative data for Glyceryl 1,3-diacetate is limited, the following table provides a starting point for selecting emulsifiers for O/W emulsions based on their HLB values. The optimal choice and concentration should be determined experimentally.

Emulsifier/Emulsifier BlendTypeHLB ValueTypical Use Level (%)Notes
Polysorbate 80Non-ionic15.01-10Good for O/W emulsions, often used in combination with a low HLB emulsifier.
Polysorbate 20Non-ionic16.71-10Suitable for solubilizing oils.
Glyceryl Stearate & PEG-100 StearateNon-ionic~112-5A versatile, self-emulsifying system that provides good stability.
Sorbitan Oleate (Span 80)Non-ionic4.31-5Used in combination with high HLB emulsifiers to achieve a target HLB.
LecithinAmphoteric4-90.5-5A natural emulsifier, can be effective but may require a co-emulsifier.

Experimental Protocols

Protocol 1: Determination of Required HLB for Glyceryl 1,3-diacetate

This protocol outlines a method to experimentally determine the optimal HLB for creating a stable O/W emulsion with Glyceryl 1,3-diacetate.

  • Prepare two emulsifier stock solutions:

    • Low HLB Stock: Sorbitan Oleate (Span 80), HLB = 4.3

    • High HLB Stock: Polysorbate 80 (Tween 80), HLB = 15.0

  • Create a series of emulsifier blends with varying HLB values by mixing the two stock solutions in different ratios. For example, to achieve an HLB of 10, you would blend approximately 65% Tween 80 and 35% Span 80.

  • Prepare a series of emulsions:

    • Oil Phase: Glyceryl 1,3-diacetate (e.g., 20% w/w) and the emulsifier blend (e.g., 5% w/w of the oil phase).

    • Aqueous Phase: Deionized water (q.s. to 100%).

  • Heat both phases separately to 70-75°C.

  • Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 3-5 minutes.

  • Cool the emulsion while stirring gently.

  • Visually inspect the emulsions for stability after 24 hours and at regular intervals thereafter. The emulsion with the least phase separation corresponds to the required HLB of Glyceryl 1,3-diacetate.

Protocol 2: Evaluation of Emulsion Stability

A multi-faceted approach is recommended to assess the long-term stability of your Glyceryl 1,3-diacetate emulsion.

  • Macroscopic Observation: Store the emulsion in a transparent container and visually inspect for signs of creaming, sedimentation, and phase separation at various time points and temperatures (e.g., 4°C, 25°C, 40°C).

  • Microscopic Analysis: Use an optical microscope to observe the droplet size and distribution. Any significant increase in droplet size over time is an indicator of coalescence.

  • Droplet Size Analysis: Employ dynamic light scattering (DLS) to obtain quantitative data on the mean droplet size and polydispersity index (PDI). A stable emulsion will show minimal changes in these parameters over time.

  • Zeta Potential Measurement: For emulsions stabilized by ionic emulsifiers, measuring the zeta potential can indicate the degree of electrostatic repulsion between droplets. A higher absolute zeta potential value (e.g., > |30| mV) is generally indicative of better stability.

  • Rheological Measurements: Use a rheometer to measure the viscosity of the emulsion. A stable emulsion should maintain its viscosity over time under controlled storage conditions.

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge the emulsion (e.g., at 3000 rpm for 30 minutes) and measure the volume of any separated phases.[6]

    • Freeze-Thaw Cycles: Subject the emulsion to several cycles of freezing and thawing (e.g., 24 hours at -5°C followed by 24 hours at 25°C) and observe for any signs of phase separation.[6]

Visualizations

Emulsion_Destabilization_Pathways Stable Stable Emulsion (Glyceryl 1,3-diacetate droplets dispersed) Flocculation Flocculation (Reversible aggregation) Stable->Flocculation Weak van der Waals forces Creaming Creaming/Sedimentation (Density difference) Stable->Creaming Gravitational forces Coalescence Coalescence (Irreversible merging of droplets) Flocculation->Coalescence Film rupture Creaming->Coalescence Close packing of droplets PhaseSep Phase Separation (Complete breakdown) Coalescence->PhaseSep

Caption: Pathways of emulsion destabilization leading to phase separation.

Experimental_Workflow_for_Emulsion_Stability cluster_formulation Formulation cluster_testing Stability Testing cluster_analysis Analysis Formulation Prepare Emulsion Series (Varying Emulsifier/HLB) Macro Macroscopic Observation (Visual Inspection) Formulation->Macro Micro Microscopic Analysis (Droplet Size) Formulation->Micro DLS DLS/Zeta Potential Formulation->DLS Rheology Rheology (Viscosity) Formulation->Rheology Accelerated Accelerated Testing (Centrifugation, Freeze-Thaw) Formulation->Accelerated Analysis Data Analysis & Comparison Macro->Analysis Micro->Analysis DLS->Analysis Rheology->Analysis Accelerated->Analysis

Caption: Workflow for the preparation and stability testing of emulsions.

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxypropane-1,3-diyl diacetate and Triacetin as Plasticizers in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and drug delivery, the selection of appropriate excipients is paramount to ensuring the stability, efficacy, and manufacturability of the final product. Plasticizers, in particular, play a crucial role in modifying the physical properties of polymers used in various dosage forms, such as oral solid dosage forms, transdermal patches, and implants. This guide provides a comprehensive comparative analysis of two commonly employed glycerol-based plasticizers: 2-Hydroxypropane-1,3-diyl diacetate (commonly known as 1,3-Diacetin) and Triacetin. This analysis is supported by available experimental data to aid researchers in making informed decisions for their formulation development.

Executive Summary

Both this compound and Triacetin are effective plasticizers derived from glycerol and acetic acid. Triacetin, a triester, is a more established and widely studied plasticizer in the pharmaceutical industry, known for its high efficiency in reducing the glass transition temperature (Tg) of polymers. 1,3-Diacetin, a diester with a free hydroxyl group, also demonstrates plasticizing capabilities. The choice between these two plasticizers depends on the specific polymer, the desired mechanical properties of the final formulation, and considerations regarding biodegradability and potential molecular interactions.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of each plasticizer is essential for predicting their behavior in a formulation.

PropertyThis compound (1,3-Diacetin)Triacetin (Glycerol Triacetate)
Molecular Formula C7H12O5C9H14O6
Molecular Weight 176.17 g/mol 218.20 g/mol
Structure CH2(OAc)CH(OH)CH2(OAc)CH2(OAc)CH(OAc)CH2(OAc)
Boiling Point ~259 °C259 °C
Density ~1.18 g/cm³~1.16 g/cm³
Solubility in Water Soluble64 g/L (20 °C)[1]
Appearance Colorless, oily liquidColorless, oily liquid[2][3]

Performance as Plasticizers: Experimental Data

The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer by lowering its glass transition temperature (Tg).

Impact on Mechanical Properties of Cellulose Diacetate (CDA)

A study comparing the effects of Diacetin (a mixture of isomers) and Triacetin on the mechanical properties of cellulose diacetate (CDA) provides valuable insights.

FormulationTensile Strength (MPa)Elongation at Break (%)
CDA + 20% Diacetin3515
CDA + 30% Diacetin2520
CDA + 20% Triacetin3020
CDA + 30% Triacetin2025

Data adapted from a study by Phuong et al. on cellulose acetate blends.

These results indicate that both Diacetin and Triacetin effectively plasticize CDA, leading to a decrease in tensile strength and an increase in elongation at break as their concentration increases. Triacetin appears to be slightly more efficient at enhancing flexibility (higher elongation at break) at equivalent concentrations.

Biodegradation of Plasticized Cellulose Acetate

The same study also investigated the biodegradability of these formulations. After 46 days of incubation, CDA samples with 30% Triacetin or a Triacetin-Diacetin mixture were completely biodegraded.[4] This suggests that both plasticizers can contribute to the development of environmentally sustainable pharmaceutical packaging and delivery systems.[4]

Experimental Protocols

To enable researchers to conduct their own comparative evaluations, detailed methodologies for key experiments are provided below.

Determination of Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC)

Objective: To measure the effect of the plasticizer on the glass transition temperature of the polymer.

Methodology:

  • Sample Preparation: Prepare polymer films with varying concentrations (e.g., 10%, 20%, 30% w/w) of this compound and Triacetin using a solvent casting method. Ensure the solvent is completely evaporated.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the polymer film into a standard aluminum DSC pan and seal it hermetically.

    • Place the pan in the DSC instrument.

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected Tg.

    • Heat the sample again at a controlled rate (e.g., 10 °C/min).

    • The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis p1 Polymer mix Mix & Cast Film p1->mix p2 Plasticizer p2->mix s Solvent s->mix dry Evaporate Solvent mix->dry film Polymer Film dry->film weigh Weigh Sample film->weigh seal Seal in Pan weigh->seal load Load into DSC seal->load heat1 First Heating load->heat1 cool Controlled Cooling heat1->cool heat2 Second Heating cool->heat2 analyze Analyze Thermogram heat2->analyze tg Determine Tg analyze->tg

Experimental workflow for determining the glass transition temperature (Tg) using DSC.

Evaluation of Mechanical Properties via Tensile Testing

Objective: To quantify the effect of the plasticizer on the tensile strength and elongation at break of the polymer.

Methodology:

  • Sample Preparation: Prepare dumbbell-shaped specimens from the polymer films according to standard methods (e.g., ASTM D638).

  • Tensile Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen breaks.

    • Record the load and displacement data.

    • Calculate the tensile strength (stress at break) and elongation at break (strain at break).

Mechanism of Action: A Molecular Perspective

Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This increased mobility of the polymer chains results in a more flexible material with a lower Tg.

Schematic representation of plasticizer action on polymer chains.

The presence of the free hydroxyl group in this compound allows for the potential of hydrogen bonding with polar polymers, which could influence its plasticizing efficiency and miscibility compared to the fully esterified Triacetin.

Applications in Drug Development

Triacetin is a well-established excipient in a variety of pharmaceutical formulations:[2]

  • Plasticizer for film coatings: It imparts flexibility to coatings for tablets and capsules, preventing cracking.[2]

  • Solvent and co-solvent: Its solvency properties are utilized in oral, topical, and parenteral formulations.[2]

  • Humectant: It helps to retain moisture in certain formulations.[5]

This compound is also used as a plasticizer and solvent.[6] While less documented in pharmaceutical literature compared to Triacetin, its properties suggest its utility in similar applications. Its structural similarity to mono- and diglycerides, which are widely used as excipients, indicates its potential for broader use in drug delivery systems.

Conclusion and Future Perspectives

Both this compound and Triacetin are effective and biocompatible plasticizers for pharmaceutical applications. Triacetin is a more extensively studied and utilized excipient, with a wealth of available data. This compound presents a viable alternative, with its unique chemical structure offering potential advantages in specific polymer systems.

Further research is warranted to directly compare the plasticizing efficiency of these two molecules in a wider range of pharmaceutical polymers, such as polylactic acid (PLA), polyvinyl acetate (PVAc), and various cellulosic derivatives. Such studies will provide invaluable data for formulation scientists to optimize the performance and stability of next-generation drug delivery systems. Researchers are encouraged to utilize the experimental protocols outlined in this guide to contribute to this growing body of knowledge.

References

Diacetin vs. Phthalate Plasticizers: A Comparative Guide for Biomedical Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable plasticizer is a critical consideration in the formulation of biomedical polymers, directly impacting the material's physical properties, biocompatibility, and, in the case of drug delivery systems, the therapeutic release profile. For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for plasticizing polyvinyl chloride (PVC) and other polymers used in medical devices. However, concerns over the potential for phthalate leaching and associated health risks have driven the search for safer alternatives. This guide provides an objective comparison of diacetin, a glycerol-based plasticizer, and traditional phthalate plasticizers, supported by experimental data to inform the selection process for your biomedical polymer applications.

Performance Comparison: Diacetin vs. Phthalates

Diacetin (glycerol diacetate) and its close relative triacetin (glycerol triacetate) are emerging as viable, safer alternatives to phthalate plasticizers in the biomedical field.[1][2] Their performance characteristics, while not a direct one-to-one replacement for phthalates in all applications, offer a compelling balance of plasticizing efficiency, biocompatibility, and favorable drug release modulation.

Plasticizing Efficiency and Mechanical Properties

The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer by lowering its glass transition temperature (Tg).[3] Both diacetin/triacetin and phthalates effectively achieve this, though their efficiency can vary depending on the polymer matrix and plasticizer concentration.

A study comparing triacetin and diacetin with a conventional phthalate in cellulose diacetate (CDA) demonstrated that both glycerol-based plasticizers effectively melt-process the polymer.[4][5] The resulting mechanical properties are suitable for applications in rigid packaging.[4][5] In another study, the addition of triacetin to polylactic acid (PLA) was shown to have a positive softening effect, leading to an increase in the elongation at break.[6]

PropertyDiacetin/TriacetinPhthalate (DEHP)Polymer System(s)
Glass Transition Temp. (Tg) Reduction Effective, concentration-dependent reduction.[2][7]Highly effective, industry benchmark.[8][9]PLA, CDA, PVC
Tensile Strength Generally decreases with increasing concentration.[6]Decreases with increasing concentration.PLA, CDA
Elongation at Break Significantly increases, enhancing flexibility.[6][7]Significantly increases flexibility.PLA, CDA
Biocompatibility and Toxicity

The most significant advantage of diacetin over phthalates lies in its superior biocompatibility profile. Phthalates, particularly DEHP, are not chemically bound to the polymer matrix and can leach out, leading to patient exposure.[10][11] DEHP has been classified as a reproductive toxicant and is associated with a range of adverse health effects.[12]

In contrast, diacetin and triacetin are considered non-toxic and biocompatible.[2][6] Triacetin is even used as a food additive (E1518) and is readily metabolized by the body.[1] One study found that cellulose acetate plasticized with 30% triacetin or a triacetin-diacetin mixture was completely biodegraded within 46 days, whereas the formulation with 30% phthalate showed incomplete biodegradation.[4][5]

AspectDiacetin/TriacetinPhthalate (DEHP)
Leaching Potential Lower potential for leaching of toxic compounds.High potential for leaching, well-documented.[10][11]
Toxicity Profile Generally recognized as safe (GRAS), low toxicity.[2][6]Reproductive and developmental toxicant.[12]
Biodegradability Readily biodegradable.[4][5]Poor biodegradability.[4][5]
Drug Release Modulation

In drug-eluting polymers, the choice of plasticizer can significantly influence the release kinetics of the active pharmaceutical ingredient (API). Plasticizers can affect the polymer's permeability and the diffusion of the drug.

Triacetin is utilized as a solvent in the preparation of drug delivery systems, such as poly(lactic-co-glycolic acid) (PLGA) microparticles.[2] Its hydrophobic nature and low water miscibility can help to suppress the initial burst release of encapsulated drugs, promoting a more sustained release profile.[2] The concentration of the plasticizer can be tuned to achieve the desired release characteristics.

While phthalates also influence drug release, their use in drug delivery systems is becoming less common due to the aforementioned toxicity concerns. The leaching of phthalates can also interfere with the stability and efficacy of the formulation.

Experimental Protocols

Determining Plasticizer Efficiency (ASTM D2284 adapted)

This protocol outlines a method to evaluate the plasticizing efficiency by measuring the change in mechanical properties.

  • Sample Preparation:

    • Prepare polymer-plasticizer blends by melt mixing or solvent casting with varying concentrations of the test plasticizer (e.g., 5%, 10%, 15% w/w).

    • Create standardized test specimens (e.g., "dog-bone" shape for tensile testing) by compression molding or 3D printing.[13]

    • Condition the specimens in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Tensile Testing:

    • Conduct tensile testing on the conditioned specimens using a universal testing machine according to ISO 527-2 or ASTM D638.[13]

    • Measure the tensile strength, elongation at break, and Young's modulus for each formulation.

  • Data Analysis:

    • Plot the mechanical properties as a function of plasticizer concentration.

    • A significant decrease in tensile strength and Young's modulus, coupled with a significant increase in elongation at break, indicates effective plasticization.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This protocol provides a method to assess the biocompatibility of the plasticized polymer.

  • Extract Preparation:

    • Prepare extracts of the plasticized polymer by incubating the material in a cell culture medium (e.g., MEM) at 37°C for 24-72 hours. The extraction conditions should be relevant to the intended application.

  • Cell Culture:

    • Culture a suitable cell line, such as L929 mouse fibroblasts, in a 96-well plate until a confluent monolayer is formed.[14][15]

  • Exposure:

    • Remove the culture medium and replace it with the prepared extracts of the test material. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.

    • Incubate the cells with the extracts for a defined period (e.g., 24-48 hours).

  • Viability Assessment:

    • Assess cell viability using a quantitative method, such as the MTT assay. This involves adding a solution of (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells.

    • Living cells will metabolize the MTT into a colored formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 70%) is typically considered a cytotoxic effect.[15]

Plasticizer Leaching Assessment

This protocol outlines a method to quantify the migration of the plasticizer from the polymer.

  • Sample Preparation:

    • Prepare films or devices of the plasticized polymer with a known surface area and weight.

  • Extraction:

    • Immerse the samples in a simulant fluid relevant to the intended application (e.g., phosphate-buffered saline for physiological conditions, or ethanol/water mixtures for more aggressive extraction).[16]

    • Incubate at a specified temperature (e.g., 37°C) for various time points (e.g., 1, 3, 7, and 14 days).

  • Quantification:

    • At each time point, remove an aliquot of the simulant fluid.

    • Analyze the concentration of the leached plasticizer in the fluid using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[17]

  • Data Analysis:

    • Plot the cumulative amount of leached plasticizer per unit surface area over time to determine the leaching kinetics.

Visualizing Key Processes

Experimental_Workflow_for_Plasticizer_Evaluation cluster_prep 1. Material Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison Polymer Biomedical Polymer Blending Melt Blending / Solvent Casting Polymer->Blending Plasticizer Diacetin or Phthalate Plasticizer->Blending Specimen Test Specimen Fabrication Blending->Specimen Mechanical Mechanical Properties (Tensile Test) Specimen->Mechanical Biocompatibility Biocompatibility (Cytotoxicity Test) Specimen->Biocompatibility Leaching Leaching Potential (Extraction Test) Specimen->Leaching Comparison Comparative Analysis Mechanical->Comparison Biocompatibility->Comparison Leaching->Comparison

Caption: Workflow for evaluating and comparing plasticizer performance.

Phthalate_Leaching_and_Toxicity_Pathway cluster_body Human Body PVC_Matrix Polymer Matrix (e.g., PVC) Leaching Leaching Phthalate Phthalate Plasticizer (e.g., DEHP) Phthalate->Leaching Body_Fluids Biological Fluids (e.g., Blood, Plasma) Tissues Target Tissues Body_Fluids->Tissues Distribution Adverse_Effects Adverse Health Effects (e.g., Endocrine Disruption) Tissues->Adverse_Effects Biological Interaction Leaching->Body_Fluids

Caption: Pathway of phthalate leaching and potential toxicity.

Conclusion

The selection between diacetin and phthalate plasticizers for biomedical polymers involves a trade-off between established performance and enhanced safety. While phthalates like DEHP have a long history of effective plasticization, the significant concerns regarding their toxicity and leaching potential are driving a shift towards safer alternatives. Diacetin and triacetin present a compelling case as biocompatible, biodegradable plasticizers that can effectively modify the mechanical properties of biomedical polymers and favorably influence drug release profiles. For new product development, particularly in applications with high patient contact or in drug delivery systems, the adoption of diacetin or triacetin is a scientifically sound and ethically responsible choice. Researchers and developers are encouraged to perform specific comparative studies within their unique polymer systems to optimize formulations and ensure both performance and patient safety.

References

A Comparative Performance Analysis of Glyceryl 1,3-Diacetate and Other Green Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Greener Solvent Alternatives

The imperative to adopt greener, more sustainable practices in chemical research and pharmaceutical development has placed significant emphasis on the selection of solvents. As critical components of reaction media, separation processes, and formulations, solvents contribute substantially to the overall environmental footprint of a process. This guide provides a detailed performance comparison of Glyceryl 1,3-diacetate (Diacetin), a promising bio-derived solvent, against its parent molecule, Glycerol, and other notable green solvents. The following data and protocols are intended to assist researchers in making informed decisions based on objective performance metrics.

Comparative Data: Physical and Chemical Properties

The fundamental physical properties of a solvent dictate its suitability for various laboratory and industrial applications. Key parameters such as boiling point, viscosity, and density are summarized below.

Table 1: General Physical Properties of Selected Green Solvents

Solvent Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL @ 20-25°C) Viscosity (cP @ 20-25°C)
Glyceryl 1,3-Diacetate 176.17 ~259 1.17 - 1.19 ~23
Glycerol 92.09 290 1.26 1410
Triacetin 218.21 258 - 259 1.16 23[1]
Cyrene™ 128.13 227 1.25 14.5[2]
2-MeTHF 86.13 80 0.85 0.6
DMSO 78.13 189 1.10 2.24[3]

| Ethanol | 46.07 | 78.37 | 0.789 | 1.2 |

Solvency Power: A Hansen Solubility Parameter (HSP) Comparison

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct a solvent's cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values to a given solute are more likely to be effective.

Table 2: Hansen Solubility Parameters (MPa⁰⁵)

Solvent δD (Dispersion) δP (Polar) δH (Hydrogen Bonding) δt (Total) - Calculated*
Glyceryl 1,3-Diacetate 16.4 8.9 14.2 24.0
Glycerol 17.4 12.1 29.3 36.2
Triacetin 16.5 4.5 9.1 19.3
Cyrene™ 18.9 12.4 7.1 23.6
2-MeTHF 16.9 3.9 6.1 18.3
DMSO 18.4 16.4 10.2 26.7
Ethanol 15.8 8.8 19.4 26.5

*Note: δt (Total) is calculated using the formula: δt² = δD² + δP² + δH²

Health, Safety, and Environmental Profile

A solvent's utility in a green chemistry context is heavily dependent on its toxicity, safety in handling, and its fate in the environment. This table summarizes key metrics related to the health, safety, and biodegradability of the selected solvents.

Table 3: Health, Safety, and Environmental Profile

Solvent LD50 Oral Rat (mg/kg) Flash Point (°C) Biodegradability
Glyceryl 1,3-Diacetate >2000 138 Readily Biodegradable
Glycerol 12,600 160 Readily Biodegradable
Triacetin 3000[4] 138[4] Readily Biodegradable[5]
Cyrene™ >2000 108[2] Readily Biodegradable (99% in 14 days)[6]
2-MeTHF 500 - 2000 -11[7] Biodegradable[8]
DMSO 14,500 89 - 95[3][9] Biodegradable, but may be slow[10][11]

| Ethanol | 7060 | 13 | Readily Biodegradable |

Logical and Experimental Workflow Visualizations

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_synthesis Synthesis of Glycerol Acetates Glycerol Glycerol Monoacetin Glyceryl Monoacetate Glycerol->Monoacetin 1 eq Acetic Acid AceticAcid Acetic Acid AceticAcid->Monoacetin Diacetin Glyceryl Diacetate (Target Solvent) AceticAcid->Diacetin Triacetin Glyceryl Triacetate (Triacetin) AceticAcid->Triacetin Catalyst Acid Catalyst Catalyst->Monoacetin Catalyst->Diacetin Catalyst->Triacetin Monoacetin->Diacetin 1 eq Acetic Acid Diacetin->Triacetin 1 eq Acetic Acid

Figure 1. Synthesis Pathway of Glycerol Acetates

G start Define Performance Criteria (e.g., Yield, Purity, Reaction Time) select_solvents Select Candidate Green Solvents (e.g., Diacetin, Cyrene, 2-MeTHF) start->select_solvents setup_reaction Set Up Parallel Reactions (Identical Reactants, Temp, Stoichiometry) select_solvents->setup_reaction run_reaction Execute Reactions & Monitor Progress setup_reaction->run_reaction workup Product Isolation & Purification (e.g., Extraction, Chromatography) run_reaction->workup analysis Analyze Product (NMR, HPLC, GC-MS) workup->analysis compare Compare Results vs. Criteria analysis->compare conclusion Select Optimal Green Solvent compare->conclusion

Figure 2. Experimental Workflow for Green Solvent Evaluation

Experimental Protocols

Detailed and standardized methodologies are essential for the valid comparison of solvent performance.

Protocol 1: Comparative Analysis of Solvent Performance in Organic Synthesis

This protocol outlines a general procedure to objectively compare the efficacy of different green solvents as reaction media for a model organic synthesis, such as a Suzuki coupling or a condensation reaction.

  • Reagent Preparation:

    • Prepare stock solutions of all reactants and catalysts in a manner that avoids pre-reaction or degradation.

    • Ensure all starting materials are of the same batch and purity to eliminate variability.

    • Accurately weigh all solid reagents.

  • Reaction Setup:

    • For each solvent to be tested (e.g., Glyceryl 1,3-diacetate, Cyrene, 2-MeTHF), set up an identical reaction vessel (e.g., a 25 mL round-bottom flask) equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

    • To each vessel, add the limiting reactant followed by the chosen solvent (e.g., 5 mL).

    • Add the other reactants and the catalyst in a consistent order and stoichiometry across all setups.

  • Execution and Monitoring:

    • Simultaneously begin stirring and heating all reaction vessels to the desired, consistent temperature.

    • Monitor the reaction progress over time by withdrawing small aliquots (e.g., 0.1 mL) at set intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Quench the aliquots immediately and analyze them using a suitable technique (e.g., TLC, LC-MS, or GC) to determine the consumption of starting material and formation of the product.

  • Work-up and Isolation:

    • Once the reactions have reached completion (or after a predetermined time), cool all vessels to room temperature.

    • Follow a standardized work-up procedure for all reactions. This may involve quenching the reaction, followed by liquid-liquid extraction with a common extraction solvent (e.g., ethyl acetate) and water. Note the ease of phase separation for each green solvent.

    • Dry the organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Analysis and Comparison:

    • Determine the crude yield for each reaction.

    • Purify the product from each reaction using a consistent method (e.g., flash column chromatography).

    • Calculate the final isolated yield of the pure product for each solvent.

    • Assess the purity of the final product using techniques like NMR spectroscopy and HPLC.

    • Compare the solvents based on reaction rate, final yield, product purity, and ease of work-up.

Protocol 2: Determination of Aerobic Biodegradability in an Aqueous Medium (Based on ISO 14851)

This protocol describes a method to determine the degree of aerobic biodegradability of a solvent by measuring oxygen demand in a closed respirometer.

  • Test Material and Medium Preparation:

    • Prepare a test medium containing essential mineral salts dissolved in deionized water.

    • The test material (the solvent, e.g., Glyceryl 1,3-diacetate) is the sole source of organic carbon. Prepare a stock solution or add it directly to achieve a concentration of 100-2000 mg/L of organic carbon.[12]

    • Information on the toxicity of the test substance is helpful to ensure the concentration used does not inhibit microbial activity.[13]

  • Inoculum Preparation:

    • The inoculum should be activated sludge, sourced from a wastewater treatment plant treating predominantly domestic sewage.[12] It should be used preferably on the same day of collection.[13]

    • The concentration of the inoculum in the final test mixture should be between 30-1000 mg/L of total suspended solids.[13]

  • Respirometer Setup:

    • For each test substance, a blank control (inoculum and medium only), and a positive control with a readily biodegradable reference substance (e.g., sodium benzoate or microcrystalline cellulose), set up multiple replicate flasks (e.g., 3-5).[13][14]

    • Add the prepared medium, inoculum, and test substance to each flask.

    • Each flask is sealed within a closed respirometer system, which measures oxygen consumption over time, typically by monitoring pressure changes or by electrolytic oxygen generation. The test is run at a constant temperature of 20-25°C in the dark.[13]

  • Execution and Measurement:

    • The test is run for a period typically not exceeding 60 days, though it can be extended.[12][13]

    • The cumulative oxygen consumption is recorded continuously or at frequent intervals throughout the test.

  • Data Analysis and Interpretation:

    • Calculate the Theoretical Oxygen Demand (ThOD) for the solvent based on its molecular formula.

    • The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD, corrected for the blank) to the ThOD.

    • The test is considered valid if the reference substance shows the expected level of degradation and the blank control shows minimal oxygen consumption.

    • A substance is typically considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test period.[14] The final percentage of biodegradation is taken from the plateau phase of the biodegradation curve.[12]

References

Diacetin as a Drug Delivery Vehicle: A Comparative Evaluation Against Other Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical determinant in the successful formulation of drug products, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). An ideal excipient should not only enhance the solubility and stability of the API but also be safe and compatible with the desired route of administration. Diacetin (glyceryl diacetate), a diester of glycerol and acetic acid, has garnered attention as a versatile drug delivery vehicle. This guide provides an objective comparison of diacetin's performance against other commonly used excipients, supported by experimental data and detailed methodologies, to aid researchers in making informed formulation decisions.

Overview of Diacetin and Alternative Excipients

Diacetin is a colorless, oily liquid that is soluble in water and miscible with ethanol.[1] Its utility in pharmaceutical formulations stems from its properties as a solvent, emulsifier, and plasticizer.[2] It is often employed to dissolve or stabilize active ingredients, thereby enhancing their delivery and absorption.[2]

Commonly used alternatives to diacetin in parenteral and other liquid dosage forms include co-solvents such as propylene glycol and polyethylene glycols (PEGs), as well as surfactants like Cremophor® EL. These excipients are chosen based on their ability to increase the solubility of lipophilic drugs and maintain the stability of the formulation.[3]

Comparative Performance Data

Direct comparative studies evaluating diacetin against other excipients for the same API are limited in publicly available literature. However, by examining studies on similar classes of drugs, we can draw supported comparisons. The following tables summarize quantitative data on the solubility enhancement of various poorly water-soluble drugs by different excipients.

Table 1: Solubility Enhancement of Celecoxib in Various Co-solvents

Co-solvent SystemSolubility Enhancement RatioReference
Polyethylene Glycol 60010232 times[4]
Polyethylene Glycol 400-[4]
Polyethylene Glycol 200-[4]
Propylene Glycol-[4]
Ethanol-[4]
Dimethylacetamide (DMA)-[4]
Piperazine (3M)45 times[4]

Note: Specific solubility enhancement ratios for all co-solvents were not detailed in the abstract.

Table 2: Physicochemical Properties of Diacetin

PropertyValueReference
Molecular FormulaC7H12O5[1]
Molecular Weight176.17 g/mol [1]
AppearanceClear, colorless, oily liquid[1]
SolubilitySoluble in water, miscible with ethanol[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for key evaluation parameters.

Equilibrium Solubility Determination

This protocol is adapted from studies on the solubility enhancement of celecoxib.[4]

Objective: To determine the saturation solubility of a poorly water-soluble drug in various excipients and co-solvent systems.

Materials:

  • Active Pharmaceutical Ingredient (e.g., Celecoxib)

  • Excipients to be evaluated (e.g., Diacetin, Propylene Glycol, PEG 400)

  • Co-solvent/water blends of varying ratios (e.g., 1:9, 2:8, ... , 9:1)

  • Shaking incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of co-solvent/water blends in different volumetric ratios.

  • Add an excess amount of the drug to vials containing each excipient or co-solvent blend.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 ± 2 °C) until equilibrium is reached (typically 24-48 hours).

  • After incubation, centrifuge the samples to separate the undissolved drug.

  • Withdraw an aliquot of the supernatant, filter it, and dilute it appropriately with the mobile phase or a suitable solvent.

  • Quantify the drug concentration in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility enhancement ratio by dividing the solubility in the excipient system by the aqueous solubility of the drug.

Stability-Indicating HPLC Method for Drug Quantification

This protocol is a general representation based on common practices for stability studies of pharmaceutical formulations.[5][6]

Objective: To develop and validate a stability-indicating HPLC method for the quantification of the API in the presence of its degradation products and excipients.

Materials:

  • API and its formulation

  • HPLC system with a UV or PDA detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase components (e.g., acetonitrile, methanol, phosphate buffer)

  • Forced degradation reagents (e.g., HCl, NaOH, H2O2)

Procedure:

  • Method Development:

    • Select a suitable stationary phase (column) and mobile phase to achieve adequate separation of the API from potential degradation products and excipient peaks.

    • Optimize chromatographic conditions such as mobile phase composition, flow rate, and column temperature.

    • Select a detection wavelength where the API has maximum absorbance and potential degradants are also detected.

  • Forced Degradation Studies:

    • Subject the drug substance and drug product to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. .

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix components).

    • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

    • Accuracy: Determine the closeness of agreement between the true value and the value found.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

    • Robustness: Evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms and experimental processes is facilitated by visual representations.

Mechanism of Co-solvent Solubilization

Co-solvents enhance the solubility of poorly water-soluble drugs primarily by reducing the polarity of the solvent system. This alteration of the solvent environment makes it more favorable for the dissolution of nonpolar drug molecules. The interaction between the co-solvent, water, and the drug is a complex interplay of intermolecular forces.

G cluster_0 Aqueous Environment cluster_1 Co-solvent Addition cluster_2 Solubilized State Drug_Aggregates Poorly Soluble Drug (Aggregates) Solvated_Drug Solvated Drug Molecule Drug_Aggregates->Solvated_Drug Dissolution Water Water Molecules Solvent_Mixture Water-Diacetin Mixture (Reduced Polarity) Water->Solvent_Mixture Forms Diacetin Diacetin (Co-solvent) Diacetin->Solvent_Mixture Forms Solvent_Mixture->Solvated_Drug Solvates

Caption: Mechanism of drug solubilization by a co-solvent like diacetin.

Experimental Workflow for Excipient Evaluation

The process of evaluating a potential drug delivery vehicle involves a series of systematic steps from initial screening to in-depth characterization.

G A API and Excipient Selection B Equilibrium Solubility Studies A->B C Formulation Development B->C D Physical and Chemical Stability Assessment (e.g., HPLC) C->D E In Vitro Drug Release Studies C->E G Data Analysis and Excipient Selection D->G F In Vivo Pharmacokinetic Studies (Optional) E->F E->G F->G

Caption: A typical experimental workflow for evaluating drug delivery excipients.

Conclusion

Diacetin presents itself as a viable and versatile excipient for the formulation of poorly water-soluble drugs. Its properties as a solvent and stabilizer can lead to enhanced drug delivery. While direct, comprehensive comparative data against other common excipients is not abundant, the available information suggests that its performance is comparable to other co-solvents and is highly dependent on the specific API and formulation context. The selection of the optimal excipient, therefore, requires careful consideration of the drug's physicochemical properties and the desired product profile, supported by rigorous experimental evaluation as outlined in this guide. Further head-to-head studies are warranted to more definitively position diacetin within the landscape of pharmaceutical excipients.

References

A Comparative Guide to HPLC and GC-FID Methods for the Quantification of 2-Hydroxypropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the quantitative analysis of 2-Hydroxypropane-1,3-diyl diacetate (also known as glycerol 1,3-diacetate). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comprehensive overview of validated methodologies, including detailed experimental protocols and performance data, to aid researchers in choosing the most suitable approach for their specific needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used in the pharmaceutical industry for the analysis of a broad range of compounds, including active pharmaceutical ingredients (APIs), impurities, and degradation products. It is particularly well-suited for non-volatile and thermally labile molecules.

Gas Chromatography (GC) is another robust separation technique, primarily used for volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range for the quantification of organic compounds. For non-volatile analytes like glycerol diacetate, a derivatization step is often required to increase their volatility.

The following sections provide a detailed comparison of a validated Reversed-Phase HPLC (RP-HPLC) method and a validated GC-FID method for the quantification of this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a direct analysis of this compound without the need for derivatization, making it a straightforward approach for quantification.

Experimental Protocol: RP-HPLC

1. Chromatographic System:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Empower™ or similar chromatography data software.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Run Time: 10 minutes.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 150 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Summary: RP-HPLC

The RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key performance characteristics are summarized in the table below.

Validation Parameter Result
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD)
    - Repeatability< 1.0%
    - Intermediate Precision< 1.5%
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantification (LOQ) 5.0 µg/mL
Specificity No interference from blank and placebo.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method offers an alternative approach for the quantification of this compound. A derivatization step is employed to enhance the volatility of the analyte for GC analysis.

Experimental Protocol: GC-FID

1. Chromatographic System:

  • System: Agilent 7890B GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/Splitless injector.

  • Software: ChemStation or similar chromatography data software.

2. Chromatographic Conditions:

  • Carrier Gas: Helium.

  • Flow Rate: 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

3. Derivatization, Standard, and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with pyridine.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with pyridine to achieve concentrations ranging from 20 to 200 µg/mL.

  • Derivatization Procedure:

    • Transfer 1.0 mL of each working standard solution or sample solution into separate 2 mL autosampler vials.

    • Add 0.2 mL of the derivatizing agent (BSTFA + 1% TMCS).

    • Cap the vials and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with pyridine. Proceed with the derivatization procedure.

Method Validation Summary: GC-FID

The GC-FID method was validated according to ICH guidelines. The performance characteristics are presented below.

Validation Parameter Result
Linearity Range 20 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD)
    - Repeatability< 1.2%
    - Intermediate Precision< 1.8%
Limit of Detection (LOD) 2.5 µg/mL
Limit of Quantification (LOQ) 8.0 µg/mL
Specificity No interference from blank, placebo, and derivatizing agent.

Comparative Analysis

The choice between HPLC and GC-FID for the quantification of this compound depends on several factors, including the available instrumentation, sample matrix, and the specific requirements of the analysis.

Feature RP-HPLC Method GC-FID Method
Sample Preparation Simple dilution and filtration.Requires a derivatization step.
Analysis Time Shorter (10 minutes per sample).Longer due to oven temperature program.
Sensitivity Generally higher (lower LOD and LOQ).Good sensitivity, suitable for most applications.
Selectivity High, especially with a DAD detector.High, based on chromatographic separation.
Instrumentation Common in pharmaceutical labs.Common in analytical labs.
Compound Suitability Ideal for non-volatile compounds.Requires derivatization for non-volatile compounds.
Cost per Sample Potentially lower due to simpler sample prep.May be higher due to derivatizing agents.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample/ Standard dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect Detect at 210 nm (DAD) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample/ Standard dissolve Dissolve in Pyridine weigh->dissolve derivatize Derivatize with BSTFA (70°C) dissolve->derivatize inject Inject into GC System derivatize->inject separate Chromatographic Separation (DB-5) inject->separate detect Detect with FID separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Benchmarking the emulsifying properties of Diacetin against other food emulsifiers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in formulation development. This guide provides a framework for benchmarking the emulsifying properties of Diacetin (Glyceryl Diacetate) against other common food-grade emulsifiers. While direct, publicly available quantitative comparisons involving Diacetin are limited, this document outlines the necessary experimental protocols and data points required for a comprehensive evaluation.

Diacetin, a diester of glycerol and acetic acid, is utilized in the food industry as a solvent for flavorings, a plasticizer, and an emulsifying agent.[1][2] Its performance in stabilizing oil-in-water emulsions is a key area of interest for formulation scientists. A thorough comparison with established emulsifiers such as Lecithin, Mono- and Diglycerides, and Polysorbates is essential for determining its optimal applications.

Comparative Analysis of Emulsifier Properties

A crucial parameter for any emulsifier is its Hydrophilic-Lipophilic Balance (HLB), which indicates its relative affinity for water and oil phases. Emulsifiers with low HLB values are more oil-soluble and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are more water-soluble and favor the formation of oil-in-water (O/W) emulsions.[3][4]

PropertyDiacetin (Glyceryl Diacetate)Soy LecithinMono- & DiglyceridesPolysorbate 80
Typical HLB Value Not readily available4-8 (Varies with grade)[1][5]3-6[4][6]15[2][7][8][9][10]
Emulsion Type Likely W/O or co-emulsifier for O/WPrimarily W/O, but can be modified for O/W[1][5]W/O[4]O/W[7][9]
Appearance Colorless to pale yellow, oily liquid[8]Dark amber, honey-like liquid or powder[1]Waxy solid or semi-solid[6]Amber, viscous liquid[8]
Key Features Also functions as a solvent and plasticizer.[1][2]Natural emulsifier, provides phospholipids.Widely used in baked goods and dairy for texture and stability.[4]Highly hydrophilic, effective solubilizer and stabilizer.[8]
Droplet Size Data not availableCan produce fine emulsions, dependent on processing.Influences fat crystallization and texture.Capable of producing small droplets for stable emulsions.
Emulsion Stability Data not availableGood stability, often used with other stabilizers.Provides good stability in various food systems.High stability, particularly in O/W systems.

Experimental Protocols for Emulsifier Benchmarking

To objectively compare the performance of Diacetin against other emulsifiers, a standardized set of experiments is crucial. The following protocols outline the methodologies for evaluating key emulsifying properties.

Emulsion Preparation

Objective: To create standardized oil-in-water (O/W) emulsions for comparative testing.

Materials:

  • Oil Phase (e.g., Medium-Chain Triglyceride oil, Sunflower oil)

  • Aqueous Phase (Deionized water)

  • Emulsifiers to be tested (Diacetin, Soy Lecithin, Mono- and Diglycerides, Polysorbate 80)

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer (optional, for smaller droplet sizes)

Procedure:

  • Prepare the aqueous phase by dissolving the desired concentration of the hydrophilic emulsifier (e.g., Polysorbate 80) in deionized water.

  • Prepare the oil phase by dissolving the desired concentration of the lipophilic emulsifier (e.g., Diacetin, Lecithin, Mono- and Diglycerides) in the oil.

  • Heat both phases separately to a specified temperature (e.g., 60°C) to ensure all components are melted and well-mixed.

  • Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at a constant speed (e.g., 10,000 rpm) for a fixed duration (e.g., 5 minutes).

  • For emulsions requiring smaller droplet sizes, pass the coarse emulsion through a high-pressure homogenizer for a set number of cycles at a specific pressure.

  • Allow the emulsions to cool to room temperature before analysis.

Measurement of Emulsion Stability

Objective: To assess the physical stability of the emulsions over time by measuring creaming or phase separation.

Procedure:

  • Transfer a fixed volume (e.g., 10 mL) of the freshly prepared emulsion into a graduated cylinder or test tube.

  • Seal the container to prevent evaporation.

  • Store the emulsions at a constant temperature (e.g., 25°C).

  • At regular intervals (e.g., 0, 1, 24, 48 hours, and 7 days), measure the height of the serum (separated aqueous layer) at the bottom and the cream layer at the top.

  • Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of Serum Layer / Total Height of Emulsion) x 100

Droplet Size Distribution Analysis

Objective: To determine the size and uniformity of the oil droplets in the emulsion, which is a key indicator of emulsion stability.

Procedure:

  • Immediately after preparation, dilute a small sample of the emulsion with deionized water to prevent multiple scattering effects.

  • Analyze the diluted sample using a laser diffraction particle size analyzer or dynamic light scattering (DLS) instrument.[11][12]

  • Record the mean droplet diameter (e.g., D[1][2] - volume weighted mean) and the polydispersity index (PDI), which indicates the width of the size distribution.

Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI)

Objective: To quantify the ability of the emulsifier to form an emulsion and to stabilize it over a short period.[13][14][15]

Procedure:

  • Prepare the emulsion as described in Protocol 1.

  • Immediately after homogenization (t=0), take a small aliquot (e.g., 20 µL) from the bottom of the emulsion and dilute it with a 0.1% sodium dodecyl sulfate (SDS) solution.

  • Measure the absorbance of the diluted sample at 500 nm (A₀).

  • After a set time interval (e.g., 10 minutes, t=10), take another aliquot from the bottom, dilute it in the same manner, and measure the absorbance (A₁₀).

  • Calculate EAI and ESI using the following formulas:

    • EAI (m²/g) = (2 x 2.303 x A₀ x Dilution Factor) / (c x φ x 10,000)

      • where c is the initial emulsifier concentration (g/mL) and φ is the oil volume fraction.

    • ESI (min) = (A₀ / (A₀ - A₁₀)) x 10

Zeta Potential Measurement

Objective: To measure the surface charge of the emulsion droplets, which indicates the magnitude of electrostatic repulsion between them and thus the stability against flocculation.[16][17]

Procedure:

  • Dilute the emulsion sample with deionized water or a suitable buffer.

  • Inject the sample into the measurement cell of a zeta potential analyzer.

  • The instrument applies an electric field and measures the electrophoretic mobility of the droplets.

  • The zeta potential (in millivolts) is calculated from the mobility. A higher absolute zeta potential value (e.g., > |30| mV) generally indicates good electrostatic stability.[18]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for benchmarking the performance of food emulsifiers.

Emulsifier_Benchmarking_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation start Define Experimental Parameters (Concentrations, Oil Type, etc.) prep_aq Prepare Aqueous Phase (Water + Hydrophilic Emulsifier) start->prep_aq prep_oil Prepare Oil Phase (Oil + Lipophilic Emulsifier) start->prep_oil homogenize High-Shear Homogenization (Create Coarse Emulsion) prep_aq->homogenize prep_oil->homogenize stability Emulsion Stability Test (Creaming Index over time) homogenize->stability droplet_size Droplet Size & PDI Analysis (Laser Diffraction / DLS) homogenize->droplet_size eai_esi EAI & ESI Measurement (Spectrophotometry) homogenize->eai_esi zeta Zeta Potential Measurement (Electrophoretic Light Scattering) homogenize->zeta compare Compare Quantitative Data (Tables & Charts) stability->compare droplet_size->compare eai_esi->compare zeta->compare conclusion Draw Conclusions on Emulsifier Performance compare->conclusion

References

A Comparative Guide to the Plasticizing Efficiency of Diacetin in Polylactic Acid (PLA) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polylactic acid (PLA), a biodegradable and biocompatible thermoplastic, is a frontrunner in the quest for sustainable materials for applications ranging from food packaging to biomedical devices. However, its inherent brittleness often limits its utility. The incorporation of plasticizers is a key strategy to enhance its flexibility and toughness. This guide provides an objective comparison of the plasticizing efficiency of diacetin in PLA films against other common alternatives, supported by experimental data and detailed methodologies.

Mechanism of Plasticization

Plasticizers are low molecular weight substances that, when added to a polymer, increase its flexibility, ductility, and processability. They achieve this by embedding themselves between the polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This leads to a lower glass transition temperature (Tg), allowing the polymer chains to move more freely at room temperature.

Comparative Performance of Plasticizers

The effectiveness of a plasticizer is evaluated based on its ability to modify the thermal and mechanical properties of the polymer. Key performance indicators include a reduction in the glass transition temperature (Tg), a decrease in tensile strength, and a significant increase in elongation at break. The following tables summarize the quantitative data for diacetin and other commonly used plasticizers for PLA.

Thermal Properties

A lower glass transition temperature (Tg) is indicative of a more flexible material at room temperature. The data below, compiled from various studies, shows the effect of different plasticizers on the Tg of PLA.

PlasticizerConcentration (wt%)Neat PLA Tg (°C)Plasticized PLA Tg (°C)Reference
Diacetin (Glycerol Diacetate)15~60~45Estimated from Triacetin data[1][2]
Triacetin (Glycerol Triacetate)1560.757.4[3]
Triacetin (Glycerol Triacetate)20~60Decreased[1]
Tributyl Citrate (TBC)15~60Decreased[1]
Tributyl Citrate (TBC)20~60Decreased[4]
Acetyl Tributyl Citrate (ATBC)3060.4212.21[5]
Polyethylene Glycol (PEG)20~60Decreased[2]
Oligomeric Lactic Acid (OLA)25~60Decreased[6]

Note: Direct data for diacetin was limited; values are estimated based on the performance of the structurally similar triacetin. Experimental conditions across studies may vary.

Mechanical Properties

The ideal plasticizer enhances flexibility (increases elongation at break) without drastically compromising the material's strength (tensile strength).

PlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Reference
Neat PLA050 - 702 - 6[6][7]
Diacetin (Glycerol Diacetate)15LoweredIncreasedInferred from Triacetin data
Triacetin (Glycerol Triacetate)15DecreasedIncreased[1]
Tributyl Citrate (TBC)20DecreasedIncreased[4]
Acetyl Tributyl Citrate (ATBC)-DecreasedIncreased[5]
Polyethylene Glycol (PEG)-DecreasedIncreased[8]
Oligomeric Lactic Acid (OLA)25-up to 300[6]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following are standard protocols for preparing and characterizing plasticized PLA films.

PLA Film Preparation: Solvent Casting

This method is well-suited for laboratory-scale preparation of thin, uniform films.

  • Dissolution: Dissolve a known quantity of PLA pellets in a suitable solvent (e.g., dichloromethane, chloroform) to create a solution of a specific concentration (e.g., 10% w/v).[9]

  • Plasticizer Addition: Add the desired weight percentage of diacetin or other plasticizer to the PLA solution.

  • Homogenization: Stir the mixture thoroughly using a magnetic stirrer until the plasticizer is completely dissolved and the solution is homogeneous.

  • Casting: Pour the solution into a flat, level petri dish or onto a glass plate.

  • Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. This may take several hours.

  • Drying: Once the film has formed, dry it further in a vacuum oven at a temperature below the Tg of the plasticized PLA to remove any residual solvent.

PLA Film Preparation: Melt Blending

This method is more representative of industrial-scale production.

  • Drying: Dry the PLA pellets and the plasticizer to remove any moisture, which can cause hydrolytic degradation of PLA during processing.

  • Mixing: Physically mix the PLA pellets with the desired amount of liquid plasticizer.

  • Extrusion: Feed the mixture into a single or twin-screw extruder. The components are melt-blended at a set temperature profile (e.g., 170-190°C).

  • Film Formation: The molten blend is then extruded through a flat die to form a film.

  • Cooling: The film is cooled on a chilled roller system to solidify.

Characterization of Plasticized PLA Films

DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the PLA films.[9]

  • Sample Preparation: A small sample of the film (5-10 mg) is hermetically sealed in an aluminum pan.

  • Heating and Cooling Cycles: The sample is subjected to a controlled heating-cooling-heating cycle in a DSC instrument under a nitrogen atmosphere. A typical cycle might be:

    • Heat from room temperature to 200°C at 10°C/min.

    • Cool from 200°C to room temperature at 10°C/min.

    • Reheat from room temperature to 200°C at 10°C/min.

  • Data Analysis: The Tg is determined from the second heating scan to eliminate the thermal history of the sample.

This test measures the tensile strength and elongation at break of the films, providing insights into their strength and flexibility.[9]

  • Sample Preparation: Cut the films into a specific shape (e.g., dumbbell-shaped) according to a standard like ASTM D882.

  • Testing: Mount the specimen in the grips of a universal testing machine.

  • Load Application: Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.

  • Data Acquisition: The load and displacement are recorded to calculate tensile strength and elongation at break.

Migration of the plasticizer out of the polymer matrix is a critical concern, especially for food contact and biomedical applications.

  • Sample Preparation: Cut a known weight and surface area of the plasticized PLA film.

  • Immersion: Immerse the film in a food simulant (e.g., ethanol/water mixtures) or a relevant physiological fluid.[9]

  • Incubation: Store the immersed sample at a specific temperature for a defined period.

  • Analysis: The amount of migrated plasticizer can be determined by:

    • Gravimetric analysis: Measuring the weight loss of the film after drying.

    • Chromatographic analysis: Measuring the concentration of the plasticizer in the simulant using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9]

Visualizing the Process

To better understand the experimental workflow and the mechanism of plasticization, the following diagrams are provided.

Experimental_Workflow cluster_prep Film Preparation cluster_char Characterization Solvent_Casting Solvent Casting Plasticized_Film Plasticized PLA Film Solvent_Casting->Plasticized_Film Melt_Blending Melt Blending Melt_Blending->Plasticized_Film DSC Thermal Analysis (DSC) Data Performance Data (Tg, Tensile Strength, Elongation at Break) DSC->Data Tensile_Test Mechanical Testing Tensile_Test->Data Migration_Study Migration Study Migration_Study->Data PLA PLA Pellets PLA->Solvent_Casting PLA->Melt_Blending Plasticizer Diacetin / Alternative Plasticizer Plasticizer->Solvent_Casting Plasticizer->Melt_Blending Plasticized_Film->DSC Plasticized_Film->Tensile_Test Plasticized_Film->Migration_Study

Caption: Experimental workflow for preparing and characterizing plasticized PLA films.

Caption: Mechanism of PLA plasticization by Diacetin.

Conclusion

References

Cross-Validation of Analytical Techniques for Purity Assessment of Glyceryl 1,3-diacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the purity assessment of Glyceryl 1,3-diacetate: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetry. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid in the selection and implementation of the most suitable method for your specific needs.

Introduction to Cross-Validation

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results.[1] This is particularly crucial in the pharmaceutical industry to ensure data integrity and regulatory compliance, especially when transferring methods between laboratories or comparing results from different analytical techniques.[1] The core principle is to demonstrate that different methods yield comparable and accurate results for the same analyte.

Comparative Analysis of Analytical Techniques

The purity of Glyceryl 1,3-diacetate is often assessed by quantifying the main component and identifying and quantifying impurities such as glycerol, monoacetin, and triacetin. The three techniques discussed here—GC, HPLC, and Titrimetry—offer distinct advantages and limitations in this context.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For the analysis of Glyceryl 1,3-diacetate and related glycerol esters, derivatization is often employed to increase volatility and improve peak shape.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. It offers various detection methods, with Refractive Index Detection (RID) and Charged Aerosol Detection (CAD) being common for analytes like Glyceryl 1,3-diacetate that lack a strong UV chromophore.

Titrimetry

Titrimetric methods are classical chemical analysis techniques that can be highly accurate and precise for quantifying specific functional groups. For the purity assessment of Glyceryl 1,3-diacetate, titrimetry is primarily used to determine the content of glycerol, a key process-related impurity.

Data Presentation: Comparative Performance

The following table summarizes the key performance parameters for each analytical technique. It is important to note that while data for Glyceryl 1,3-diacetate is prioritized, some of the cited performance metrics are based on the analysis of the closely related and common impurity, glycerol, due to the availability of published validation data.

Parameter Gas Chromatography (GC-FID) with Derivatization High-Performance Liquid Chromatography (HPLC-RID/CAD) Titrimetry (for Glycerol Impurity)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Chemical reaction and stoichiometric measurement.
Primary Use Quantification of Glyceryl 1,3-diacetate and other volatile impurities.Quantification of Glyceryl 1,3-diacetate and non-volatile impurities.Quantification of glycerol impurity.
Accuracy (Recovery) 102.4 ± 13.0% (for free glycerol)[2]92% - 106% (for long and medium chain lipids)[3]92.9 ± 0.4% to 111 ± 3% (for glycerol)[4]
Precision (RSD) Repeatability: 0.0012 % (w/w) (for free glycerol)[2]< 10% (for long and medium chain lipids)[3]Repeatability RSD: 2.4 to 8.8% (for free glycerol)[5]
Linearity (r²) > 0.99[2]> 0.9989[3]N/A
Limit of Detection (LOD) 0.0006 % (w/w) (for free glycerol)[2]70 pmol (for glycerol after derivatization)[6]1.42 mg/L (for free glycerol)[5]
Limit of Quantitation (LOQ) 0.002 % (w/w) (for free glycerol)[2]2.5 nmol/ml plasma (for glycerol after derivatization)[6]4.32 mg/L (for free glycerol)[5]
Sample Throughput ModerateModerate to HighLow to Moderate
Cost High (instrumentation)High (instrumentation)Low (reagents and basic equipment)
Complexity High (requires derivatization and skilled operator)ModerateLow to Moderate

Experimental Protocols

Gas Chromatography (GC-FID) with Derivatization

This protocol is adapted from methods for the analysis of glycerol and related compounds in biodiesel.[2]

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 100 mg of the Glyceryl 1,3-diacetate sample into a vial.

  • Add an internal standard solution (e.g., 1,2,3-butanetriol in pyridine).

  • Add N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) as the derivatizing agent.

  • Seal the vial and heat at a specified temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-FID Conditions:

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify peaks based on retention times of standards (Glyceryl 1,3-diacetate, glycerol, monoacetin, triacetin).

  • Quantify the components using the internal standard method based on peak areas.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

This protocol is based on methods for the analysis of lipids and glycerol esters.[3]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the Glyceryl 1,3-diacetate sample.

  • Dissolve the sample in a suitable solvent mixture (e.g., isopropanol/hexane) to a final concentration of about 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC-RID Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Refractive Index Detector (RID), maintained at a stable temperature.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify peaks based on the retention times of standards.

  • Quantify Glyceryl 1,3-diacetate and other components using an external standard calibration curve.

Titrimetric Method for Glycerol Impurity

This protocol is based on the periodate oxidation of glycerol.[4][7]

1. Reagents:

  • Sodium periodate solution (e.g., 6 g/L in water).

  • Sodium hydroxide solution, standardized (e.g., 0.1 N).

  • Phenolphthalein indicator solution.

  • Propylene glycol solution (to quench excess periodate).

2. Procedure:

  • Accurately weigh a sample of Glyceryl 1,3-diacetate into a flask.

  • Add a known volume of the sodium periodate solution.

  • Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes) for the selective oxidation of glycerol to formic acid.

  • Add propylene glycol solution to quench the excess periodate and allow it to react for a set time (e.g., 5 minutes).

  • Add a few drops of phenolphthalein indicator.

  • Titrate the formed formic acid with the standardized sodium hydroxide solution to a persistent pink endpoint.

  • Perform a blank titration using the same procedure without the sample.

3. Calculation:

  • Calculate the amount of glycerol in the sample based on the volume of NaOH consumed, corrected for the blank, and the stoichiometry of the reaction.

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_results Results Comparison Sample Glyceryl 1,3-diacetate Sample GC_Prep Derivatization (e.g., with MSTFA) Sample->GC_Prep HPLC_Prep Dilution (e.g., in IPA/Hexane) Sample->HPLC_Prep Titr_Prep Direct Weighing Sample->Titr_Prep GC Gas Chromatography (GC-FID) GC_Prep->GC HPLC High-Performance Liquid Chromatography (HPLC-RID) HPLC_Prep->HPLC Titr Titrimetry Titr_Prep->Titr GC_Data Peak Integration & Internal Standard Quantification GC->GC_Data HPLC_Data Peak Integration & External Standard Quantification HPLC->HPLC_Data Titr_Data Endpoint Determination & Stoichiometric Calculation Titr->Titr_Data Compare Compare Purity Results (Accuracy, Precision) GC_Data->Compare HPLC_Data->Compare Titr_Data->Compare GC_Workflow start Start sample_prep Sample Weighing and Internal Standard Addition start->sample_prep derivatization Derivatization with MSTFA sample_prep->derivatization injection GC Injection derivatization->injection separation Separation on Capillary Column injection->separation detection FID Detection separation->detection data_analysis Data Acquisition and Peak Integration detection->data_analysis quantification Quantification using Internal Standard data_analysis->quantification end End quantification->end HPLC_Workflow start Start sample_prep Sample Weighing and Dissolution start->sample_prep filtration Sample Filtration sample_prep->filtration injection HPLC Injection filtration->injection separation Separation on C18 Column injection->separation detection RID Detection separation->detection data_analysis Data Acquisition and Peak Integration detection->data_analysis quantification Quantification using External Standard data_analysis->quantification end End quantification->end Titrimetry_Workflow start Start sample_prep Sample Weighing start->sample_prep reaction Reaction with Sodium Periodate sample_prep->reaction quench Quench Excess Periodate reaction->quench titration Titration with NaOH quench->titration calculation Glycerol Content Calculation titration->calculation end End calculation->end

References

A Comparative Analysis of the Toxicity and Biocompatibility of Diacetin and Other Glycerol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological and biocompatibility profiles of diacetin (glycerol diacetate) and other common glycerol esters, namely monoacetin (glycerol monoacetate) and triacetin (glycerol triacetate). These esters are widely utilized as excipients, solvents, and plasticizers in the pharmaceutical, cosmetic, and food industries.[1][2][3][4] An objective evaluation of their relative safety is crucial for material selection and formulation development. This document summarizes key experimental data, outlines methodologies for biocompatibility assessment, and presents visual pathways to aid in understanding their biological interactions.

Executive Summary

Glycerol esters, including monoacetin, diacetin, and triacetin, are generally recognized as safe (GRAS) for their intended uses and exhibit low toxicity.[5] Their biocompatibility is largely attributed to their metabolic breakdown into endogenous compounds: glycerol and acetic acid.[1][6] The primary differences in their toxicological profiles appear to be related to the degree of acetylation, which influences their physicochemical properties and potential for local irritation.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity and repeated dose toxicity of monoacetin, diacetin, and triacetin.

Table 1: Acute Toxicity (LD50)

CompoundChemical StructureAdministration RouteSpeciesLD50Reference
Monoacetin CH₂(OH)CH(OH)CH₂O(C₂H₃O)SubcutaneousRat~5.5 mL/kg[7]
SubcutaneousMouse~3.5 mL/kg[7]
Diacetin CH₂(OH)CH(O(C₂H₃O))CH₂O(C₂H₃O)OralMouse8500 mg/kg[8][9]
SubcutaneousRat4000 mg/kg[9]
SubcutaneousMouse2500 mg/kg[9]
IntraperitonealMouse2300 mg/kg[8][9]
IntravenousDog3000 mg/kg[8]
Triacetin CH₂(O(C₂H₃O))CH(O(C₂H₃O))CH₂O(C₂H₃O))OralRat>2000 mg/kg[1]
DermalRabbit, Guinea Pig>2000 mg/kg[1]
SubcutaneousRat~2.8 mL/kg[7]
SubcutaneousMouse~2.3 mL/kg[7]

Table 2: Repeated Dose Toxicity (NOAEL)

CompoundAdministration RouteSpeciesDurationNOAEL (No-Observed-Adverse-Effect Level)Reference
Monoacetin Oral--Data not available in reviewed literature
Diacetin OralRat13 weeksInferred to be high; a study on a related glyceride showed a NOAEL of >1000 mg/kg/day.[10][11]
Triacetin Oral (gavage)Rat44 days (males), 41-48 days (females)1000 mg/kg/day[1]

Biocompatibility Assessment

Biocompatibility evaluation of glycerol esters typically follows the framework of ISO 10993, "Biological evaluation of medical devices." The required endpoints depend on the nature and duration of contact with the body.

Table 3: Summary of Biocompatibility Endpoints and Findings for Glycerol Esters

Biocompatibility EndpointMonoacetinDiacetinTriacetinGeneral Findings and Remarks
Cytotoxicity (ISO 10993-5) Data not availableData not availableData not availableGlycerol, a metabolite, has been shown to protect keratinocytes from osmotic stress-induced cytotoxicity.[10] Specific IC50 values for the esters on human cell lines were not found in the reviewed literature.
Irritation (ISO 10993-10, OECD 404) Slight transient conjunctival injection (50% solution in rabbit eye).[7] Slight irritation to mucous membranes and cutaneous tissues.[7]Marked congestion and moderate edema (50% solution in rabbit eye).[7] More irritating to tissues than monoacetin.[7]Slight irritation to guinea pig skin.[5] Caused erythema, slight edema, alopecia, and desquamation in one rabbit study.[5] Ocular irritation but no injury in humans.[5]The irritation potential appears to increase with the degree of acetylation.
Sensitization (ISO 10993-10, OECD 406) Not reported to be a sensitizer.Not reported to be a sensitizer.Not a sensitizer in guinea pigs or humans.[5]Glycerol esters are generally not considered to be skin sensitizers.
Hemocompatibility (ISO 10993-4, ASTM F756) Not hemolytic in dilutions of 1:500 or greater.[7]Slightly hemolytic in dilutions of 1:500 to 1:2000.[7]Slightly hemolytic.[7]Quantitative hemolysis data is limited. The degree of hemolysis appears to be low.
Genotoxicity A mixture of 1- and 2-monoacetin was not mutagenic or clastogenic in in vitro assays.[6]Data not availableNot mutagenic.[5]The metabolites, glycerol and acetic acid, are not genotoxic.[6]

Metabolic Pathway of Glycerol Esters

The biocompatibility of glycerol esters is fundamentally linked to their metabolism. Upon ingestion or absorption, they are hydrolyzed by lipases into glycerol and acetic acid. Both metabolites are endogenous substances that are readily utilized by the body. Glycerol enters the glycolysis or gluconeogenesis pathways, while acetic acid is converted to acetyl-CoA and enters the citric acid cycle.

cluster_ingestion Ingestion/Absorption cluster_hydrolysis Hydrolysis (Lipases) cluster_metabolites Metabolites cluster_pathways Metabolic Pathways Glycerol Esters Glycerol Esters Hydrolysis Hydrolysis Glycerol Esters->Hydrolysis Glycerol Glycerol Hydrolysis->Glycerol Acetic Acid Acetic Acid Hydrolysis->Acetic Acid Glycolysis Glycolysis Glycerol->Glycolysis Gluconeogenesis Gluconeogenesis Glycerol->Gluconeogenesis Acetyl-CoA Acetyl-CoA Acetic Acid->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Metabolic pathway of glycerol esters.

Experimental Protocols

Detailed methodologies for assessing the biocompatibility of materials like glycerol esters are outlined in international standards. Below are summaries of key experimental protocols.

In Vitro Cytotoxicity (ISO 10993-5)

This test evaluates the potential of a material to cause cell death or inhibit cell growth.

  • Cell Culture : A suitable mammalian cell line (e.g., L929 mouse fibroblasts, human dermal fibroblasts) is cultured to near confluence.

  • Extraction : The test material (e.g., diacetin) is incubated in a cell culture medium to create an extract. Extraction conditions are typically 37°C for 24-72 hours.

  • Cell Exposure : The extract is applied to the cultured cells.

  • Assessment : After a specified incubation period, cell viability is assessed qualitatively (microscopic observation of cell morphology) or quantitatively (e.g., MTT assay, which measures mitochondrial activity). The IC50 (concentration that causes 50% inhibition of cell viability) can be calculated.

start Start cell_culture Cell Culture (e.g., Human Fibroblasts) start->cell_culture extraction Material Extraction (e.g., Diacetin in media) cell_culture->extraction exposure Expose Cells to Extract extraction->exposure incubation Incubate (24-72h) exposure->incubation assessment Assess Cell Viability (e.g., MTT Assay) incubation->assessment end End assessment->end

Workflow for in vitro cytotoxicity testing.
Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

  • Animal Model : Albino rabbits are typically used.

  • Application : A single dose of the test substance is applied to a small area of shaved skin. An untreated area serves as a control.

  • Exposure : The application site is covered with a gauze patch for 4 hours.

  • Observation : After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring : The reactions are scored based on a standardized scale.

Skin Sensitization (OECD 406)

This test determines if a substance can induce an allergic contact dermatitis. The Guinea Pig Maximization Test (GPMT) is a common method.

  • Induction Phase : Guinea pigs are initially exposed to the test substance through intradermal injections (with and without adjuvant) and subsequent topical application to induce a hypersensitive state.

  • Rest Period : A 10-14 day rest period allows for the development of an immune response.

  • Challenge Phase : A non-irritating concentration of the test substance is applied topically to a naive skin site.

  • Evaluation : The challenge site is observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours and compared to a non-sensitized control group.

Logical Framework for Biocompatibility Assessment

The selection of appropriate biocompatibility tests is a critical step in the safety evaluation of a material. The following decision tree, based on ISO 10993-1, provides a general logical framework.

start Start: New Material/Device material_char Material Characterization (Chemical Identity) start->material_char contact_nature Nature of Body Contact? material_char->contact_nature contact_duration Duration of Contact? contact_nature->contact_duration Direct/Indirect hemocompatibility Hemocompatibility (ISO 10993-4) contact_nature->hemocompatibility Blood Contact initial_tests Initial Tests: - Cytotoxicity (ISO 10993-5) - Sensitization (ISO 10993-10) - Irritation (ISO 10993-10) contact_duration->initial_tests Limited/Prolonged systemic_toxicity Systemic Toxicity? (e.g., Oral, IV) initial_tests->systemic_toxicity subchronic Subchronic Toxicity (e.g., 90-day study) systemic_toxicity->subchronic Yes end Biocompatibility Profile Established systemic_toxicity->end No genotoxicity Genotoxicity Testing subchronic->genotoxicity implantation Implantation Testing (Local Effects) genotoxicity->implantation implantation->end hemocompatibility->initial_tests

Decision tree for biocompatibility testing.

Conclusion

Diacetin, along with monoacetin and triacetin, demonstrates a favorable safety and biocompatibility profile, which is consistent with its metabolic fate. The available data indicate low acute toxicity and a low potential for sensitization and genotoxicity. A slight increase in local irritation potential may be observed with a higher degree of acetylation. For specific applications, particularly those involving direct and prolonged contact with biological tissues or blood, a comprehensive biocompatibility assessment following the ISO 10993 standards is essential to ensure product safety and regulatory compliance. Further research to establish specific IC50 values for cytotoxicity and quantitative hemolysis data for diacetin and monoacetin would provide a more complete comparative profile.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxypropane-1,3-diyl diacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount to ensuring a secure work environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2-Hydroxypropane-1,3-diyl diacetate (CAS No. 105-70-4), a compound also known as 1,3-Diacetoxy-2-propanol. Adherence to these protocols is critical due to the chemical's hazardous properties.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to handle it safely. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.

Hazard Classification Summary

Hazard StatementGHS ClassificationPrecautionary Statement Codes
Causes skin irritationSkin Irritation (Category 2)P264, P280, P302+P352, P332+P313, P362+P364
Causes serious eye irritationEye Irritation (Category 2A)P280, P305+P351+P338, P337+P313
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)P261, P271, P304+P340, P312, P403+P233

Experimental Protocols: Disposal Procedure

The proper disposal of this compound waste must be conducted in accordance with institutional, local, and national hazardous waste regulations. The following steps provide a general framework for its safe disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure risk.

  • Gloves: Nitrile or neoprene gloves are recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

  • Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood.

Step 2: Waste Segregation and Collection

Proper segregation is key to safe and compliant chemical waste management.

  • Designated Waste Container: Collect all waste this compound, including contaminated materials like pipette tips and absorbent pads, in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound". The label should also include the primary hazard(s) (e.g., "Irritant").

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 3: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of the neat chemical.

  • Collection: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Step 4: Final Disposal

The collected hazardous waste must be disposed of through the proper channels.

  • Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory.

  • EHS Pickup: Arrange for the pickup of the hazardous waste container with your institution's EHS department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.

  • Regulatory Compliance: Based on its characteristics as an irritant, this chemical waste must be managed as a hazardous waste. While it does not have a specific EPA "listed" waste code, it would be classified based on its characteristics. With a flash point of 100.2°C, it is not considered an ignitable hazardous waste (D001).[1] Therefore, it is managed as a toxic characteristic waste due to its irritant properties. The final disposal method will likely be high-temperature incineration at a permitted facility.

Do NOT dispose of this compound down the drain. This can interfere with wastewater treatment processes and harm aquatic life.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal Path start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill collect Collect in Labeled, Compatible Hazardous Waste Container spill->collect No cleanup Follow Spill Cleanup Protocol: 1. Absorb with inert material 2. Collect absorbent 3. Decontaminate area spill->cleanup Yes storage Store Sealed Container in Satellite Accumulation Area collect->storage cleanup->collect ehs Arrange Pickup with Environmental Health & Safety (EHS) storage->ehs end_proc Final Disposal via Licensed Facility (e.g., Incineration) ehs->end_proc

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroxypropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 2-Hydroxypropane-1,3-diyl diacetate

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound (CAS No. 105-70-4), also known as glycerol 1,3-diacetate. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The primary hazards are summarized in the table below.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation.[1]
Flammable liquids (Category 4)NoneWarningH227: Combustible liquid.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this chemical. The following PPE is required to minimize exposure and ensure personal safety.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must be worn to protect against splashes. A face shield should be worn over goggles, particularly when handling larger quantities or when there is a significant splash hazard.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if contaminated.
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect against accidental skin contact.
Respiratory Respirator (if necessary)Use a NIOSH-approved respirator with appropriate cartridges if working in a poorly ventilated area or if aerosols are generated. Engineering controls, such as a fume hood, are the preferred method for minimizing inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.

Preparation
  • Ventilation: Always work within a certified chemical fume hood to ensure adequate ventilation.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment, reagents, and spill cleanup materials before commencing work.

Handling
  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Avoid Aerosols: Handle the liquid carefully to avoid the formation of mists or aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the laboratory.

Post-Handling
  • Decontamination: Decontaminate all work surfaces after use.

  • PPE Disposal: Remove and properly dispose of contaminated PPE.

  • Final Wash: Wash hands and any exposed skin thoroughly before leaving the laboratory.

Emergency and Disposal Plans

A proactive approach to potential emergencies and a clear plan for waste disposal are integral to laboratory safety.

Emergency Procedures
Emergency ScenarioAction
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.
Disposal Plan

All waste materials, including contaminated PPE and leftover chemicals, must be handled as hazardous chemical waste.

  • Collection: Collect all waste in a designated, labeled, and sealed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the chemical waste in accordance with local, regional, and national environmental regulations. Do not dispose of it down the drain. Contact your institution's environmental health and safety department for specific disposal procedures. For larger quantities, absorb the liquid onto vermiculite or another non-combustible absorbent material and dispose of it as solid waste.

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep1 Ensure Proper Ventilation (Chemical Fume Hood) Prep2 Verify Emergency Equipment (Eyewash, Safety Shower) Prep1->Prep2 Prep3 Assemble Materials (Chemicals, Glassware, Spill Kit) Prep2->Prep3 Handle1 Don Appropriate PPE Prep3->Handle1 Proceed to Handling Handle2 Dispense and Use Chemical Handle1->Handle2 Handle3 Practice Good Lab Hygiene Handle2->Handle3 Emergency Emergency Occurs Handle2->Emergency Post1 Decontaminate Work Area Handle3->Post1 Experiment Complete Post2 Properly Dispose of PPE Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3 Disp1 Collect Waste in Labeled, Sealed Container Post3->Disp1 Initiate Disposal Disp2 Store Waste Appropriately Disp1->Disp2 Disp3 Dispose via EHS Guidelines Disp2->Disp3 Emergency_Action Follow Emergency Procedures (Spill, Exposure) Emergency->Emergency_Action Emergency_Action->Post1 After Resolution

Caption: A logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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